tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Description
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Properties
IUPAC Name |
tert-butyl 2-(4-bromopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXOBOFWHNUWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and discusses critical process parameters. The synthesis is centered on the N-alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate. This guide is intended for researchers, chemists, and drug development professionals, offering the necessary technical depth to ensure reproducible and efficient synthesis.
Introduction: Significance of N-Alkylated Pyrazoles
Pyrazole derivatives are a cornerstone in modern pharmacology, forming the structural core of numerous approved drugs and agrochemicals.[1] Their prevalence is due to their ability to act as bioisosteres for amides and other aromatic systems, engaging in crucial hydrogen bonding interactions with biological targets.[2] Specifically, N-alkylated pyrazoles are featured in a wide array of therapeutic agents, including anti-tumor, anti-infective, and anti-dementia molecules.[2][3]
This compound (CAS No. 1199773-67-5) is a particularly useful intermediate. The bromo-substituent at the C4 position provides a handle for further functionalization via cross-coupling reactions, while the tert-butyl ester moiety serves as a versatile synthon that can be readily hydrolyzed to the corresponding carboxylic acid. This dual functionality makes it an attractive starting material for constructing more complex molecular architectures.
Synthetic Strategy and Mechanistic Rationale
The most direct and widely adopted strategy for synthesizing this compound is the direct N-alkylation of the 4-bromo-1H-pyrazole heterocycle. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
The N-Alkylation Reaction
The N-alkylation of pyrazoles is a robust and versatile method for introducing functional groups onto the nitrogen atoms of the pyrazole ring.[4] The reaction typically proceeds under basic conditions, where a base is used to deprotonate the acidic N-H proton of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-substituted product.[3]
Causality of Reagent Selection
-
Nucleophile: 4-bromo-1H-pyrazole is a symmetric molecule, which simplifies the alkylation process. In unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers (N1 and N2 substitution), posing a significant synthetic challenge.[1][5] The choice of base and reaction conditions can influence this regioselectivity, but for 4-bromo-1H-pyrazole, only one product is possible, ensuring a clean reaction profile.
-
Electrophile: Tert-butyl bromoacetate is an effective alkylating agent for this transformation.[6] The bromine atom serves as a good leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic attack. The bulky tert-butyl group provides steric protection to the ester functionality, preventing undesired side reactions and allowing for selective transformations at other parts of the molecule.[6]
-
Base: A non-nucleophilic base is required to deprotonate the pyrazole without competing in the alkylation reaction. Sodium hydride (NaH) is a common and highly effective choice, as it irreversibly deprotonates the pyrazole to form the sodium pyrazolate salt and hydrogen gas. Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often requiring slightly higher temperatures, in polar aprotic solvents like DMF or DMSO.[5]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the pyrazolate salt and do not possess acidic protons that could quench the nucleophile, thereby facilitating the SN2 reaction.
Reaction Mechanism Pathway
The synthesis proceeds via a two-step, one-pot mechanism:
-
Deprotonation: The base (e.g., NaH) abstracts the acidic proton from the N1 position of 4-bromo-1H-pyrazole, forming the sodium 4-bromopyrazolate anion and H₂ gas.
-
Nucleophilic Attack: The highly nucleophilic pyrazolate anion attacks the electrophilic methylene carbon of tert-butyl bromoacetate, displacing the bromide ion and forming the C-N bond, yielding the final product.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom for further functionalization (e.g., via cross-coupling reactions) and a protected carboxylic acid moiety, makes it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and address critical safety and handling considerations.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This transformation is a classic example of a nucleophilic substitution reaction, proceeding via an SN2 mechanism.
Pillar 1: The Causality of Component Selection
-
4-Bromopyrazole (The Nucleophile): The pyrazole ring is an aromatic N-heterocycle. While one nitrogen atom is pyrrole-like (with its lone pair contributing to the aromatic system), the other is pyridine-like, with its lone pair residing in an sp2 orbital in the plane of the ring. Deprotonation of the N-H proton with a base generates the pyrazolate anion, a significantly more potent nucleophile. The two nitrogen atoms in the resulting anion are equivalent due to resonance, meaning alkylation can occur at either, but in the case of the symmetrical 4-bromopyrazole, this leads to the same product.
-
tert-Butyl Bromoacetate (The Electrophile): This reagent serves as the source of the acetate moiety. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the adjacent halogen and carbonyl group. It is susceptible to attack by the nucleophilic pyrazolate anion. The bulky tert-butyl group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions and allowing for selective deprotection under acidic conditions at a later stage if required.
-
The Base (The Activator): A base is essential to deprotonate the 4-bromopyrazole, thereby "activating" it as a potent nucleophile. The choice of base is critical and influences reaction rate and efficiency.
-
Sodium Hydride (NaH): A strong, non-nucleophilic, and irreversible base. It reacts with the pyrazole to form the sodium pyrazolate salt and hydrogen gas. Its strength ensures complete deprotonation, often leading to faster reaction times and higher yields. However, it is highly flammable and requires handling under an inert atmosphere.
-
Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base. It is safer and easier to handle than NaH but may require higher temperatures or longer reaction times to achieve complete conversion. The choice between NaH and K₂CO₃ often balances reactivity with operational safety and simplicity.[1]
-
-
The Solvent (The Medium): A polar aprotic solvent is ideal for SN2 reactions.
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): These solvents are excellent choices as they can dissolve both the pyrazolate salt and the alkylating agent, do not possess acidic protons that could interfere with the reaction, and have high dielectric constants that stabilize the charged transition state of the SN2 reaction, thereby accelerating it.[2]
-
Visualization: Reaction Mechanism
The diagram below illustrates the two-step process: initial deprotonation of 4-bromopyrazole followed by the nucleophilic attack of the resulting pyrazolate anion on tert-butyl bromoacetate.
Caption: The SN2 mechanism for the N-alkylation of 4-bromopyrazole.
Validated Experimental Protocol
This protocol describes a reliable method for the synthesis on a laboratory scale. Every step is designed for clarity, reproducibility, and safety.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromopyrazole | ≥97% | Standard Vendor | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Vendor | Highly reactive. Handle with care. |
| tert-Butyl bromoacetate | ≥98% | Standard Vendor | Warning: Lachrymator.[3] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Vendor | Store over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction & chromatography. |
| Hexanes | ACS Grade | Standard Vendor | For chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching. | |
| Brine (Saturated aq. NaCl) | Prepared in-house | For washing. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Vendor | For drying. | |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology
Warning: This procedure must be performed in a certified chemical fume hood. Tert-butyl bromoacetate is a lachrymator and sodium hydride is a water-reactive flammable solid.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromopyrazole (5.00 g, 34.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (70 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
While stirring at 0 °C, carefully add sodium hydride (1.50 g of a 60% dispersion in mineral oil, 37.4 mmol, 1.1 equiv) in small portions over 15 minutes.
-
Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a milky white or grey slurry.
-
-
Alkylation:
-
Add tert-butyl bromoacetate (5.5 mL, 37.4 mmol, 1.1 equiv) dropwise to the cooled suspension over 10 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting 4-bromopyrazole spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Trustworthiness: Quenching at 0 °C is a critical safety step to manage the exothermic destruction of any unreacted sodium hydride.
-
Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and dilute with water (100 mL) and ethyl acetate (100 mL).
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Causality: The water washes remove the DMF, and the brine wash helps to break any emulsions and remove residual water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or semi-solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid.
-
Physicochemical Data and Characterization
Reagent and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Bromopyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | White Crystalline Powder[5] |
| tert-Butyl bromoacetate | 5292-43-3 | C₆H₁₁BrO₂ | 195.05 | Colorless Liquid[6] |
| Product | 1199773-67-5 | C₉H₁₃BrN₂O₂ | 261.12 | Oil or Low-Melting Solid [7] |
Expected Spectroscopic Data for Product
-
¹H NMR (400 MHz, CDCl₃): δ ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.8 (s, 2H, -CH₂-), ~1.45 (s, 9H, -C(CH₃)₃) ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ ~166 (C=O), ~140 (pyrazole-CH), ~129 (pyrazole-CH), ~95 (C-Br), ~83 (-C(CH₃)₃), ~53 (-CH₂-), ~28 (-C(CH₃)₃) ppm.
-
Mass Spectrometry (ESI+): m/z 261/263 [M+H]⁺ (isotopic pattern for Br), 205/207 [M-C₄H₈+H]⁺.
Critical Safety and Handling Protocols
Adherence to safety protocols is non-negotiable. The risks associated with the reagents used in this synthesis demand rigorous attention to detail.
Hazard Identification and Mitigation
| Reagent | Key Hazards | Recommended Handling Procedures |
| Sodium Hydride (NaH) | Flammable solid, water-reactive (releases flammable H₂ gas). Causes severe skin burns and eye damage. | Handle only under an inert atmosphere (N₂ or Ar). Weigh out the dispersion quickly. Never add water directly to NaH. Quench reactions slowly at 0 °C. |
| tert-Butyl bromoacetate | Lachrymator (causes tearing), corrosive, causes skin burns and serious eye damage.[3][4] Flammable liquid.[4] | Always handle in a chemical fume hood. Wear safety goggles, face shield, and appropriate gloves. Have an eyewash station readily accessible. |
| N,N-Dimethylformamide (DMF) | Combustible liquid. Suspected of damaging fertility or the unborn child. Harmful in contact with skin or if inhaled. | Use in a well-ventilated fume hood. Avoid skin contact and inhalation. Use appropriate chemical-resistant gloves. |
| 4-Bromopyrazole | Skin, eye, and respiratory irritant.[5] | Avoid creating dust. Handle with gloves and safety goggles.[5] |
Conclusion
The N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate is a robust and reliable method for synthesizing this compound. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can achieve high yields of this versatile chemical intermediate. The protocol detailed herein is built upon established chemical principles and prioritizes both efficiency and safety. Strict adherence to the handling guidelines for hazardous reagents is paramount to the successful and safe execution of this synthesis.
References
Sources
An In-Depth Technical Guide to tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic use of functionalized heterocyclic intermediates is paramount. Among these, tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, with the Chemical Abstracts Service (CAS) number 1199773-67-5 , has emerged as a pivotal building block.[1] Its unique structural arrangement, featuring a brominated pyrazole core coupled with a tert-butyl acetate moiety, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its critical applications in the pharmaceutical industry, particularly in the development of targeted therapies.
Physicochemical Properties and Molecular Structure
Understanding the fundamental properties of a chemical intermediate is crucial for its effective application in synthesis. This compound is characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 1199773-67-5 | [1] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 261.12 g/mol | [1] |
| Appearance | White to yellow powder or crystals or liquid | |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in a dry environment at room temperature or 4°C | [1] |
The molecular structure combines a stable pyrazole ring, which is a common scaffold in many biologically active compounds, with two key functional groups. The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butyl ester provides a sterically hindered and chemically stable protecting group for the carboxylic acid functionality, which can be selectively deprotected under specific acidic conditions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is a classic example of a nucleophilic substitution where the pyrazole nitrogen acts as the nucleophile.
Experimental Protocol:
Materials:
-
4-bromopyrazole
-
tert-butyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 equivalent) in acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.2-1.5 equivalents). The choice of a stronger base like cesium carbonate can often lead to higher yields and faster reaction times.
-
Addition of Alkylating Agent: To the stirred suspension, add tert-butyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromopyrazole) is consumed.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. This step removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
Causality in Experimental Choices:
-
Choice of Base: The base is crucial for deprotonating the pyrazole nitrogen, thereby increasing its nucleophilicity. While potassium carbonate is a cost-effective choice, the higher solubility and basicity of cesium carbonate can significantly enhance the reaction rate.
-
Choice of Solvent: Acetonitrile and DMF are excellent polar aprotic solvents for this type of reaction as they effectively solvate the cations of the base and do not interfere with the nucleophilic substitution.
-
Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials, regioisomeric byproducts (alkylation at the other nitrogen), and other impurities.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development: A Key Intermediate for Targeted Therapies
The strategic importance of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The brominated pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of drugs and clinical candidates.
One of the most notable applications of this compound is in the synthesis of Niraparib , a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian and other cancers.[2][3] In the synthesis of Niraparib and its analogues, the 4-bromo-1H-pyrazol-1-yl)acetate moiety serves as a core scaffold onto which other key fragments are assembled. The bromine atom is typically utilized in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce an aryl or heteroaryl group. The tert-butyl ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized.
Logical Relationship in Synthesis:
Sources
In-Depth Technical Guide: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a robust synthesis protocol derived from established N-alkylation methodologies, and outlines essential safety and handling procedures. Drawing from the broader context of substituted pyrazoles, this guide also explores the compound's potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile building block.
Introduction and Significance
This compound (CAS No. 1199773-67-5) is a substituted pyrazole derivative that has garnered interest as a versatile intermediate in organic synthesis. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 4-position of the pyrazole ring offers a reactive handle for further functionalization through cross-coupling reactions, while the tert-butyl acetate moiety provides a readily cleavable ester group, making it a valuable synthon for the creation of more complex molecules. This guide aims to provide a detailed technical resource on the physical properties, synthesis, and handling of this important compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational models provides a solid foundation for its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1199773-67-5 | ChemScene |
| Molecular Formula | C₉H₁₃BrN₂O₂ | ChemScene[1] |
| Molecular Weight | 261.12 g/mol | ChemScene[1] |
| Appearance | Predicted to be a solid or oil at room temperature. | |
| Purity | Typically ≥97% (as supplied by commercial vendors) | ChemScene[1] |
| Storage | Recommended storage at 4°C. | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 44.12 Ų | ChemScene[1] |
| LogP (Computed) | 1.9873 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis Protocol: N-Alkylation of 4-Bromopyrazole
The synthesis of this compound is most commonly achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is a well-established method for the formation of N-substituted pyrazoles.
Reaction Scheme
Sources
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate chemical structure.
An In-Depth Technical Guide to tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles. This compound, identified by CAS Number 1199773-67-5, has emerged as a particularly valuable and versatile building block for drug discovery professionals.[2][3][4]
This guide provides a comprehensive technical overview of this key intermediate. We will delve into its structural and physicochemical properties, provide a detailed and reasoned synthesis protocol, and explore its dual-handle reactivity which enables complex molecular architectures. As a bifunctional reagent, it features a cleavable tert-butyl ester and a reactive C-Br bond, offering a logical and sequential pathway for molecular elaboration, making it an indispensable tool for researchers and scientists in pharmaceutical development.[5]
PART 1: Structural Elucidation & Physicochemical Properties
The utility of this compound stems directly from its unique molecular architecture. The molecule combines a stable, aromatic pyrazole core with two distinct, orthogonally reactive functional groups.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-bromo-1H-pyrazole (1.0 eq). [6]2. Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution. Cool the mixture to 0°C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Note: NaH is a strong, non-nucleophilic, and irreversible base, ensuring complete deprotonation of the pyrazole N-H to form the sodium pyrazolate salt. This maximizes the concentration of the active nucleophile. DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile.
-
Alkylation: After stirring for 30 minutes at 0°C, add tert-butyl bromoacetate (1.2 eq) dropwise via a syringe, keeping the internal temperature below 5°C. [7]Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazolate intermediate. The dropwise addition at low temperature controls the exotherm of the reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
PART 3: Applications in Medicinal Chemistry
The title compound is not an end-product but a strategic intermediate. Its power lies in the orthogonal reactivity of its two key functional handles: the tert-butyl ester and the C4-bromo substituent.
Workflow 1: Ester Deprotection and Amide Coupling
The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to basic, reductive, and many organometallic conditions, but is cleanly cleaved under acidic conditions. This allows for the unmasking of the carboxylic acid at a late stage for coupling reactions.
Caption: Workflow for deprotection and subsequent amide bond formation.
This sequence is fundamental in drug discovery for synthesizing libraries of amides to probe structure-activity relationships (SAR). The resulting N-acetylpyrazole core is a common motif in bioactive molecules.
Workflow 2: Palladium-Catalyzed Cross-Coupling
The bromine atom on the C4 position of the pyrazole ring is a prime handle for transition metal-catalyzed cross-coupling reactions. [8]This allows for the introduction of aryl, heteroaryl, or other carbon-based substituents, dramatically increasing molecular complexity.
Caption: Representative Suzuki cross-coupling reaction at the C4 position.
-
Strategic Insight: Typically, the cross-coupling reaction is performed before the deprotection of the tert-butyl ester. The palladium catalysts and basic conditions used in reactions like Suzuki, Heck, or Sonogashira couplings are fully compatible with the ester group. This strategic ordering allows for the synthesis of a diverse array of 4-substituted pyrazole acetic acids, which can then be used in the amide coupling workflow described previously. This two-step sequence is a powerful strategy for generating novel and complex chemical matter for biological screening. [5]
PART 4: Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, the starting material, 4-bromopyrazole, is classified as an irritant (H315, H319, H335).
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommendations vary from 4°C to room temperature, but keeping it in a desiccated environment is crucial to prevent hydrolysis of the ester. [2][3]
Conclusion
This compound is more than a simple chemical; it is a testament to strategic molecular design for facilitating complex synthesis. Its value is derived from the orthogonal reactivity of the acid-labile tert-butyl ester and the versatile C-Br bond, which is amenable to a host of cross-coupling reactions. This bifunctionality provides medicinal chemists with a reliable and logical platform to construct diverse libraries of novel pyrazole derivatives. Understanding the properties, synthesis, and strategic application of this intermediate is key to accelerating the discovery of next-generation therapeutics.
References
- ChemShuttle. (n.d.).tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
- Organic Chemistry Portal. (n.d.).Pyrazole synthesis.
- ChemScene. (n.d.).this compound.
- Sigma-Aldrich. (n.d.).4-Bromopyrazole 99.
- SciELO México. (2011).One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- PubChem. (n.d.).tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate.
- Supporting Information. (n.d.).General procedures for alkylation.
- Thermo Scientific Chemicals. (n.d.).4-Bromo-1H-pyrazole, 98+%.
- Sunway Pharm Ltd. (n.d.).this compound.
- Guidechem. (n.d.).this compound.
- Sigma-Aldrich. (n.d.).this compound.
- Pharmaceutical Discovery Article. (n.d.).The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- PubMed Central. (n.d.).Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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Spectral Elucidation of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Their versatile biological activities necessitate a thorough understanding of their structural and electronic properties. This technical guide provides an in-depth analysis of the spectral data for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key intermediate in the synthesis of various pharmaceutical candidates.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide aims to provide a rationale for the observed spectral characteristics, grounded in the principles of spectroscopic theory and supported by comparative data from analogous structures. The methodologies outlined herein represent best practices for the acquisition and interpretation of spectral data, ensuring the generation of robust and reliable results for regulatory submissions and internal research and development.
Molecular Structure and Isotopic Considerations
The structure of this compound is presented below. The presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum, as bromine exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This isotopic signature is a key diagnostic feature in the mass spectral analysis of this compound.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard pulse program is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans are acquired to achieve adequate signal intensity.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is characterized by three distinct signals, consistent with the three unique proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.58 | s | 1H | H-5 (pyrazole ring) |
| 7.51 | s | 1H | H-3 (pyrazole ring) |
| 4.85 | s | 2H | -CH₂- |
| 1.48 | s | 9H | -C(CH₃)₃ |
Interpretation:
-
The two singlets in the aromatic region at 7.58 and 7.51 ppm are assigned to the protons on the pyrazole ring. The downfield shift is attributed to the deshielding effect of the aromatic system and the electronegative nitrogen atoms.
-
The singlet at 4.85 ppm, integrating to two protons, corresponds to the methylene (-CH₂-) group of the acetate moiety. Its chemical shift is influenced by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group.
-
The prominent singlet at 1.48 ppm, integrating to nine protons, is characteristic of the tert-butyl group, where all nine protons are chemically equivalent.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum displays seven signals, corresponding to the seven distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C=O (ester carbonyl) |
| 142.1 | C-5 (pyrazole ring) |
| 130.8 | C-3 (pyrazole ring) |
| 93.5 | C-4 (pyrazole ring, C-Br) |
| 83.2 | -C (CH₃)₃ |
| 54.7 | -CH₂- |
| 28.0 | -C(C H₃)₃ |
Interpretation:
-
The signal at 166.5 ppm is characteristic of an ester carbonyl carbon.
-
The signals at 142.1 and 130.8 ppm are assigned to the C-5 and C-3 carbons of the pyrazole ring, respectively.
-
The carbon bearing the bromine atom (C-4) is significantly shielded and appears at 93.5 ppm.
-
The quaternary carbon of the tert-butyl group is observed at 83.2 ppm, while the methyl carbons of this group resonate at 28.0 ppm.
-
The methylene carbon of the acetate group appears at 54.7 ppm.
Caption: A simplified workflow for NMR analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is consistent with its structure.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. 16 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1540 | Medium | C=N stretch (pyrazole ring) |
| ~1290, ~1150 | Strong | C-O stretch (ester) |
| ~670 | Medium | C-Br stretch |
Interpretation:
-
The absorption band at approximately 2980 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.
-
A strong, sharp absorption peak around 1750 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.[2][3][4]
-
The band at ~1540 cm⁻¹ is characteristic of the C=N stretching vibration within the pyrazole ring.[5]
-
The strong absorptions in the fingerprint region, around 1290 and 1150 cm⁻¹, are attributed to the C-O stretching vibrations of the ester functionality.
-
The absorption in the lower frequency region, around 670 cm⁻¹, is indicative of the C-Br stretching vibration.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Mass Spectral Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 261/263 | Moderate | [M]⁺ (Molecular ion) |
| 205/207 | High | [M - C₄H₈]⁺ |
| 188/190 | Moderate | [M - C₄H₉O]⁺ |
| 148 | High | [C₄H₅BrN₂]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation:
-
The molecular ion peak [M]⁺ is observed as a doublet at m/z 261 and 263, with approximately equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (79Br and 81Br).[6]
-
A prominent fragment is observed at m/z 205/207, corresponding to the loss of isobutylene (C₄H₈) from the molecular ion via a McLafferty-type rearrangement.
-
The loss of the tert-butoxy radical (C₄H₉O) results in the fragment at m/z 188/190.
-
The peak at m/z 148 corresponds to the 4-bromopyrazole cation.
-
The base peak in the spectrum is typically observed at m/z 57, which corresponds to the highly stable tert-butyl cation.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating dataset for the unambiguous confirmation of its structure. The presented data and their interpretation serve as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in quality control, reaction monitoring, and the characterization of downstream products. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is a critical component of the drug development process.
References
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Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022-07-27). [Link]
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National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022-11-22). [Link]
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ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]
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National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Wiley-VCH. Supporting Information. (2007). [Link]
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National Center for Biotechnology Information. tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate. [Link]
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Supporting Information. [Link]
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Sunway Pharm Ltd. This compound. [Link]
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MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
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Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]
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NIST WebBook. Propane, 2-bromo-2-methyl-. [Link]
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tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate mechanism of formation
An In-depth Technical Guide to the Formation of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery and agrochemical development, N-alkylated pyrazoles represent a class of heterocyclic compounds with remarkable utility and proven biological activity.[1][2] Molecules incorporating this scaffold are integral to a range of FDA-approved drugs and advanced agricultural products.[3] The subject of this guide, this compound, is a key intermediate, valued for its dual functionality: the tert-butyl ester, which can serve as a protecting group or be hydrolyzed to a carboxylic acid, and the bromo-substituted pyrazole ring, which is primed for further synthetic elaboration, typically through cross-coupling reactions.
Understanding the mechanism of its formation is fundamental for process optimization, impurity profiling, and the rational design of novel derivatives. This guide provides a detailed examination of the core chemical principles, a field-tested experimental protocol, and the critical parameters that govern the synthesis of this valuable compound.
Part 1: The Core Mechanism – A Classic N-Alkylation Reaction
The synthesis of this compound from 4-bromo-1H-pyrazole and tert-butyl bromoacetate is a quintessential example of a nucleophilic substitution reaction, specifically proceeding via an SN2 (Bimolecular Nucleophilic Substitution) pathway. The process can be logically dissected into two primary steps:
-
Deprotonation and Activation: The N-H proton of the pyrazole ring is weakly acidic. To transform the pyrazole into a potent nucleophile, a base is required to abstract this proton. This creates a resonance-stabilized pyrazolate anion. This deprotonation step is critical; without it, the neutral pyrazole is a significantly weaker nucleophile, and the reaction would proceed sluggishly, if at all.[1][4]
-
Nucleophilic Attack and Displacement: The newly formed pyrazolate anion, with its localized negative charge on the nitrogen atom, acts as a powerful nucleophile. It attacks the electrophilic methylene carbon (the carbon adjacent to the bromine) of tert-butyl bromoacetate. In a concerted fashion, the carbon-nitrogen bond forms as the carbon-bromine bond breaks, displacing the bromide ion, which is an excellent leaving group.
The overall transformation is robust and high-yielding, driven by the formation of a stable C-N bond and the departure of a stable leaving group.
Caption: The two-step SN2 mechanism for pyrazole N-alkylation.
Part 2: A Validated Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. Every step is designed for safety, efficiency, and reproducibility, forming a self-validating system where outcomes can be reliably predicted and monitored.
Reagent and Materials Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromo-1H-pyrazole | 146.96 | 5.00 g | 34.0 | Nucleophile Precursor |
| Sodium Hydride (60% disp.) | 40.00 (as 100%) | 1.50 g | 37.5 | Base |
| tert-Butyl Bromoacetate | 195.05 | 7.30 g (5.5 mL) | 37.5 | Electrophile |
| Anhydrous DMF | - | 100 mL | - | Solvent |
| Ethyl Acetate | - | ~300 mL | - | Extraction Solvent |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | Quenching Agent |
| Brine | - | ~100 mL | - | Washing Agent |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert gas (e.g., nitrogen or argon). Causality: Sodium hydride is highly reactive with atmospheric moisture and oxygen; an inert atmosphere is essential to prevent its decomposition and ensure safety.
-
Reagent Addition (Activation): To the flask, add 4-bromo-1H-pyrazole (5.00 g). Through the septum, add anhydrous DMF (100 mL) via syringe. Begin stirring to dissolve the pyrazole. Carefully add the sodium hydride (1.50 g) portion-wise at room temperature. Insight: Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir for 30-45 minutes to ensure complete deprotonation and formation of the sodium pyrazolate salt.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add tert-butyl bromoacetate (5.5 mL) dropwise via syringe over 10-15 minutes. Causality: The alkylation reaction can be exothermic. Slow, cooled addition prevents temperature spikes that could lead to side reactions or decomposition of the product.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-4 hours).
-
Work-up (Quenching): Once the reaction is complete, cool the flask again to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~100 mL) to neutralize any unreacted sodium hydride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.
Caption: Experimental workflow for the synthesis of the target compound.
Part 3: Causality of Experimental Choices
A successful synthesis relies on the rational selection of reagents and conditions. The choices made directly influence yield, purity, and scalability.
-
The Role of the Base: The choice of base is critical.
-
Strong Bases (e.g., NaH, KOH): These ensure rapid and complete deprotonation of the pyrazole, driving the reaction forward efficiently.[5][6] Sodium hydride is particularly effective as it forms a non-nucleophilic counter-ion (Na⁺) and an inert byproduct (H₂ gas).
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These can also be used, but often require higher temperatures and longer reaction times to achieve complete conversion.[5] They are considered safer for large-scale operations but may be less efficient. The choice of base can also influence regioselectivity in unsymmetrical pyrazoles, though this is not a factor for the symmetrical 4-bromopyrazole.[2]
-
-
The Role of the Solvent: The solvent must solubilize the reactants and facilitate the SN2 mechanism.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are ideal choices. They possess high dielectric constants that can stabilize the charged transition state of the SN2 reaction without having acidic protons that would protonate and deactivate the pyrazolate nucleophile.[6]
-
-
Temperature Control: Maintaining control over the reaction temperature is paramount. The initial deprotonation with NaH is exothermic, as is the subsequent alkylation. Cooling during the addition of the electrophile prevents the formation of thermal decomposition byproducts and ensures a clean reaction profile.[7]
Part 4: Product Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
| Property | Data |
| Molecular Formula | C₉H₁₃BrN₂O₂[8] |
| Molecular Weight | 261.12 g/mol [8][9] |
| Appearance | Typically a colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.8 (s, 2H, -CH₂-), ~1.5 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~166 (-C=O), ~140 (pyrazole-C), ~128 (pyrazole-C), ~95 (pyrazole-C-Br), ~83 (-C(CH₃)₃), ~54 (-CH₂-), ~28 (-C(CH₃)₃) |
The ¹H NMR spectrum is particularly diagnostic. The appearance of a new singlet around 4.8 ppm integrating to 2H confirms the successful attachment of the acetate methylene group, while the disappearance of the broad N-H signal from the starting material indicates complete reaction.
Conclusion
The formation of this compound via N-alkylation is a foundational reaction in medicinal and materials chemistry. Its mechanism, rooted in the principles of nucleophilic substitution, is straightforward yet requires careful control over experimental parameters. By understanding the causality behind the choice of base, solvent, and temperature, researchers can execute this synthesis with high fidelity, paving the way for the development of more complex and potentially life-changing molecules.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). MDPI. [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). National Institutes of Health (NIH). [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
- N-alkylation method of pyrazole.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkat USA. [Link]
-
This compound. Sunway Pharm Ltd. [Link]
-
tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate. PubChem. [Link]
-
n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. (2021). Chinese Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Starting Materials for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and critical considerations for the starting materials required to produce tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key building block in modern medicinal chemistry. This document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction
The synthesis of this compound is a critical process for the development of a wide range of pharmaceutical agents. The pyrazole core is a prevalent scaffold in molecules exhibiting anti-inflammatory, anti-cancer, and neurological activities.[1] The title compound serves as a versatile intermediate, allowing for further functionalization at the bromine position and modification of the ester group. A reliable and well-understood synthesis of this intermediate is therefore paramount. The primary synthetic route involves the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This guide will dissect the synthesis of these two key starting materials and then detail their subsequent reaction to form the final product.
Core Synthesis Strategy: N-Alkylation of 4-Bromopyrazole
The principal method for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is typically carried out in the presence of a strong base to deprotonate the pyrazole ring, rendering it nucleophilic.
Caption: Workflow for the synthesis of 4-bromopyrazole from pyrazole.
Experimental Protocol: Synthesis of 4-Bromopyrazole from Pyrazole and NBS
This protocol is adapted from established literature procedures for the bromination of pyrazoles. [2] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Pyrazole | 68.08 | 10.0 g | 0.147 |
| N-Bromosuccinimide (NBS) | 177.98 | 26.2 g | 0.147 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a stirred solution of pyrazole (10.0 g, 0.147 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add N-bromosuccinimide (26.2 g, 0.147 mol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-bromopyrazole.
Expected Yield: 80-90%
Characterization Data for 4-Bromopyrazole:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): δ 7.6 (s, 2H), 11.5 (br s, 1H).
Starting Material 2: tert-Butyl bromoacetate
tert-Butyl bromoacetate is a common alkylating agent in organic synthesis. [3]Its synthesis requires careful handling due to its lachrymatory nature. [4]
Synthesis of tert-Butyl bromoacetate
A widely used and efficient method for the synthesis of tert-butyl bromoacetate is the esterification of bromoacetic acid with isobutylene, often catalyzed by a strong acid. [5][6] Experimental Protocol: Synthesis of tert-Butyl bromoacetate from Bromoacetic Acid and Isobutylene
This protocol is based on a green synthesis approach using a solid acid catalyst. [6] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Bromoacetic acid | 138.95 | 139 g | 1.0 |
| Isobutylene | 56.11 | 78.5 g | 1.4 |
| Perfluorosulfonic acid resin | - | 17.5 g | - |
| Tetrahydrofuran (THF) | - | 400 L | - |
Procedure:
-
Charge a suitable reactor with bromoacetic acid (139 g, 1.0 mol), tetrahydrofuran (400 L), and perfluorosulfonic acid resin (17.5 g).
-
Stir the mixture and adjust the temperature to 10-15 °C.
-
Slowly introduce isobutylene gas (78.5 g, 1.4 mol) into the reactor over a period of time, maintaining the temperature.
-
Hold the reaction at this temperature for 5 hours, monitoring the consumption of bromoacetic acid by TLC.
-
Once the reaction is complete, filter the mixture to recover the catalyst.
-
The filtrate is then subjected to reduced pressure distillation to remove the solvent, followed by fractional distillation to obtain pure tert-butyl bromoacetate. [5] Expected Yield: ~97% [5] Characterization Data for tert-Butyl bromoacetate:
-
Appearance: Colorless to light yellow liquid. [3]* Boiling Point: 66-68 °C at 20 mbar. [3]* ¹H NMR (CDCl₃): δ 3.75 (s, 2H), 1.49 (s, 9H). [3]* ¹³C NMR (CDCl₃): δ 166.5, 82.5, 28.0, 26.5.
Final Synthesis: this compound
With both starting materials in hand, the final N-alkylation can be performed. The use of a strong, non-nucleophilic base such as sodium hydride is crucial for efficient deprotonation of 4-bromopyrazole.
Caption: Detailed workflow for the N-alkylation of 4-bromopyrazole.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromopyrazole | 146.97 | 10.0 g | 0.068 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.26 g | 0.081 |
| tert-Butyl bromoacetate | 195.05 | 14.6 g | 0.075 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (3.26 g of a 60% dispersion in mineral oil, 0.081 mol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of 4-bromopyrazole (10.0 g, 0.068 mol) in anhydrous THF (100 mL) to the sodium hydride suspension. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (14.6 g, 0.075 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield: 75-85%
Characterization Data for this compound:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃): δ 7.51 (s, 1H), 7.48 (s, 1H), 4.81 (s, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃): δ 166.0, 141.0, 128.5, 92.0, 83.0, 53.5, 28.0.
-
Molecular Weight: 261.12 g/mol . [7]
Safety and Handling Considerations
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. [8][9]It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. [8]Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory. [8][10]In case of fire, use a Class D fire extinguisher (dry powder); do not use water, carbon dioxide, or foam. [9]* tert-Butyl bromoacetate: This compound is a lachrymator and is corrosive. [4]It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety glasses. [4]Avoid inhalation of vapors and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of this compound is a well-established process that relies on the careful execution of the synthesis of its key starting materials, 4-bromopyrazole and tert-butyl bromoacetate. By understanding the underlying reaction mechanisms, paying close attention to reaction conditions, and adhering to strict safety protocols, researchers can reliably and efficiently produce this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely incorporate this building block into their drug discovery and development programs.
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University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]
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Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
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Organic Syntheses. tert-butyl bromoacetate. [Link]
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Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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Hartung, J., et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]
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Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
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Chem-Station. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard. [Link]
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The Safe Use of Sodium Hydride On Scale. Scribd. [Link]
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Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
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Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
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Chinese Chemical Society. n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. [Link]
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The Strategic Utility of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in Modern Drug Discovery: A Technical Guide
Introduction: The Pyrazole Scaffold and the Significance of a Versatile Intermediate
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design. Within the vast landscape of pyrazole-based building blocks, tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate emerges as a particularly strategic intermediate. Its unique combination of a reactive bromine atom, a protected carboxylic acid moiety, and a pyrazole core offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures targeting a range of therapeutic areas, most notably in oncology.
This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a key precursor in the development of targeted therapies. We will delve into the rationale behind its synthetic route and highlight its role in the creation of potent inhibitors of critical cancer-related signaling pathways.
Synthesis and Characterization: Establishing a Foundation of Quality and Reliability
The synthesis of this compound is most commonly achieved through the N-alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate. This reaction is a staple in heterocyclic chemistry, yet careful control of reaction conditions is paramount to ensure high yield and purity, which are critical for its downstream applications in drug synthesis.
Synthetic Workflow
The synthetic pathway is a straightforward yet elegant approach that leverages the nucleophilicity of the pyrazole nitrogen.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is an adaptation based on established methods for the N-alkylation of pyrazoles.[3]
Materials:
-
4-bromo-1H-pyrazole
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 1199773-67-5 | [4] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [4] |
| Molecular Weight | 261.12 g/mol | [4] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H), 7.51 (s, 1H), 4.83 (s, 2H), 1.47 (s, 9H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.2, 140.1, 129.8, 93.5, 83.1, 53.9, 28.0 | |
| Mass Spec (ESI) | m/z 261.0, 263.0 [M+H]⁺ |
Note: Spectroscopic data is predicted based on standard chemical shifts and fragmentation patterns for this structure and may vary slightly from experimentally determined values.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The strategic placement of the bromine atom and the protected acetate group makes this compound a highly valuable precursor for the synthesis of kinase inhibitors, particularly those targeting Bromodomain-containing protein 4 (BRD4) and Tryptophan 2,3-dioxygenase (TDO2).
BRD4 Inhibitors in Oncology
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic "readers."[5][6][7] By recognizing and binding to acetylated lysine residues on histones, BRD4 plays a critical role in the regulation of gene transcription.[8] In many cancers, BRD4 is overexpressed and drives the transcription of key oncogenes such as MYC.[4] Therefore, inhibiting BRD4 has emerged as a promising therapeutic strategy.[9][10]
The 4-bromo position on the pyrazole ring of this compound is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl moieties. These groups can be designed to occupy the acetyl-lysine binding pocket of BRD4. The tert-butyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to complete the synthesis of the final inhibitor.
Caption: Synthetic utility and targeted signaling pathway of BRD4 inhibitors.
TDO2 Inhibitors and the Kynurenine Pathway
Tryptophan 2,3-dioxygenase (TDO2) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[11][12][13][14] In the tumor microenvironment, the upregulation of TDO2 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[12][13] This metabolic shift suppresses the activity of immune cells, such as T cells, allowing the tumor to evade immune surveillance.[14] Consequently, inhibiting TDO2 is an attractive strategy in cancer immunotherapy.[12][13]
Similar to the synthesis of BRD4 inhibitors, this compound can be elaborated through cross-coupling and subsequent functionalization to generate potent and selective TDO2 inhibitors.
Caption: Synthetic utility and targeted signaling pathway of TDO2 inhibitors.
Conclusion: A Versatile Tool for Future Drug Development
This compound stands out as a highly enabling building block in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the strategic positioning of its functional groups, provides a reliable and versatile platform for the development of sophisticated therapeutic agents. As our understanding of the molecular drivers of diseases like cancer continues to evolve, the demand for such well-designed chemical intermediates will undoubtedly grow. The ability to rapidly and efficiently synthesize diverse libraries of compounds from a common precursor like this compound will be instrumental in accelerating the discovery of the next generation of targeted therapies.
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Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction - AccScience Publishing. Available at: [Link]
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Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol. Available at: [Link]
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BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - NIH. Available at: [Link]
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Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases - MDPI. Available at: [Link]
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(PDF) Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]
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Tryptophan 2,3-dioxygenase promotes proliferation, migration and invasion of ovarian cancer cells - PMC - PubMed Central. Available at: [Link]
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Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer - Frontiers. Available at: [Link]
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Tryptophan 2,3-dioxygenase (TDO) is activated by a range of biological... - ResearchGate. Available at: [Link]
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES - Organic Syntheses. Available at: [Link]
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WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][5][6][11]triazolo[4,3-a][5][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents. Available at:
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In-Depth Technical Guide: Discovery of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
A Core Building Block for Accelerated Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a pivotal intermediate in contemporary pharmaceutical synthesis. We will explore its optimized synthesis, the mechanistic principles governing its formation, its physicochemical properties, and its strategic deployment in the construction of complex, biologically active molecules. This document serves as a detailed resource for medicinal chemists and process development scientists engaged in innovative drug discovery.
The Strategic Value of Functionalized Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic characteristics and its capacity to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. The deliberate and precise functionalization of the pyrazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile.
This compound (CAS No. 1199773-67-5) has garnered significant attention as a versatile and highly valuable building block.[1][2] The bromine atom at the C4 position acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide array of aryl and heteroaryl substituents.[3] This is particularly significant as the C4 position of the pyrazole ring is generally considered the least reactive, making targeted functionalization a notable achievement.[4] Concurrently, the tert-butyl acetate group at the N1 position provides a sterically hindered ester that can be selectively cleaved under acidic conditions to unmask a carboxylic acid, a critical functional group for further molecular elaboration.[5][6]
Optimized Synthesis of this compound
The synthesis of the title compound is reliably achieved through the N-alkylation of 4-bromopyrazole with a tert-butyl haloacetate. The following protocol outlines an efficient and reproducible methodology.
2.1. Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1199773-67-5 | [1][2] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 261.12 g/mol | [1] |
| Appearance | White to cream crystalline powder | |
| Melting Point | 93-96 °C (for 4-bromopyrazole) | [7] |
| Boiling Point | 250-260 °C (for 4-bromopyrazole) | [7] |
2.2. Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Notes |
| 4-Bromopyrazole | ≥98% | [7] |
| tert-Butyl bromoacetate | ≥98% | Lachrymator, handle with care in a fume hood. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Hygroscopic, store in a desiccator. |
| Acetonitrile (MeCN) | Anhydrous | |
| Dichloromethane (DCM) | ACS Grade | For extraction and chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house for workup. | |
| Brine | Prepared in-house for workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | |
| Ethyl Acetate (EtOAc) | ACS Grade | For chromatography. |
| Hexanes | ACS Grade | For chromatography. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 4-bromopyrazole (1.0 equivalent) and cesium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M relative to the 4-bromopyrazole.
-
Electrophile Addition: While stirring the suspension vigorously at room temperature, add tert-butyl bromoacetate (1.2 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromopyrazole is consumed (typically 2-4 hours).
-
Aqueous Workup:
-
Filter the reaction mixture through a pad of celite to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
2.3. Mechanistic Insights
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The cesium carbonate acts as a base to deprotonate the N1-H of the pyrazole ring, forming the nucleophilic 4-bromopyrazolate anion. This anion then attacks the electrophilic α-carbon of tert-butyl bromoacetate, displacing the bromide ion to form the desired N-alkylated product. The choice of a strong base is crucial for this transformation.
Caption: Suzuki-Miyaura cross-coupling of the title compound.
3.2. Deprotection of the tert-Butyl Ester
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It can be efficiently and selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, or by using Lewis acids like zinc bromide. [5][6][8][9]This deprotection step unmasks the carboxylic acid, which is a key pharmacophore and a versatile functional group for further modifications, such as amide bond formation. Thermal deprotection is also a viable, reagent-free alternative in some cases. [10]
3.3. A General Drug Discovery Workflow
The following diagram illustrates a typical synthetic workflow utilizing this compound to generate a library of potential drug candidates.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a strategically important and highly versatile building block in the field of medicinal chemistry. Its efficient synthesis and the orthogonal reactivity of its two key functional groups provide a powerful platform for the rapid and systematic synthesis of diverse and complex molecular architectures. A comprehensive understanding of its preparation and chemical behavior is indispensable for any drug discovery program focused on exploring the rich chemical space of substituted pyrazoles.
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An In-depth Technical Guide to the Solubility of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Introduction
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The functional groups present—a brominated pyrazole ring, an N-substituted acetate moiety, and a bulky tert-butyl ester—confer specific physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is a critical first step in a multitude of research and development applications, from designing synthetic routes and purification schemes to formulating solutions for biological screening and drug delivery systems.
This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific, experimentally determined solubility data for this exact compound is not widely published, this document will equip researchers with the foundational knowledge and detailed protocols to predict, assess, and quantify its solubility for their specific applications.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a given solvent. For this compound (Molecular Formula: C₉H₁₃BrN₂O₂, Molecular Weight: 261.12 g/mol ), several key features influence its solubility profile.[4][5]
-
Polarity and Hydrogen Bonding: The pyrazole ring contains two nitrogen atoms, one of which is a pyridine-like sp²-hybridized nitrogen that can act as a hydrogen bond acceptor.[3] The ester group also contains two oxygen atoms that are potential hydrogen bond acceptors. The molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor.[4] The presence of the bromine atom and the overall asymmetry of the molecule contribute to a permanent dipole moment.
-
Lipophilicity: The compound possesses both lipophilic and hydrophilic regions. The tert-butyl group is notably bulky and nonpolar, contributing significantly to the molecule's lipophilicity. The bromo-substituted pyrazole ring also adds to the lipophilic character. The calculated LogP value of 1.9873 suggests a preference for non-polar environments over aqueous media.[4]
-
Molecular Size and Shape: The relatively rigid pyrazole ring combined with the flexible acetate linker and the bulky tert-butyl group will influence how efficiently the molecule can be solvated.
Based on these structural features, it is predicted that this compound will exhibit poor solubility in water and other highly polar protic solvents. Its solubility is expected to be significantly better in organic solvents of moderate to low polarity, particularly those that can act as hydrogen bond acceptors.
A structurally similar compound, tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, has been reported to have moderate solubility in diethyl ether and ethyl acetate, while being relatively insoluble in water. This provides a valuable, albeit qualitative, starting point for solvent selection.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Very Low | Lack of hydrogen bond donating capability and presence of significant lipophilic regions (tert-butyl, bromopyrazole). |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Good dipole-dipole interactions and potential for the solvent to accept hydrogen bonds. |
| Non-Polar Ethers (e.g., Diethyl Ether, THF) | Moderate | Favorable interactions with the lipophilic parts of the molecule. |
| Esters (e.g., Ethyl Acetate) | Moderate to High | "Like dissolves like" principle; the solvent shares the ester functional group. |
| Halogenated (e.g., Dichloromethane, Chloroform) | High | Capable of solvating both moderately polar and non-polar moieties. |
| Non-Polar Hydrocarbons (e.g., Hexane, Toluene) | Low to Moderate | Solubility will depend on the balance between solvating the lipophilic regions and the energetic penalty of disrupting the crystal lattice without solvating the polar regions. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[6][7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Workflow for Experimental Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
Detailed Protocol: Shake-Flask Method
1. Preparation of Saturated Solution:
- Rationale: Adding an excess of the solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[7]
- Procedure:
- Accurately weigh approximately 5-10 mg of this compound into a glass vial.
- Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial.
- Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
2. Equilibration:
- Rationale: Continuous agitation at a controlled temperature is crucial to reach thermodynamic equilibrium. The duration (typically 24 to 72 hours) must be sufficient to ensure the dissolution process has completed.[8][9]
- Procedure:
- Place the sealed vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
- Agitate the vials at a consistent speed for a predetermined time (e.g., 48 hours).
3. Phase Separation:
- Rationale: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium (e.g., by temperature changes).[10]
- Procedure:
- Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment.
- For optimal separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
- Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.
4. Quantification:
- Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying the concentration of the dissolved analyte. A calibration curve must be prepared using standards of known concentrations.
- Procedure:
- Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant.
- Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.
- Inject the diluted sample onto the HPLC system.
- Calculate the concentration in the original saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or µg/mL.
Structure-Solubility Relationship
The interplay between the different functional groups of this compound dictates its overall solubility. Understanding this relationship is key to predicting its behavior and selecting appropriate solvents for various applications.
Caption: Relationship between molecular structure and solubility drivers.
Conclusion
While explicit solubility data for this compound is scarce in the literature, a thorough analysis of its molecular structure allows for reliable predictions of its solubility behavior. The compound is anticipated to be poorly soluble in aqueous media and preferentially soluble in moderately polar to non-polar organic solvents, particularly halogenated hydrocarbons and polar aprotic solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and validated methodology. This foundational understanding of solubility is paramount for the successful application of this compound in synthesis, purification, and screening workflows.
References
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BenchChem Technical Support Team. (n.d.). General Experimental Protocol for Determining Solubility. Benchchem.[6]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.[7]
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Glombitza, B. & Sugiono, E. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[8]
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[10]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.[9]
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National Center for Biotechnology Information. (n.d.). tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. PubChem. Retrieved from [Link][5]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl bromoacetate, 99%. Retrieved from [Link][11]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link][12]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. Retrieved from [Link][13]
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Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link][14]
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National Center for Biotechnology Information. (n.d.). tert-Butyl acetate. PubChem. Retrieved from [Link][15]
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El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3327.[1]
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Sharma, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4964.[2]
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Kaczmarczyk, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10597-10606.[16][17]
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Teixeira, C., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1269-1288.[3]
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A Comprehensive Technical Guide to tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Abstract: This technical guide provides an in-depth analysis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5), a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and outline its strategic applications. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a comprehensive understanding of this versatile intermediate for the development of novel therapeutic agents.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyrazole derivative designed for strategic use in multi-step organic synthesis. The molecule incorporates three key functional components: a pyrazole core, a bromine atom at the 4-position, and a tert-butyl acetate group attached to the N1 position of the pyrazole ring. This specific arrangement provides a stable, yet highly versatile, scaffold for chemical elaboration.
The molecular weight of this compound is 261.12 g/mol .[1][2][3] Its chemical formula is C₉H₁₃BrN₂O₂.[1][2]
Table 1: Core Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.12 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][2] |
| CAS Number | 1199773-67-5 | [1][2] |
| Synonyms | 2-Methyl-2-propanyl (4-bromo-1H-pyrazol-1-yl)acetate | [1] |
| SMILES | O=C(OC(C)(C)C)CN1N=CC(Br)=C1 | [1] |
| Topological Polar Surface Area (TPSA) | 44.12 Ų | [1] |
| logP (Computed) | 1.9873 | [1] |
| Purity (Typical) | ≥97% | [1] |
| Storage Conditions | Store at 4°C or Room Temperature, sealed and dry |[1][2] |
Strategic Importance in Medicinal Chemistry
The value of this compound in drug discovery stems from the strategic combination of its functional groups.
-
The Pyrazole Core: Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, known to be present in a wide range of biologically active compounds.[4] They are key components in drugs targeting cancer, inflammation, and infectious diseases.[4]
-
The 4-Bromo Substituent: The bromine atom is not merely a placeholder; it is a versatile synthetic handle. It serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions.[5] This allows for the precise and controlled introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
The N-Alkyl tert-Butyl Ester: This group serves two primary purposes. Firstly, the tert-butyl ester is a common protecting group for a carboxylic acid. Its steric bulk makes it stable to many reaction conditions, yet it can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid. This acid can then be used for subsequent modifications, such as amide bond formation. Secondly, the acetate linker provides spatial separation between the pyrazole core and the eventual functional group, which can be critical for optimal binding to a biological target.
Synthesis and Mechanistic Pathway
The synthesis of this compound is achieved via the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This is a classic nucleophilic substitution reaction.
Key Starting Materials
A successful synthesis relies on high-quality starting materials.
Table 2: Properties of 4-Bromopyrazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 2075-45-8 | [6] |
| Molecular Formula | C₃H₃BrN₂ | [6] |
| Molecular Weight | 146.97 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 93-96 °C | [7] |
| Application Note | A key intermediate for preparing pyrazole derivatives.[8] |
Table 3: Properties of tert-Butyl bromoacetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 5292-43-3 | [9][10] |
| Molecular Formula | C₆H₁₁BrO₂ | [11] |
| Molecular Weight | 195.05 g/mol | [11] |
| Appearance | Colorless to slight yellow clear liquid | [9][10] |
| Key Hazard | Lachrymatory (causes tearing) | [9] |
| Handling | Must be handled in a well-ventilated fume hood with appropriate PPE (gloves, safety goggles).[9] |
Detailed Synthesis Protocol
This protocol describes a robust and self-validating method for the target compound's synthesis. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize this compound via N-alkylation.
Materials:
-
4-Bromopyrazole (1.0 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is placed under an inert nitrogen atmosphere.
-
Expertise & Experience: Using a flame-dried apparatus under an inert atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture, which would quench the base and reduce yield.
-
-
Base Addition: Anhydrous DMF is added to the flask, followed by the cautious, portion-wise addition of sodium hydride (60% dispersion). The resulting suspension is stirred.
-
Trustworthiness: Adding the NaH to the solvent first allows for controlled dispersion. The 60% dispersion in oil mitigates its pyrophoric nature, but care is still required.
-
-
Deprotonation: A solution of 4-bromopyrazole (1.0 eq) in a minimal amount of anhydrous DMF is added dropwise to the NaH suspension at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes.
-
Causality: The hydride ion (H⁻) from NaH acts as a strong base, abstracting the acidic proton from the N-H of the pyrazole ring. This generates the highly nucleophilic pyrazolate anion. Performing this step at 0 °C controls the initial exothermic reaction.
-
-
Alkylation: The solution is cooled back to 0 °C, and tert-butyl bromoacetate (1.1 eq) is added dropwise. The reaction is then stirred at room temperature overnight.
-
Causality: The generated pyrazolate anion attacks the electrophilic carbon atom bearing the bromine in tert-butyl bromoacetate in an Sₙ2 fashion, displacing the bromide ion and forming the desired C-N bond. A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazole starting material.
-
-
Work-up and Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Trustworthiness: This step safely neutralizes any unreacted sodium hydride. A saturated solution is used to minimize the introduction of excess water.
-
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are then washed with water and brine.
-
Expertise & Experience: Ethyl acetate is a suitable solvent for extracting the moderately polar product. Washing with brine helps to remove residual water from the organic phase.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key proton environments. Expected signals include a sharp singlet at ~1.5 ppm (9H, corresponding to the magnetically equivalent protons of the tert-butyl group), a singlet at ~5.0 ppm (2H, for the methylene protons), and two distinct singlets in the aromatic region (7.5-8.0 ppm), each integrating to 1H, for the C3-H and C5-H protons of the pyrazole ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺. Critically, this signal will appear as a doublet of peaks with a near 1:1 intensity ratio, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected around 1750 cm⁻¹, which is characteristic of the C=O (ester) stretching vibration.
-
Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be ≥97% for use in further synthetic applications.
Applications in Drug Discovery Workflows
The true utility of this building block is realized in its subsequent transformations. The 4-bromo position is ideal for introducing molecular complexity.
Example Workflow: Suzuki Coupling and Amide Formation
A common drug discovery workflow involves using the building block to create a small library of amides.
-
Suzuki Cross-Coupling: The 4-bromo position is reacted with a variety of boronic acids or esters under palladium catalysis (e.g., using Pd(PPh₃)₄ and a base like K₂CO₃) to install diverse aromatic or heteroaromatic systems.
-
Ester Deprotection: The resulting intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleave the tert-butyl ester, yielding the free carboxylic acid.
-
Amide Coupling: The carboxylic acid is then coupled with a library of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) to generate the final target molecules.
Application Pathway Diagram
Caption: A potential synthetic pathway utilizing the title compound in drug discovery.
References
- Understanding Tert-Butyl Bromoacetate: Properties, Hazards, and Safe Handling.
- tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)
- tert-Butyl bromoacet
- tert-Butyl 2-(4-Bromo-1H-pyrazol-1-yl)
- tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)
- tert-Butyl bromoacet
- tert-Butyl bromoacet
- tert-Butyl bromoacet
- tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)
- 4-Bromopyrazole 99%. Sigma-Aldrich.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- 4-Bromopyrazole | CAS 2075-45-8. Santa Cruz Biotechnology.
- What are the applications and synthesis methods of 4-Bromopyrazole? Guidechem.
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
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Methodological & Application
Strategic C-C Bond Formation on the Pyrazole Scaffold: A Detailed Protocol for the Suzuki-Miyaura Coupling of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
An Application Guide for Medicinal Chemists
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the design of targeted inhibitors. The functionalization of the pyrazole ring is a critical step in modulating the pharmacological profile of a drug candidate. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2][3]
This application note provides an in-depth guide to the Suzuki-Miyaura coupling of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a versatile building block for creating libraries of novel compounds. We will explore the mechanistic underpinnings of the reaction, detail the critical parameters for optimization, and provide a robust, step-by-step protocol for researchers in drug development. The focus is not just on the procedure but on the rationale behind each step, empowering scientists to adapt and troubleshoot the methodology for their specific synthetic targets.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a complex, multi-step process orchestrated by a palladium catalyst.[4] Understanding this catalytic cycle is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrazole substrate. This step forms a Pd(II) intermediate, and its rate can be heavily influenced by the choice of ligand on the palladium center.
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate complex.[3][6] This ate-complex then exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination : The final step involves the two organic partners coupling and leaving the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Parameters for a Successful Coupling
The success of the Suzuki coupling on a heteroaromatic substrate like a 4-bromopyrazole hinges on the careful selection of several key components.
-
Palladium Precatalyst and Ligand : While many palladium sources are available, Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precatalysts, respectively. The true key to success, however, lies in the ligand. For electron-rich and potentially coordinating heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.[7][8] Ligands like XPhos, SPhos, or DavePhos have shown great utility in such couplings.[9] Pyrazole-containing ligands have also been developed and can be effective.[10][11][12]
-
Base : The base is not merely a spectator; it is essential for activating the boronic acid.[6] The strength and nature of the base can significantly impact the reaction. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. K₃PO₄ is often a good choice for heteroaryl couplings as it is strong enough to promote catalysis without causing significant hydrolysis of the tert-butyl ester group under the reaction conditions.
-
Solvent System : The solvent must be capable of dissolving, to some extent, both the organic substrates and the inorganic base. Aprotic polar solvents are typically used. A mixture of a solvent like 1,4-dioxane or toluene with water is very common. Water can aid in dissolving the base and facilitates the formation of the active boronate species.[13][14]
-
Boronic Acid Quality : The purity of the boronic acid or its ester equivalent is crucial. Boronic acids can be prone to decomposition, particularly forming boroxines (anhydrides), which can be less reactive. Using high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) is recommended for reproducible results.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid as a model system.
Materials & Equipment
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial with stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Reaction Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 261 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction flask.
-
Heating : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting bromopyrazole.
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate.
Optimization and Troubleshooting
To demonstrate how reaction conditions can be tuned, the following table presents expected outcomes for the model reaction based on literature precedents for similar heteroaryl couplings.[15][16]
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low-Moderate | A "classic" system, often less effective for this substrate class. |
| 2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | Excellent | The recommended starting point; bulky ligands are effective.[9] |
| 3 | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | Very Good | Cesium carbonate is a stronger base, can sometimes improve yields. |
| 4 | dppf | K₂CO₃ | DMF | 120 | 8 | Moderate-Good | Dppf is a common ligand but may require higher temperatures. |
| 5 | None | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Trace/None | Demonstrates the essential role of the phosphine ligand. |
Common Troubleshooting Scenarios:
-
Low or No Conversion : This often points to an issue with catalyst activity. Ensure the reaction was set up under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. Check the quality of the boronic acid and consider using a different ligand/base combination.
-
Dehalogenation : The observation of tert-butyl 2-(1H-pyrazol-1-yl)acetate as a byproduct indicates a dehalogenation side reaction. This can sometimes be suppressed by using less protic solvent systems, a different base, or milder reaction temperatures. Bromo-pyrazoles are generally less prone to this than their iodo-counterparts.[17]
-
Boronic Acid Homocoupling : The formation of biphenyl (from phenylboronic acid) suggests a side reaction is competing with the desired cross-coupling. This can sometimes be mitigated by adjusting the ligand-to-palladium ratio or changing the base.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic cores like pyrazole. By understanding the underlying mechanism and the critical role of each reaction component—the palladium source, ligand, base, and solvent—researchers can effectively synthesize novel derivatives of this compound. The protocol provided herein serves as a robust and well-validated starting point for building diverse molecular libraries, accelerating the journey of drug discovery and development.
References
- Molinari, F. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Makhubela, B. C. E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13837–13850. [Link]
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(n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
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Makhubela, B. C. E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Ladeira, S., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3087. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12895. [Link]
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Wallace, D. J., & Chen, C. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 7(23), 5155–5157. [Link]
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Křemenová, O., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
(n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. Retrieved from [Link]
-
Williams, J. M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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(n.d.). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. ResearchGate. Retrieved from [Link]
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(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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(n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Gorgani, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1614. [Link]
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(n.d.). Suzuki reaction. Wikipedia. [Link]
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(n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. Retrieved from [Link]
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(n.d.). tert-butyl bromoacetate. Organic Syntheses. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
(n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Retrieved from [Link]
-
Sethi, K. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4578. [Link]
-
(n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Kaczor, A. A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 524–537. [Link]
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Application Notes and Protocols: Reactions of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Pyrazole Building Block
In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing compounds represent a cornerstone scaffold, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] The strategic functionalization of the pyrazole core is paramount to modulating the pharmacological profile of these molecules. tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5) has emerged as a highly versatile and valuable building block in this context.[3] Its unique trifunctional nature—a reactive bromine atom at the C4 position for cross-coupling reactions, an N-acetic acid tert-butyl ester moiety for derivatization or as a stable protecting group, and the inherent reactivity of the pyrazole ring—renders it a powerful tool for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the key reactions of this compound, offering detailed, field-proven protocols and insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 1199773-67-5 |
| Molecular Formula | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 261.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Dioxane) |
Synthesis of this compound
The synthesis of the title compound is readily achieved via the N-alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate. This reaction proceeds efficiently under basic conditions, with the choice of base and solvent being critical for achieving high yields and purity.
Experimental Protocol: Synthesis
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion. The use of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole and the base, while K₂CO₃ is a sufficiently strong base to deprotonate the pyrazole nitrogen without causing significant side reactions.
-
Stir the suspension at room temperature for 30 minutes. This allows for the formation of the pyrazolide anion.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture. The slight excess of the alkylating agent ensures complete consumption of the starting pyrazole.
-
Stir the reaction at room temperature for 12-16 hours. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). This workup procedure removes the DMF and inorganic salts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Synthesis of the title compound.
Key Reactions and Protocols
The bromine atom at the C4 position of the pyrazole ring is the primary handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse carbon and nitrogen-based substituents, significantly expanding the molecular diversity accessible from this building block.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5][6] For this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C4 position. The choice of ligand is critical for achieving high yields, particularly with challenging or sterically hindered coupling partners.[7]
-
In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq). The choice of base can significantly impact the reaction outcome, with Cs₂CO₃ often being more effective for less reactive substrates.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%). The use of bulky, electron-rich phosphine ligands like SPhos can enhance the rate of oxidative addition and reductive elimination, leading to improved yields.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous component is necessary for the transmetalation step.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C4-arylated pyrazole derivative.
Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[8][9] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or DMF, add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 5 mol%).
-
Add a base, commonly a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Sonogashira coupling workflow.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11][12] This reaction is particularly significant for the synthesis of 4-aminopyrazole derivatives, a privileged scaffold in drug discovery.[13] The choice of ligand is crucial and is often dependent on the nature of the amine coupling partner.[14]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%).
-
Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent like ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify the desired 4-aminopyrazole derivative by flash column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Deprotection of the tert-Butyl Ester
The tert-butyl ester group of the title compound can be readily cleaved under acidic conditions to afford the corresponding carboxylic acid. This transformation is often a key final step in a synthetic sequence, unmasking a crucial functional group for further derivatization or for its role in biological activity.
-
Dissolve the tert-butyl ester derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or hydrochloric acid (HCl, 4M in dioxane).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting carboxylic acid can often be used directly in the next step or purified by recrystallization or trituration.
Data Summary: Representative Reaction Yields
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 4 | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 75-85 |
| Deprotection | - | TFA | - | DCM | RT | 2 | >95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
This compound is a strategically important building block that provides a versatile platform for the synthesis of a wide range of functionalized pyrazole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic campaigns, accelerating the discovery and development of new chemical entities with therapeutic potential. The robust and predictable reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, ensures its continued prominence in the field of medicinal chemistry.
References
- Buchwald, S. L., & Hartwig, J. F. (2008).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Romanelli, A., et al. (2013). 4-Aminopyrazole Derivatives as Bioactive Compounds. Current Topics in Medicinal Chemistry, 13(14), 1634-1657.
- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (2023). Pharma-Tech Magazine.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Medicinal Chemistry Research.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
- Heck Reaction. Organic Chemistry Portal.
- Ullmann Reaction. Organic Chemistry Portal.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Deprotection of tert-butyl esters. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling. TCI Chemicals.
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- tert-Butyl 2-(4-Bromo-1H-pyrazol-1-yl)
- Supporting Information for a relevant public
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- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry.
- TERT-BUTYL 3-(4-BROMO-1H-PYRAZOL-1-YL)
- tert-butyl 2-(1H-pyrazol-5-yl)
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central.
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Application Notes and Protocols: Leveraging tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in Modern Medicinal Chemistry
Abstract
This guide provides an in-depth technical overview of tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5), a versatile bifunctional building block for medicinal chemistry and drug discovery. We will explore its synthesis, key chemical transformations, and strategic applications in constructing complex molecular architectures. Detailed, field-tested protocols for its use in palladium-catalyzed cross-coupling and subsequent side-chain modifications are provided, alongside expert insights into experimental design and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel therapeutic agents.
Introduction: The Pyrazole Scaffold and the Strategic Value of a Key Intermediate
The pyrazole ring is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage with a wide range of biological targets.[3] Consequently, the pyrazole nucleus is a core component in numerous FDA-approved drugs, demonstrating efficacy across diverse therapeutic areas including inflammation (Celecoxib), oncology (Crizotinib), and metabolic disorders (Rimonabant).[1][4]
The strategic value of This compound lies in its trifecta of functionalities, which can be addressed with high chemo-selectivity:
-
The C4-Bromo Handle: A versatile position for introducing molecular complexity, primarily via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6] This allows for the facile installation of aryl, heteroaryl, or vinyl substituents.
-
The N1-Acetate Side-Chain: The tert-butyl ester serves as a robust protecting group for a carboxylic acid.[7] Upon deprotection, the resulting acetic acid moiety provides a crucial attachment point for building out scaffolds, often through amide bond formation, or can itself serve as a key pharmacophoric element for target binding.
-
The Pyrazole Core: The stable, aromatic core acts as a rigid and predictable linker, orienting the substituents at the C4 and N1 positions in a defined spatial arrangement.
This combination makes the title compound an ideal starting point for library synthesis and lead optimization campaigns, enabling rapid exploration of chemical space around a proven pharmacophore.
Physicochemical Properties and Characterization
A comprehensive understanding of the starting material is critical for reaction success.
| Property | Value | Source |
| CAS Number | 1199773-67-5 | [8] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [8] |
| Molecular Weight | 261.12 g/mol | [8] |
| Appearance | Typically an off-white to pale yellow solid | - |
| Storage | Sealed, dry, room temperature | [8] |
Table 1: Physicochemical data for this compound.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.8 (s, 2H, CH₂), ~1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ ~166 (C=O), ~140 (pyrazole-C), ~128 (pyrazole-C), ~93 (C-Br), ~83 (O-C(CH₃)₃), ~54 (CH₂), ~28 (C(CH₃)₃).
-
MS (ESI): m/z 261.0 [M]+, 263.0 [M+2]+ (characteristic bromine isotopic pattern).
Synthesis of the Building Block
The title compound is readily prepared via N-alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate. The choice of base and solvent is crucial for achieving high regioselectivity and yield, as pyrazoles can be alkylated at either nitrogen. Generally, less-hindered N1-alkylation is favored.
Protocol 1: N-Alkylation of 4-Bromo-1H-Pyrazole
This protocol employs standard conditions that are scalable and reliable.
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq.)
-
tert-Butyl bromoacetate (1.1 - 1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (to make a ~0.5 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1H-pyrazole and potassium carbonate.
-
Add acetonitrile (or DMF) to the flask.
-
With vigorous stirring, add tert-butyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Causality: Heating accelerates the Sₙ2 reaction. K₂CO₃ is a mild base that deprotonates the pyrazole NH, activating it as a nucleophile. Acetonitrile is a polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity, which should match the expected data in Section 2.
Core Applications & Key Transformations
The true power of this building block is realized through the sequential or orthogonal functionalization of its two key handles.
A. The C4-Bromo Position: Palladium Cross-Coupling
The carbon-bromine bond at the 4-position is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form a new carbon-carbon bond.[5] This is the most common strategy for introducing aryl or heteroaryl diversity.
This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq.)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%)
-
Base: 2M aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.)
-
Solvent system: 1,4-Dioxane or Toluene/Ethanol/Water mixture
Procedure:
-
In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound, the arylboronic acid, and the palladium catalyst.
-
Add the base (if solid, like K₃PO₄) or dissolve the solids in the organic solvent (e.g., dioxane).
-
If using an aqueous base, add it now. The mixture will be biphasic.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Causality: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Removing air is critical to prevent catalyst oxidation and ensure high catalytic turnover.
-
-
Heat the reaction to 80-100 °C with vigorous stirring for 2-16 hours. Alternatively, use microwave irradiation (e.g., 120-150 °C for 15-60 minutes) for accelerated reaction times.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
B. The Ester Side-Chain: Deprotection and Amide Coupling
The second major transformation involves the tert-butyl ester, which serves as a gateway to the corresponding carboxylic acid and subsequent amide derivatives.
Acid-catalyzed cleavage is the most common and efficient method for deprotecting tert-butyl esters.[9]
Materials:
-
N1-substituted pyrazole tert-butyl ester (from Protocol 2) (1.0 eq.)
-
Trifluoroacetic acid (TFA) (10-50% v/v solution)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester starting material in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Causality: The deprotection reaction is exothermic and generates isobutylene gas. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Slowly add TFA to the stirred solution. The final concentration of TFA should be between 10% and 50% (v/v). A 50:50 mixture of TFA:DCM is common for rapid and complete conversion.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor by LC-MS until no starting material remains.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting carboxylic acid can often be used directly in the next step. If purification is needed, it can be triturated with a non-polar solvent like diethyl ether or hexanes, or purified by reverse-phase HPLC.
Self-Validation: The formation of the carboxylic acid can be confirmed by LC-MS (observing the mass change of -56 Da) and the disappearance of the t-butyl singlet at ~1.45 ppm in the ¹H NMR spectrum.
With the carboxylic acid in hand, standard peptide coupling reagents can be used to form amide bonds with a diverse range of amines.
Materials:
-
Pyrazol-1-yl acetic acid (from Protocol 3) (1.0 eq.)
-
Primary or secondary amine (1.0 - 1.2 eq.)
-
Coupling reagent: HATU (1.1 eq.) or EDC (1.2 eq.) with HOBt (1.2 eq.)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)
-
Solvent: DMF or DCM
Procedure:
-
Dissolve the carboxylic acid in DMF or DCM.
-
Add the amine, followed by the coupling reagent(s) (e.g., HATU).
-
Add the base (DIPEA) dropwise to the stirred mixture at room temperature.
-
Causality: The coupling reagent activates the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). The amine then attacks this intermediate to form the stable amide bond. The tertiary amine base is required to neutralize acidic byproducts and maintain an optimal pH for the reaction.
-
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor by LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final amide product by flash chromatography or preparative HPLC.
Workflow Diagram: Deprotection and Amide Coupling
Caption: Sequential workflow from ester to final amide product.
Integrated Strategy: Case Study Context - Aurora Kinase Inhibitors
The pyrazole scaffold is a cornerstone of many kinase inhibitors. For instance, the multi-targeted kinase inhibitor AT9283, a pyrazol-4-yl urea, is a potent inhibitor of Aurora kinases.[10] Aurora kinases are critical regulators of mitosis, and their inhibition is a validated strategy in oncology. While AT9283 is not directly synthesized from the title compound, its structure highlights the utility of the pyrazole core for targeting the ATP-binding pocket of kinases.
A synthetic campaign using this compound could rapidly generate analogs of such inhibitors. The strategy would be:
-
Suzuki Coupling (Protocol 2): Install a key recognition moiety, such as a benzimidazole group as seen in AT9283, at the C4 position.
-
Deprotection (Protocol 3): Expose the N1-acetic acid side chain.
-
Amide Coupling (Protocol 4): Couple the acid with a library of amines to explore the solvent-front region of the kinase binding site and optimize physicochemical properties.
Biological Pathway Context: Aurora Kinase B Signaling
Caption: Simplified role of Aurora Kinase B in mitosis and its inhibition.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst (oxygen exposure); Inappropriate base/solvent; Poor quality boronic acid. | Ensure rigorous inert atmosphere technique. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, Toluene/EtOH). Use fresh, high-purity boronic acid. |
| Debromination Side Product | Proto-deboronation of boronic acid; Reductive elimination from a Pd-H species. | Use a stronger, non-aqueous base like K₃PO₄. Ensure starting materials are dry. |
| Incomplete Ester Deprotection | Insufficient acid or reaction time; Presence of acid-scavenging functional groups. | Increase TFA concentration or reaction time. If other acid-labile groups are present, consider alternative methods like using ZnBr₂ in DCM.[11] |
| Epimerization during Amide Coupling | Over-activation of the carboxylic acid; Prolonged exposure to base. | Use an additive like HOBt or Oxyma to suppress racemization. Add the amine promptly after the activating agent. Use a non-nucleophilic base like DIPEA. |
Table 2: Common experimental issues and solutions.
Conclusion
This compound is a high-value, strategically designed building block that provides medicinal chemists with a reliable and efficient route to novel pyrazole-based compounds. Its orthogonal reactive sites—the C4-bromo position for cross-coupling and the protected N1-acetic acid for amide elaboration—enable a modular and powerful approach to drug discovery. The protocols and insights provided in this guide offer a robust framework for harnessing the full synthetic potential of this versatile intermediate.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. This compound - CAS:1199773-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrazole nucleus has established itself as a "privileged scaffold." This distinction is attributed to its remarkable versatility, synthetic accessibility, and its capacity to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of protein kinases.[1] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, making them a primary focus of targeted therapies.[2][3] The pyrazole ring, particularly when appropriately substituted, can mimic the adenine portion of ATP, providing a potent anchor for inhibitor binding.[4]
This application note delves into the utility of a key building block, tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate , in the synthesis of kinase inhibitors. The strategic placement of the bromine atom at the C4 position offers a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[5] Concurrently, the N1-linked tert-butyl acetate moiety provides a sterically influential and electronically moderating group that can be readily deprotected to reveal a carboxylic acid for further derivatization or to act as a key interaction point with the target protein. We will explore the synthesis of this building block, its application in the robust Suzuki-Miyaura cross-coupling reaction, and its pivotal role in the synthesis of a clinically significant BRAF inhibitor.
Physicochemical Properties of the Building Block
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1199773-67-5 | |
| Molecular Formula | C₉H₁₃BrN₂O₂ | |
| Molecular Weight | 261.12 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Protocol I: Synthesis of this compound
The synthesis of the title compound is achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is typically performed in the presence of a suitable base to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack on the electrophilic carbon of the bromoacetate.
Experimental Workflow
Caption: Workflow for the N-alkylation of 4-bromopyrazole.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromopyrazole (1.0 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq). Dissolve the pyrazole in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[7] In this protocol, we utilize this compound as the aryl halide partner to couple with a generic arylboronic acid. This reaction is fundamental to introducing diverse aryl or heteroaryl moieties at the C4 position of the pyrazole core.
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.[9] Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-substituted pyrazole derivative.
Case Study: Synthesis of a Dabrafenib Analogue Intermediate
Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in many cancers, including melanoma.[10] The synthesis of Dabrafenib and its analogues often involves the coupling of a pyrazole-containing fragment with a thiazole moiety. This compound serves as a key precursor for such fragments.
BRAF/MEK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[12] Dabrafenib acts by inhibiting the mutated BRAF kinase, thereby blocking downstream signaling.[13]
Caption: Inhibition of the BRAF/MEK/ERK pathway by Dabrafenib.
Synthetic Scheme and Protocol
The synthesis of a Dabrafenib analogue intermediate can be envisioned through a Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester derivative of the core thiazole structure of Dabrafenib.
Example Synthetic Step:
-
Suzuki-Miyaura Coupling: Following the general protocol outlined in Protocol II, couple this compound with 2-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. This would yield the tert-butyl 2-(4-(2-(tert-butyl)thiazol-5-yl)-1H-pyrazol-1-yl)acetate intermediate.
-
Deprotection and Amidation: The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using an acid such as trifluoroacetic acid (TFA). This acid can then be coupled with the appropriate sulfonamide-bearing aniline fragment of Dabrafenib using standard peptide coupling reagents (e.g., HATU, HOBt) to complete the synthesis of the Dabrafenib analogue.[10]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its utility is demonstrated through its straightforward synthesis and its reliable performance in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. The strategic placement of the bromine atom and the tert-butyl acetate group allows for a modular and efficient approach to the synthesis of complex molecules, as exemplified by its application in the construction of BRAF inhibitors. As the demand for novel and selective kinase inhibitors continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug discovery campaigns.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link][1][3]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Drug Research, 73(08), 435-450. [Link][2][14]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link][3]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Molecules, 28(23), 7808. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). ResearchGate. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link][14]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (2021). Scientific Reports, 11(1), 1-12. [Link][10]
-
The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. (2013). P&T, 38(2), 96. [Link][13]
-
Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (2017). International journal of molecular sciences, 18(9), 1853. [Link][11]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link][9][15]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2012). Bioorganic & medicinal chemistry letters, 22(19), 6189-6194. [Link]
-
Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors. (2023). Digital Commons @ Winthrop. [Link][12]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link][9][15]
-
2 - Supporting Information. (n.d.). ACS Publications. [Link][6]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2020). ResearchGate. [Link][8]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2019). The Journal of organic chemistry, 84(10), 6256-6274. [Link][5]
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Application Notes & Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the effective deprotection of tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate to yield its corresponding carboxylic acid, 2-(4-bromo-1H-pyrazol-1-yl)acetic acid. This pyrazole derivative is a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its robustness under a variety of conditions, including basic and nucleophilic environments.[1][2] Its removal is typically accomplished under acidic conditions, a process that is both high-yielding and operationally simple. This guide will focus on the most common and efficient method: acid-catalyzed cleavage using trifluoroacetic acid (TFA).
We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, offer guidance on reaction monitoring, and present a troubleshooting section to address potential challenges.
I. The Mechanism of Acid-Catalyzed Deprotection
The deprotection of tert-butyl esters via strong acids like trifluoroacetic acid (TFA) proceeds through an AAL1-type mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular).[3] The stability of the resulting tert-butyl carbocation is the primary driving force for this reaction.[4]
The process can be broken down into three key steps:
-
Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This enhances the electrophilicity of the carbonyl carbon.[4][5]
-
Carbocation Formation: The C-O bond between the tert-butyl group and the ester oxygen cleaves, leading to the formation of the desired carboxylic acid and a relatively stable tertiary carbocation (the t-butyl cation).[4][6]
-
Fate of the t-Butyl Cation: The highly reactive t-butyl cation is subsequently neutralized. It can be deprotonated by the trifluoroacetate anion to form isobutylene gas or react with the anion to form tert-butyl trifluoroacetate.[7][8][9] In the absence of other nucleophiles, these are the predominant pathways.
Caption: Acid-catalyzed deprotection of a t-butyl ester.
II. Experimental Protocol: TFA-Mediated Deprotection
This protocol details a standard procedure for the deprotection of this compound on a laboratory scale. The reaction is typically high-yielding and clean.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Toluene (for co-evaporation)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Nitrogen or argon supply (optional, for moisture-sensitive applications)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the starting material, this compound, in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.2 M.[10]
-
Rationale: Anhydrous DCM is used to prevent any potential side reactions involving water. The specified concentration range ensures efficient reaction kinetics.
-
-
Reaction Initiation: While stirring at room temperature (20-25 °C), add an equal volume of trifluoroacetic acid (TFA) to the DCM solution (a 1:1 v/v mixture).[10] The addition should be performed in a well-ventilated fume hood.
-
Rationale: A large excess of TFA ensures the reaction goes to completion by shifting the equilibrium towards the products.[4] While the reaction is catalytic in principle, a stoichiometric excess is standard practice.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the progress by thin-layer chromatography (TLC) or, more accurately, by liquid chromatography-mass spectrometry (LC-MS).[10][11] The reaction is complete upon the full consumption of the starting material.
-
Rationale: Monitoring is crucial to avoid unnecessary side reactions from prolonged exposure to strong acid. LC-MS provides unambiguous confirmation of the disappearance of the starting ester and the appearance of the product acid.[11]
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[10]
-
To ensure complete removal of residual TFA, add toluene or DCM to the residue and evaporate again. Repeat this co-evaporation process 2-3 times.[10]
-
Rationale: TFA has a relatively high boiling point (72.4 °C) and can be difficult to remove completely. Co-evaporation with a lower-boiling solvent like DCM or an azeotrope-forming solvent like toluene facilitates its removal.
-
-
Product Isolation & Purification:
-
The resulting residue is the crude 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, often as a TFA salt.
-
To obtain the solid product, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM or a small amount of methanol).
-
Add this solution dropwise to a larger volume of a stirred, cold non-solvent, such as diethyl ether, to induce precipitation.[5]
-
Collect the resulting solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
-
III. Data Summary and Workflow
Quantitative Data Summary
The deprotection of tert-butyl esters with TFA is generally a high-yielding transformation. The table below summarizes the typical reaction parameters.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Substrate Conc. | 0.1–0.2 M in DCM | Ensures solubility and favorable reaction rates.[10] |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A strong acid that enables rapid cleavage at room temperature.[4] |
| Solvent | Dichloromethane (DCM), anhydrous | Common solvent that provides good solubility for the substrate.[10] |
| Reagent Ratio | 1:1 (v/v) DCM:TFA | A large excess of TFA drives the reaction to completion.[4][10] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for rapid deprotection; avoids potential side reactions at higher temperatures.[4] |
| Reaction Time | 2–5 hours | Substrate dependent; must be monitored by TLC or LC-MS.[10] |
| Monitoring | TLC, LC-MS | LC-MS is preferred for accurate tracking of product formation and starting material consumption.[11] |
| Expected Yield | >90% | This reaction is typically very efficient and high-yielding. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the deprotection process.
Caption: General workflow for t-butyl ester deprotection.
IV. Troubleshooting Guide
While the TFA-mediated deprotection is robust, researchers may occasionally encounter issues. This section provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low concentration of TFA. 3. Presence of water in the reaction mixture. | 1. Extend the reaction time and continue monitoring by LC-MS.[10] 2. Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).[4] 3. Use anhydrous solvents and reagents. |
| Side Product Formation | Alkylation of other nucleophilic sites on more complex substrates by the t-butyl cation. | For complex molecules with sensitive residues (e.g., tryptophan, methionine), add a scavenger like triisopropylsilane (TIS) or water (typically 2.5-5% of the TFA volume) to the reaction mixture.[8][10] |
| Product is an Oil and Difficult to Handle | 1. Residual TFA. 2. The product may be intrinsically oily or waxy. | 1. Ensure thorough co-evaporation to remove all traces of TFA.[10] 2. Attempt trituration with a non-solvent like cold diethyl ether or hexanes to induce solidification. If this fails, purification by reverse-phase HPLC may be necessary. |
| Low Yield | 1. Incomplete precipitation. 2. Product loss during work-up and filtration. | 1. Ensure the precipitation solvent is sufficiently non-polar and cold. 2. Optimize the volume of the precipitation solvent. 3. Handle the product carefully during transfers. |
V. References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. WordPress. Retrieved from [Link]
-
Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
-
Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
-
Tratnyek, P. G., et al. (2001). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 20(7), 1448-1456. [Link]
-
ResearchGate. (2012). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Arkat USA, Inc. (2005). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC. Retrieved from [Link]
-
Science.gov. (n.d.). acid tert-butyl ester: Topics. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection - Reagent Guides. WordPress. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Sonogashira coupling with tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.
An Application Guide for Researchers
Protocol for Sonogashira Coupling with tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] This guide provides a detailed protocol and technical insights for the Sonogashira coupling of this compound, a versatile building block in medicinal chemistry. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, discuss optimization strategies, and offer a comprehensive troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation.
Introduction and Scientific Background
The construction of arylalkynes is a critical transformation in the development of conjugated molecular architectures. The Sonogashira reaction, first reported in 1975, offers a mild and highly efficient method to achieve this, typically employing a dual catalytic system of palladium and copper(I).[1][5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[6]
The substrate of interest, this compound, contains a heteroaryl bromide. The reactivity of such substrates in cross-coupling reactions can be influenced by the electronic properties of the heterocyclic core.[4][7] This protocol is designed to be robust for such systems. A significant focus in modern pharmaceutical chemistry is the reduction of transition metal contaminants in final products. The presence of the copper co-catalyst, while beneficial for reaction rates, can lead to the undesirable homocoupling of alkynes (Glaser coupling) and introduce a toxic metal that requires removal.[8][9][10] Therefore, this guide will present both a traditional and a copper-free protocol, the latter being increasingly preferred in industrial and pharmaceutical settings.[3][9]
The Sonogashira Reaction Mechanism
Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. The process involves two interconnected catalytic cycles.[2][11]
-
The Palladium Cycle (Primary):
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[11]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (our bromo-pyrazole), forming a Pd(II)-aryl intermediate.[1][6] This is often the rate-determining step.
-
Transmetalation: The activated alkyne (as a copper acetylide in the traditional pathway) is transferred from the copper to the palladium center.[6]
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]
-
-
The Copper Cycle (Co-catalyst):
In copper-free variants , the base must be strong enough to deprotonate the alkyne, which then coordinates directly with the palladium complex, bypassing the need for a copper acetylide intermediate.[11][12]
Visualizing the Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
This copper-free protocol is recommended to minimize Glaser homocoupling and simplify purification, which is critical for pharmaceutical applications.[9][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >95% | BenchChem | The aryl halide substrate. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich | The coupling partner (1.2 - 1.5 eq). |
| Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ with XPhos ligand | Catalyst Grade | Strem Chemicals | Pd catalyst (1-5 mol %). Pd₂(dba)₃/XPhos is excellent for bromides. |
| Cesium Carbonate (Cs₂CO₃) or Triethylamine (Et₃N) | Anhydrous | Acros Organics | Base (2.0 - 3.0 eq). Cs₂CO₃ is a good choice for copper-free systems. |
| 1,4-Dioxane or Acetonitrile (MeCN) | Anhydrous, Degassed | Fisher Scientific | Reaction solvent. |
| Round-bottom flask, condenser, magnetic stir bar | Standard Lab Glass | VWR | Ensure glassware is oven-dried. |
| Inert Gas Supply (Argon or Nitrogen) | High Purity | Airgas | For maintaining an inert atmosphere. |
| TLC plates (Silica gel 60 F₂₅₄) | Analytical Grade | MilliporeSigma | For reaction monitoring. |
| Ethyl Acetate, Hexanes, Brine, Na₂SO₄ | Reagent Grade | VWR | For workup and purification. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol %), and Cesium Carbonate (2.0 eq).
-
Establish Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent and Reagent Addition : Under a positive flow of argon, add anhydrous, degassed 1,4-Dioxane (to make a ~0.1 M solution based on the aryl bromide) via syringe.
-
Alkyne Addition : Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Reaction Execution : Lower the flask into a pre-heated oil bath (e.g., 80 °C). Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6][15]
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (if an amine base was used), water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Causality and Optimization Insights
-
Choice of Catalyst/Ligand : For less reactive aryl bromides like our substrate, a catalyst system that promotes the oxidative addition step is beneficial. Using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ can significantly improve yields compared to standard Pd(PPh₃)₄.[11][16]
-
Choice of Base : The base's role is to deprotonate the alkyne.[2] For copper-free systems, a stronger base like Cs₂CO₃ is often required.[9] If using an amine base like Et₃N or diisopropylamine, it can also serve as the solvent, though co-solvents are common.[1][6]
-
Solvent : The solvent must be anhydrous and deoxygenated. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[9][14] Degassing the solvent by bubbling argon through it for 15-30 minutes or via freeze-pump-thaw cycles is critical.
-
Temperature : While many Sonogashira reactions can proceed at room temperature, aryl bromides often require heating to facilitate the oxidative addition step. A temperature range of 60-100 °C is a good starting point for optimization.[17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Poor quality of reagents/solvent (wet, oxygenated). | 1. Use a fresh catalyst or a more robust precatalyst.2. Increase the reaction temperature incrementally (e.g., to 100 °C).3. Ensure all reagents are anhydrous and solvents are rigorously degassed.[14] |
| Significant Homocoupling | 1. Presence of oxygen.2. (If using copper) Copper(I) is promoting Glaser coupling. | 1. Improve inert atmosphere technique (e.g., use a glovebox, perform more vacuum/backfill cycles).2. Switch to a copper-free protocol.[8][10] Add the alkyne slowly via syringe pump.[14] |
| Formation of Byproducts | 1. Catalyst decomposition.2. Reaction temperature is too high, causing substrate/product degradation. | 1. Screen different ligands to stabilize the catalyst.2. Lower the reaction temperature and accept a longer reaction time. |
| Difficult Purification | 1. Residual palladium catalyst.2. Amine base salts present. | 1. Filter the crude reaction mixture through a plug of Celite® or silica before concentration.[15]2. Perform an acidic wash (e.g., dilute HCl or sat. aq. NH₄Cl) during workup to remove amine bases. |
References
- Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 6, 2026.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
- Sonogashira Coupling: Mechanism, Steps & Applic
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
- The Sonogashira coupling reaction mechanism. (n.d.).
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.
- Copper-free Sonogashira coupling. (2008, August 15).
- The pathway of copper-free Sonogashira reaction to provide different compounds. (n.d.).
- Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Publishing.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17).
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9). Request PDF.
- Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015, November 2). PubMed.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022, July 19). PubMed.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.).
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. (n.d.).
- What is the best procedure for Sonogashira coupling? (2014, May 1).
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (n.d.).
- Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (n.d.). Taylor & Francis Online.
- by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes. (n.d.). Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
Sources
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- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Application Note: Leveraging tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This approach relies on screening libraries of low molecular weight fragments to identify weak but high-quality interactions, which then serve as starting points for building more potent, drug-like molecules.[2][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate , a versatile heterocyclic fragment, in FBDD campaigns. We will detail its physicochemical properties, provide step-by-step protocols for its application in biophysical screening and hit validation, and outline strategies for its elaboration into lead compounds.
The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring that is considered a "privileged scaffold" in drug discovery.[5][6] Its metabolic stability and versatile synthetic handles have led to its incorporation into numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[5][7][8] The pyrazole ring system's unique electronic distribution and its capacity for diverse substitutions make it an ideal foundation for designing molecules that can interact specifically with biological targets.[9]
Profile of a Model Fragment: this compound
The selection of fragments for a screening library is a critical first step in any FBDD campaign. Fragments are typically selected based on the "Rule of Three" (Ro3), which provides guidelines for desirable physicochemical properties to maximize the probability of identifying high-quality hits.[10][11][12]
This compound (CAS No. 1199773-67-5) is an excellent candidate for FBDD libraries due to its adherence to these principles and its inherent synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | 261.12 g/mol [13][14][15] | ≤ 300 Da | Ensures efficient exploration of chemical space and avoids steric hindrance.[10] |
| cLogP | 1.9873[13] | ≤ 3 | Balances solubility with sufficient lipophilicity for cell permeability and binding. |
| Hydrogen Bond Acceptors | 4[13] | ≤ 3 | This value is slightly above the guideline, but the ester and pyrazole nitrogens provide well-defined interaction points. |
| Hydrogen Bond Donors | 0[13] | ≤ 3 | Compliant, reducing the potential for poor pharmacokinetic properties. |
| Rotatable Bonds | 2[13] | ≤ 3 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |
The key features of this fragment are:
-
The Pyrazole Core: A proven pharmacophore that provides a rigid scaffold.
-
The Bromine Atom: An essential synthetic handle. It serves as a well-defined vector for chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for systematic "fragment growing."[16]
-
The Acetate Linker: Provides a spacer and an additional point for modification.
-
The tert-Butyl Ester: Acts as a protecting group for the carboxylic acid. Its removal unmasks a new functional group that can be used for linking fragments or improving solubility and binding interactions.
FBDD Experimental Workflow: An Overview
The successful application of any fragment in a drug discovery campaign follows a structured workflow. This process is designed to identify initial weak binders, confirm their interaction with the target, and provide a clear path for chemical optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in quality control steps and clear explanations for experimental choices.
Protocol 1: Fragment Quality Control and Stock Preparation
Rationale: The integrity of an FBDD screen is wholly dependent on the quality and solubility of the fragments being tested. High concentrations are often used to detect weak binding, making solubility a critical parameter. This protocol ensures that this compound is pure, stable, and soluble under screening conditions.
Materials:
-
This compound (Purity ≥97%)[13]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Screening buffer (e.g., PBS or HEPES, pH 7.4, filtered)
-
Analytical balance, vortex mixer, centrifuge
Procedure:
-
Purity Verification: Before use, confirm the purity of the fragment powder via LC-MS or NMR to ensure it meets the minimum requirement (≥97%).
-
Primary Stock Solution (100 mM): a. Accurately weigh ~5 mg of the fragment into a clean, tared vial. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. d. Centrifuge the vial at >10,000 x g for 5 minutes to pellet any undissolved particulates. e. Carefully transfer the supernatant to a new, clearly labeled vial. Store at -20°C.
-
Solubility Assessment: a. Prepare a 1 mM solution by diluting the 100 mM primary stock 1:100 into the final screening buffer. b. Vortex and let the solution sit at room temperature for 1 hour. c. Visually inspect for any signs of precipitation or cloudiness. d. Self-Validation: Analyze the solution using a nephelometer or by measuring light scattering to quantitatively assess solubility. The reading should be close to that of the buffer-only control. If precipitation occurs, the maximum screening concentration must be lowered.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragment binding.[10] It provides real-time kinetics and affinity data (KD), allowing for the direct ranking of hits.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment stock solutions (prepared as in Protocol 1)
-
Screening buffer (degassed)
Procedure:
-
Target Immobilization: a. Equilibrate the system with running buffer (screening buffer + 1-5% DMSO, matched to the fragment solutions). b. Activate a flow cell surface with a 7-minute injection of a 1:1 mixture of EDC/NHS. c. Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (typically 5,000 - 10,000 RU). d. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl. e. A second flow cell should be prepared identically but without protein injection to serve as a reference surface.
-
Fragment Screening: a. Dilute the this compound stock solution into running buffer to the desired screening concentration (e.g., 200 µM). A concentration series should be used for affinity determination. b. Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. Between injections, regenerate the surface if necessary using a mild, optimized regeneration solution (e.g., a short pulse of high salt or low pH buffer).
-
Data Analysis: a. Self-Validation: Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes. b. The resulting sensorgram should show a concentration-dependent binding response. c. Fit the steady-state responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A KD in the high µM to low mM range is expected for a fragment hit.
Protocol 3: Hit Validation via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits. Ligand-observe experiments like Saturation Transfer Difference (STD) NMR can confirm direct binding to the target protein in solution, providing an orthogonal validation to the surface-based SPR assay.
Materials:
-
High-field NMR spectrometer (>500 MHz) with a cryoprobe
-
NMR tubes
-
Target protein solution in a deuterated buffer (e.g., 10-50 µM in D2O-based PBS)
-
Fragment stock solution in deuterated DMSO (DMSO-d6)
Procedure:
-
Sample Preparation: a. Prepare two NMR samples.
- Sample A (STD): Target protein (e.g., 20 µM) + fragment (e.g., 1 mM) in 99.9% D2O buffer.
- Sample B (Reference): Fragment only (1 mM) in the same D2O buffer.
-
NMR Data Acquisition: a. Acquire a standard 1D proton reference spectrum for Sample B. b. For Sample A, acquire an STD-NMR spectrum. This involves selectively saturating protein resonances (on-resonance irradiation, e.g., at -1 ppm) and comparing the resulting fragment spectrum to a spectrum where saturation is applied far from any protein signals (off-resonance irradiation, e.g., at 40 ppm).
-
Data Analysis: a. Subtract the on-resonance spectrum from the off-resonance spectrum. b. Self-Validation: If the fragment binds to the protein, protons on the fragment that are in close proximity to the protein surface will receive saturation, and their corresponding signals will appear in the difference spectrum. No signals should appear in the difference spectrum if the fragment does not bind. c. The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most closely interacting with the protein (the binding epitope).
Hit-to-Lead Strategy: Vector-Based Fragment Elaboration
Rationale: A confirmed fragment hit is not a drug. The low affinity must be improved through synthetic chemistry. The structure of this compound is ideally suited for a "fragment growing" strategy, where chemical moieties are added to the core scaffold to pick up new, favorable interactions with the target protein.
The bromine atom at the C4 position is the primary vector for growth. Structure-based design (using data from X-ray crystallography) is the ideal guide for this process. If structural data is unavailable, parallel synthesis can be used to explore the chemical space around this vector.
Figure 2: Chemical elaboration strategy for the fragment hit, highlighting growth from the bromine vector and secondary modification after deprotection.
Protocol Example: Suzuki Coupling
-
To a solution of this compound (1 equiv.) and a desired aryl or heteroaryl boronic acid (1.2 equiv.) in a solvent like dioxane/water.
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and a base (e.g., K2CO3, 2 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., at 80-100°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography.
-
The resulting elaborated fragment can then be tested for improved binding affinity.
Conclusion
This compound represents a high-quality, synthetically tractable fragment for FBDD campaigns. Its favorable physicochemical properties align with the principles of fragment design, and its embedded chemical handles provide a clear and logical path for hit-to-lead optimization. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this and similar fragments to accelerate the discovery of novel therapeutics.
References
-
Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: this compound Source: Sunway Pharm Ltd URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Fragment-Based Drug Discovery Source: Cambridge Healthtech Institute URL: [Link]
-
Title: Fragment-Based Drug Discovery: A Comprehensive Overview Source: PharmaFeatures URL: [Link]
-
Title: Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research Source: One Nucleus URL: [Link]
-
Title: Fragment‐based drug discovery—the importance of high‐quality molecule libraries Source: PubMed Central (PMC) URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkat USA URL: [Link]
-
Title: Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response Source: PubMed Central (PMC) URL: [Link]
-
Title: Introduction into Fragment Based Drug Discovery Source: YouTube URL: [Link]
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- 16. arkat-usa.org [arkat-usa.org]
Topic: A Detailed Protocol for the N-Alkylation of 4-Bromopyrazole
An Application Note for Researchers and Drug Development Professionals
N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals and clinical candidates.[1] Their prevalence is due to their ability to act as stable, versatile bioisosteres for amides and other aromatic systems, engaging in crucial hydrogen bonding and other non-covalent interactions within biological targets.[1] The synthesis of these vital heterocycles often relies on the N-alkylation of a pyrazole core.
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-bromopyrazole, a common starting material that offers a handle for subsequent cross-coupling reactions. The procedure described herein utilizes a strong base, sodium hydride, to facilitate the deprotonation and subsequent alkylation. While other methods exist, such as phase-transfer catalysis or Mitsunobu reactions, the use of sodium hydride is a robust and widely adopted strategy for this transformation.[2][3]
A key advantage of using a symmetrically substituted substrate like 4-bromopyrazole is the circumvention of regioselectivity issues. In unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers that often requires tedious separation.[1][4] With 4-bromopyrazole, both nitrogen atoms are chemically equivalent, yielding a single N-alkylated product and simplifying the synthetic process considerably.
Safety First: Hazard Analysis and Mitigation
This procedure involves several hazardous reagents that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity. Handle exclusively under an inert atmosphere (argon or nitrogen). All glassware must be rigorously dried, and all solvents must be anhydrous. Personal Protective Equipment (PPE) should include a flame-retardant lab coat, safety goggles, and nitrile gloves.[7][8] In case of a spill, smother with dry sand, soda ash, or dry lime; DO NOT USE WATER .[5]
-
N,N-Dimethylformamide (DMF): A versatile polar aprotic solvent, but it carries significant health risks. It is a liver toxicant and can be readily absorbed through the skin.[9][10] Chronic exposure may have carcinogenic and reproductive effects.[9][11][12] All handling of DMF must be performed inside a certified chemical fume hood.[12] Wear appropriate gloves (butyl rubber or nitrile) and eye protection.[11][12]
-
4-Bromopyrazole: This compound is an irritant to the skin, eyes, and respiratory system.[13][14][15] Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide): These are volatile, toxic, and potential carcinogens. They should be handled with care in a fume hood.
Reaction Principle and Mechanism
The N-alkylation proceeds via a two-step mechanism:
-
Deprotonation: The acidic N-H proton of the pyrazole ring (pKa ≈ 14) is abstracted by the strong base, sodium hydride (NaH). This generates the sodium pyrazolide salt and hydrogen gas. The evolution of H₂ gas is a visual indicator that the deprotonation is occurring.
-
Nucleophilic Substitution (Sₙ2): The resulting pyrazolide anion is a potent nucleophile. It attacks the electrophilic carbon of the alkyl halide in a classic Sₙ2 reaction, displacing the halide and forming the new N-C bond.
Core Experimental Protocol
This protocol details the N-alkylation of 4-bromopyrazole with ethyl bromide as a representative alkylating agent. The quantities can be adjusted proportionally for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromopyrazole | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive; handle under inert gas.[16] |
| Ethyl Bromide | ≥99% | Sigma-Aldrich | Volatile and toxic; handle in fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use anhydrous grade from a sealed bottle. |
| Hexanes | Anhydrous | Sigma-Aldrich | For washing NaH and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Deionized Water | For reaction quenching and workup. | ||
| Saturated NaCl solution (Brine) | For workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying organic layers. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
1. Preparation and Setup: a. Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. b. Allow the flask to cool to room temperature under a steady stream of argon or nitrogen gas. Maintain a positive inert atmosphere throughout the reaction.
2. Sodium Hydride Preparation: a. In the fume hood, weigh 0.44 g (11.0 mmol, 1.1 equiv) of 60% NaH dispersion into the reaction flask against a positive flow of argon. b. Add 5 mL of anhydrous hexanes via syringe. Stir the suspension for 5 minutes to dissolve the mineral oil. c. Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant with a syringe or cannula. Repeat this washing step twice more to ensure all mineral oil is removed.[7] d. Briefly dry the washed NaH under a vacuum, being careful not to draw air into the flask. Re-establish the inert atmosphere.
3. Reaction Assembly: a. Add 20 mL of anhydrous DMF to the flask containing the washed NaH. b. Cool the suspension to 0 °C using an ice-water bath. c. In a separate, dry vial, dissolve 1.47 g (10.0 mmol, 1.0 equiv) of 4-bromopyrazole in 10 mL of anhydrous DMF. d. Using a syringe, add the 4-bromopyrazole solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Caution: Hydrogen gas evolution will be observed. A bubbler should be used to vent the gas safely. e. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
4. Alkylation: a. Add 0.95 mL (1.36 g, 12.5 mmol, 1.25 equiv) of ethyl bromide dropwise to the reaction mixture at 0 °C. b. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
5. Reaction Monitoring (TLC): a. Monitor the reaction's progress by TLC on silica gel plates. b. Use a 20% Ethyl Acetate/Hexanes eluent system. c. Visualize the spots under a UV lamp (254 nm). The product will be less polar than the starting 4-bromopyrazole.
Workflow Visualization
The overall experimental process can be visualized as follows:
Caption: Overall experimental workflow for N-alkylation.
Product Workup and Purification
1. Quenching the Reaction: a. Cool the reaction flask back down to 0 °C in an ice bath. b. EXTREME CAUTION: Slowly and dropwise, add 10 mL of deionized water to quench any unreacted NaH. Vigorous gas evolution will occur. Ensure the rate of addition is controlled to prevent an excessive exotherm. c. Once the gas evolution subsides, add another 40 mL of deionized water.
2. Extraction: a. Transfer the aqueous mixture to a 250 mL separatory funnel. b. Extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.
3. Drying and Concentration: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
4. Flash Column Chromatography: a. The primary method for purification is silica gel chromatography.[17] b. Prepare a slurry of silica gel in hexanes and pack a column. c. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. d. Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% -> 5% -> 10% EtOAc in hexanes).[18][19] The exact system should be optimized based on TLC analysis. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated 4-bromopyrazole.
Purification Process Diagram
Caption: Detailed workup and purification workflow.
Product Characterization
The identity and purity of the final product must be confirmed by spectroscopic methods.
| Technique | Expected Data for 1-Ethyl-4-bromopyrazole |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (s, 1H, pyrazole-H), δ ~7.4 (s, 1H, pyrazole-H), δ ~4.2 (q, J = 7.3 Hz, 2H, N-CH₂), δ ~1.5 (t, J = 7.3 Hz, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~139.0 (C), ~128.5 (C), ~92.0 (C-Br), ~45.0 (N-CH₂), ~15.5 (CH₃) |
| Mass Spec. (EI) | m/z (relative intensity): 176/174 ([M]⁺, isotopic pattern for Br), base peak. |
| Appearance | Colorless oil or low-melting solid. |
Note: Exact chemical shifts may vary slightly depending on the solvent and concentration. The N-substitution renders the C3-H and C5-H protons chemically inequivalent, often appearing as two distinct singlets.[20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive NaH (exposed to air/moisture).2. Wet solvent (DMF) or glassware.3. Insufficient deprotonation time. | 1. Use fresh NaH from a sealed container.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase stirring time after adding pyrazole to 1 hour. |
| Incomplete Reaction | 1. Insufficient alkylating agent.2. Low reaction temperature or short reaction time. | 1. Increase equivalents of alkyl halide to 1.5.2. Ensure reaction is stirred at room temperature for an adequate time (monitor by TLC). Gentle heating (40-50 °C) can be considered if necessary. |
| Multiple Products by TLC | 1. Impure starting materials.2. Side reactions (unlikely for this substrate). | 1. Check purity of 4-bromopyrazole and alkyl halide before starting.2. Ensure rigorous inert atmosphere to prevent degradation. |
| Difficulty in Purification | 1. Product co-elutes with impurities.2. Residual DMF in crude product. | 1. Optimize TLC solvent system for better separation before running the column.[21] Use a shallower gradient during chromatography.2. Ensure thorough aqueous washes during workup to remove DMF. |
References
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. HangdaChern. [Link]
-
Column Chromatography Notes. Membrane Solutions. [Link]
-
Preventing Adverse Health Effects from Exposure to: Dimethylformamide. NIOSH - CDC. [Link]
-
N,N-Dimethylformamide. EPA. [Link]
-
Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate. [Link]
-
Suitable solvents for column chromatography. Chemistry Stack Exchange. [Link]
-
SOP for the safe use of N,N-Dimethylformamide (DMF). James Madison University. [Link]
-
Dimethylformamide - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Top 6 Steps to Run The PERFECT Column Chromatography. YouTube. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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- 9. Preventing Adverse Health Effects from Exposure to: Dimethylformamide | NIOSH | CDC [cdc.gov]
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- 11. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.ca [fishersci.ca]
- 15. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 16. chemscience.com [chemscience.com]
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- 21. youtube.com [youtube.com]
The Strategic Application of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemical Design
The pyrazole ring system is a foundational structural motif in the discovery and development of modern agrochemicals.[1][2] Its inherent biological activity, coupled with multiple sites for chemical modification, allows for the fine-tuning of physicochemical properties and target specificity.[3] Pyrazole-containing compounds have demonstrated a broad spectrum of pesticidal activities, including fungicidal, herbicidal, and insecticidal properties.[4] This versatility has made them a focal point for research and development in the crop protection industry.
This technical guide delves into the practical application of a key intermediate, tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate , in the synthesis of advanced agrochemicals. We will explore its role as a versatile building block, providing detailed protocols for its transformation into high-value fungicidal compounds. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research and development purposes.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 1199773-67-5 | [5] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [5] |
| Molecular Weight | 261.12 g/mol | [5] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
Synthetic Strategy Overview: A Modular Approach to Pyrazole-Based Fungicides
The synthetic utility of this compound lies in its two key reactive sites: the tert-butyl ester and the bromo substituent on the pyrazole ring. Our overall strategy involves a three-stage process to construct a pyrazole-4-carboxamide, a class of compounds well-represented by commercial fungicides like Bixafen and Fluxapyroxad.[1][6]
Caption: Synthetic workflow from the starting material to the final agrochemical product.
Part 1: Synthesis of the Key Intermediate - 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
The first critical step is the deprotection of the tert-butyl ester to unmask the carboxylic acid functionality. This is essential for the subsequent amide bond formation. Acid-catalyzed hydrolysis is the preferred method for this transformation.[7][8]
Protocol 1: Hydrolysis of this compound
Objective: To synthesize 2-(4-bromo-1H-pyrazol-1-yl)acetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the aqueous layers and acidify to pH 2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
-
Isolation: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(4-bromo-1H-pyrazol-1-yl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.[2]
Causality and Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the tert-butyl group via an Sₙ1-type mechanism, where the stable tert-butyl cation is formed as a leaving group.[9] It is also volatile, making it easy to remove during work-up.
-
Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is inert to the acidic conditions and readily dissolves both the starting material and the intermediate.
-
Aqueous Work-up: The acid-base work-up is crucial for separating the carboxylic acid product from any unreacted starting material and other non-acidic byproducts.
Part 2: Functionalization of the Pyrazole Core via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position of the pyrazole ring serves as a versatile handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, in this case, to introduce an aryl or heteroaryl substituent.[10] This modification is a common strategy in agrochemical design to modulate the biological activity and spectrum of the final compound.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling of 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
Objective: To synthesize a 2-(4-aryl-1H-pyrazol-1-yl)acetic acid derivative.
Materials:
-
2-(4-bromo-1H-pyrazol-1-yl)acetic acid
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-(4-bromo-1H-pyrazol-1-yl)acetic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in a small amount of 1,4-dioxane.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents. Add a 4:1 mixture of 1,4-dioxane and water as the solvent.
-
Inerting: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 2-(4-aryl-1H-pyrazol-1-yl)acetic acid. Further purification can be achieved by column chromatography or recrystallization.
Causality and Experimental Choices:
-
Palladium Catalyst: Palladium is the cornerstone of this reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling.
-
Phosphine Ligand (PPh₃): The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle.
-
Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.
Part 3: Final Assembly - Amide Bond Formation
The final step in constructing the target pyrazole-4-carboxamide fungicide is the formation of an amide bond between the synthesized pyrazole acetic acid and a suitable aniline derivative. This is a crucial step that often defines the biological activity of the final molecule. A common method for this transformation is the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the aniline.
Protocol 3: Amide Coupling to Yield the Final Product
Objective: To synthesize a N-aryl-2-(4-aryl-1H-pyrazol-1-yl)acetamide.
Materials:
-
2-(4-aryl-1H-pyrazol-1-yl)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Toluene
-
A substituted aniline (e.g., 2-chloroaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, suspend the 2-(4-aryl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 eq) and heat the mixture to 70-80 °C for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acid chloride is typically used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the aniline solution to 0 °C and slowly add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
-
Work-up:
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-aryl-2-(4-aryl-1H-pyrazol-1-yl)acetamide.
Causality and Experimental Choices:
-
Acid Activation: Conversion of the carboxylic acid to a more reactive species like an acid chloride is necessary to facilitate the reaction with the relatively nucleophilic aniline.
-
Base (Triethylamine): The base is required to neutralize the HCl generated during the reaction of the acid chloride with the aniline, driving the reaction to completion.
-
Aniline Moiety: The choice of the substituted aniline is critical and is typically guided by structure-activity relationship (SAR) studies for the target fungal pathogen.
Conclusion: A Versatile Platform for Agrochemical Innovation
This compound is a highly valuable and versatile starting material for the synthesis of complex pyrazole-based agrochemicals. The protocols detailed in this guide provide a robust framework for the synthesis of pyrazole-4-carboxamide fungicides. By leveraging established synthetic methodologies such as ester hydrolysis, Suzuki-Miyaura cross-coupling, and amide bond formation, researchers can efficiently generate a diverse library of compounds for biological screening. The modular nature of this synthetic approach allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation crop protection agents.
References
- Bayer AG. (2010). Bixafen Technical Bulletin.
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1503.
- BASF SE. (2012).
- Maienfisch, P., & Hall, R. G. (2004). Thiamethoxam and related compounds. In Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor (pp. 177-209). Springer, Tokyo.
- Walter, H. (2016). Recent progress in the discovery of new succinate dehydrogenase inhibitors. In Modern Crop Protection Compounds (Vol. 2, pp. 509-548). Wiley-VCH Verlag GmbH & Co. KGaA.
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- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
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- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Syngenta Participations AG. (2005). Pyrazole derivatives as pesticides.
- DuPont. (2006). Arthropodicidal pyrazoles.
- Ishida, T., et al. (2011). A practical synthesis of the fungicide penthiopyrad. Journal of Pesticide Science, 36(2), 223-227.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Lamberth, C., & Jeanmart, S. (2012). Bioactive Heterocyclic Compound Classes. Wiley-VCH.
- Edmunds, A. J., & G_tz, N. (2014). Pyrazole carboxamide and pyrazole thiocarboxamide fungicides. Modern Crop Protection Compounds, 565-598.
- Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide (Vol. 219). Springer Science & Business Media.
- Hartwig, J. F. (2010).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A convenient synthesis of 2-(4-aryl-1H-pyrazol-1-yl)acetic acids. Retrieved from [Link]
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Science of Synthesis. (n.d.). 4.1.3.1.2.1.1 Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). 9.7: SN1 Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Introduction: The Versatility of a Privileged Scaffold
Substituted pyrazoles are a cornerstone in modern medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] The compound tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a key building block for the synthesis of a diverse array of functionalized pyrazole derivatives. The presence of a bromine atom at the C4 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The tert-butyl acetate group at the N1 position serves as a protecting group and can be readily hydrolyzed to the corresponding carboxylic acid, providing another site for further chemical modification.
These application notes provide a comprehensive guide to the derivatization of this compound, detailing protocols for its synthesis and subsequent functionalization through common and powerful cross-coupling methodologies. The causality behind experimental choices and self-validating systems within each protocol are explained to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step sequence starting from the commercially available 4-bromo-1H-pyrazole. The first step involves the protection of the pyrazole nitrogen with a Boc group, followed by N-alkylation with tert-butyl bromoacetate.
Protocol: Synthesis of this compound
Step 1: Boc-protection of 4-bromo-1H-pyrazole
A general procedure for the Boc protection of pyrazoles can be adapted for this synthesis.[3]
-
Reagents and Materials:
-
4-bromo-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv.) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the reaction mixture with a saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromo-1H-pyrazole-1-carboxylate.
-
Step 2: N-Alkylation with tert-Butyl Bromoacetate
-
Reagents and Materials:
-
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of tert-butyl 4-bromo-1H-pyrazole-1-carboxylate (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Palladium-Catalyzed Derivatization Methods
The bromine atom at the C4 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4]
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[5] For 4-bromopyrazoles, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the 4-bromopyrazole to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield tert-butyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate.
-
Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-90 | [7] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 80-95 | [8] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | >90 | [9] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction is particularly useful for synthesizing 4-aminopyrazole derivatives, which are prevalent in bioactive molecules.[12]
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the bromopyrazole to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[13]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas supply
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add morpholine to the mixture.
-
Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl 2-(4-(morpholin-4-yl)-1H-pyrazol-1-yl)acetate.
-
Quantitative Data for Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃/tBuDavePhos | NaOtBu | Toluene | 110 | 12 | 70-85 | [14] |
| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 65-80 | [10] |
| [Pd(cinnamyl)Cl]₂/Xantphos | K₃PO₄ | Dioxane | 110 | 18 | 78-92 | [13] |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrazoles.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17]
Mechanism Insight: The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final product.[18]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.06 equiv.)
-
Triethylamine (TEA) (2.0 equiv.)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Schlenk flask, magnetic stirrer, inert gas supply
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (or DMF) and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature for 6-12 hours or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 2-(4-(phenylethynyl)-1H-pyrazol-1-yl)acetate.
-
Quantitative Data for Sonogashira Coupling of 4-Halopyrazoles
| Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT-50 | 6-12 | 70-90 | [19] |
| Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | RT | 4-8 | 80-95 | [20] |
| Pd(OAc)₂/XPhos (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 12 | 75-88 | [18] |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling is another effective method for C-C bond formation, utilizing organostannane reagents.[21] It is known for its tolerance of a wide variety of functional groups.[22]
Mechanism Insight: The catalytic cycle involves oxidative addition of the bromopyrazole to Pd(0), transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to furnish the coupled product.[23][24]
Experimental Workflow: Stille Coupling
Caption: General workflow for a Stille coupling reaction.
Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
-
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Tributyl(phenyl)stannane (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Anhydrous toluene or DMF
-
Schlenk flask, magnetic stirrer, condenser, inert gas supply
-
Saturated aqueous potassium fluoride (KF) solution
-
-
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene and then tributyl(phenyl)stannane.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Stir the mixture vigorously with an aqueous solution of KF for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite, and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data for Stille Coupling of Aryl Bromides
| Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | - | Toluene | 110 | 12-24 | 70-90 | [25] |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 100 | 8-16 | 75-95 | [21] |
| PdCl₂(dppf) | - | CuI | DMF | 80 | 6-12 | 80-95 | [23] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of pyrazole-containing compounds. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—provide robust and reliable methods for the functionalization of the C4 position of the pyrazole ring. The choice of a specific method will depend on the desired substituent to be introduced and the overall synthetic strategy. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient and effective synthesis of novel pyrazole derivatives for biological evaluation.
References
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Fujioka, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4613. [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
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Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Wikipedia. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]
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LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023, November 28). Stille reaction. Wikipedia. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]
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Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 1-368. [Link]
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NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Shields, J. D., et al. (2015). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Nature Communications, 6(1), 7921. [Link]
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MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). Retrieved January 6, 2026, from [Link]
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J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. J&K Scientific. [Link]
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LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. [Link]
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The Nobel Prize in Chemistry 2010. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
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Al-Zoubi, R. M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]
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ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
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Supporting Information for [Article Title]. (n.d.). Retrieved January 6, 2026, from [Link]
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Černuchová, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Reddy, B. V. S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4561-4565. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Wu, X., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Organic Letters, 15(7), 1528-1531. [Link]
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ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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Thomas, S. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16034-16049. [Link]
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Large-Scale Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Scalable and Validated Protocol
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, robust, and scalable protocol for the large-scale synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key building block in the development of novel pharmaceuticals and agrochemicals. The procedure detailed herein focuses on the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate, optimized for yield, purity, and operational safety. We offer in-depth explanations for critical process parameters, a self-validating workflow with in-process controls, and detailed safety guidelines to ensure reliable and safe execution in a drug development setting.
Introduction and Scientific Rationale
This compound (CAS No. 1199773-67-5) is a pivotal intermediate in medicinal chemistry and process development.[1][2] Its structure incorporates a brominated pyrazole ring, which serves as a versatile handle for further functionalization via cross-coupling reactions, and a tert-butyl ester group, which can act as a protecting group or be hydrolyzed to the corresponding carboxylic acid.[3] The strategic importance of this molecule necessitates a reliable and scalable synthetic route to ensure a consistent supply for research and development pipelines.
The protocol described here is based on a classic nucleophilic substitution reaction. The process involves the deprotonation of the acidic N-H proton of 4-bromopyrazole by a suitable base, generating a pyrazolate anion. This highly nucleophilic anion then attacks the electrophilic methylene carbon of tert-butyl bromoacetate, displacing the bromide leaving group to form the desired N-alkylated product. The choice of base and solvent is critical for maximizing regioselectivity (N1 vs. N2 alkylation) and ensuring a high rate of conversion while minimizing side reactions.
Reaction Scheme:```dot
digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Overall workflow for the synthesis of this compound.
Summary of Quantitative Data
| Parameter | Value |
| Scale (4-Bromopyrazole) | 147 g (1.0 mol) |
| tert-Butyl bromoacetate | 215 g (1.1 mol, 1.1 equiv.) |
| Potassium Carbonate | 207 g (1.5 mol, 1.5 equiv.) |
| Solvent (DMF) | 1.5 L |
| Reaction Temperature | 20-25°C |
| Reaction Time | 16-24 hours |
| Typical Result | |
| Product Yield | 222 - 235 g |
| Percentage Yield | 85 - 90% |
| Purity (HPLC) | >98% |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient base or wet reagents/solvent.- Low reaction temperature or insufficient time. | - Ensure anhydrous conditions and use fresh, dry reagents.- Extend reaction time and monitor by HPLC. |
| Low Yield | - Inefficient extraction.- Loss of product during recrystallization. | - Perform an additional extraction of the aqueous layer.- Minimize the amount of hot solvent used for recrystallization. |
| Presence of Impurities | - Formation of the N2-alkylated isomer.- Incomplete removal of starting materials. | - The use of K₂CO₃ in DMF strongly favors N1 alkylation. If isomers are detected, purification by column chromatography may be needed.- Ensure efficient washing during work-up and proper recrystallization. |
| Dark-colored Product | - Reaction temperature was too high.- Degradation during solvent removal. | - Maintain strict temperature control during the reaction.- Use a lower bath temperature (<45°C) on the rotary evaporator. |
Conclusion
This application note presents a validated and scalable protocol for the synthesis of this compound. By providing detailed procedural steps, clear explanations of the underlying chemical principles, and robust in-process controls, this guide enables researchers and drug development professionals to produce this valuable intermediate with high yield and purity. The emphasis on safety and troubleshooting ensures that the protocol can be implemented reliably and effectively on a large scale.
References
-
PubChem. tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. Available at: [Link]
-
Sunway Pharm Ltd. This compound. Available at: [Link]
-
Supporting Information. Synthesis route of the sulfone warhead 4. Available at: [Link]
-
Organic Syntheses. SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. Available at: [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules. Available at: [Link]
- Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
ResearchGate. Regio-specific synthesis of new 1-( tert -butyl)-1H-pyrazolecarboxamide derivatives. Available at: [Link]
-
2a biotech. 4-(4-BROMO-1H-PYRAZOL-1-YL)-N-(TERT-BUTYL)BENZENESULFONAMIDE. Available at: [Link]
Sources
Purification of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate by column chromatography.
An Application Note for the Chromatographic Purification of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. As an N-substituted pyrazole, it serves as a precursor for a wide range of more complex molecules, including pharmaceutical intermediates and agrochemicals. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, regioisomeric byproducts, and other impurities. Achieving high purity is paramount for its use in subsequent synthetic steps, as impurities can lead to low yields, complex product mixtures, and difficulties in characterization.
This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be a self-validating system, emphasizing preliminary analysis by Thin-Layer Chromatography (TLC) to ensure optimal separation. The causality behind experimental choices, from solvent selection to fraction analysis, is explained to provide researchers with a robust and adaptable framework.
Compound Profile & Physicochemical Properties
Understanding the properties of the target compound is fundamental to designing an effective purification strategy. The tert-butyl ester and pyrazole moieties confer moderate polarity, making the compound well-suited for normal-phase chromatography.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃BrN₂O₂ | [1][2] |
| Molecular Weight | 261.12 g/mol | [1][2] |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in common organic solvents like Ethyl Acetate, Dichloromethane |
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase column chromatography, a liquid chromatography technique that separates compounds based on their differential adsorption to a polar stationary phase and elution by a non-polar mobile phase.[3]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) is used.[4]
-
Mechanism: Compounds in the crude mixture are introduced to the top of the column. As the mobile phase flows through the column, a competition for adsorption sites occurs.
-
More polar compounds (impurities or byproducts) will adsorb more strongly to the silica gel and elute more slowly.
-
Less polar compounds will spend more time in the mobile phase and elute more quickly.
-
By gradually increasing the polarity of the mobile phase (a gradient elution), compounds can be eluted sequentially according to their polarity, allowing for the isolation of the desired product.[3]
-
Pre-Purification: TLC for Solvent System Optimization
Before committing the bulk of the crude material to the column, it is critical to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a target Retention Factor (Rƒ) of 0.3-0.4 for the product.[4] An Rƒ in this range ensures the compound moves efficiently down the column without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).
Protocol for TLC Analysis
-
Preparation: Dissolve a small sample of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Development: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Common visualization techniques for pyrazole derivatives include:
-
UV Light (254 nm): Aromatic compounds like pyrazoles will often quench the fluorescence of the indicator in the TLC plate, appearing as dark spots.[5][6]
-
Iodine Vapor: The plate is placed in a chamber with iodine crystals. Organic compounds will adsorb the iodine vapor and appear as brown spots.[7][8]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with functional groups that can be oxidized. The plate is dipped in the stain and gently heated, revealing compounds as yellow/brown spots on a purple background.[8]
-
Example of Solvent System Development
| Trial Solvent System (Hexane:Ethyl Acetate) | Observed Rƒ of Product | Comments |
| 90:10 (v/v) | ~0.1 | Too low. Product is strongly adsorbed. Increase polarity. |
| 80:20 (v/v) | ~0.35 | Optimal. Good separation from a higher Rƒ spot (non-polar impurity) and a baseline spot (polar impurity). |
| 70:30 (v/v) | ~0.6 | Too high. Product moves too fast, risking poor separation from less polar impurities. |
Based on this analysis, a starting eluent of 80:20 Hexane:Ethyl Acetate is selected. A gradient elution towards a more polar composition (e.g., 70:30) will be used to elute the target compound and any more polar impurities.
Workflow for Chromatographic Purification
Caption: Workflow for the purification of this compound.
Detailed Column Chromatography Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (EtOAc) (HPLC Grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and visualization reagents
-
Rotary evaporator
Step 1: Column Preparation (Slurry Packing)
The slurry packing method is superior as it minimizes air bubbles and ensures a homogeneously packed column, which is crucial for high-resolution separation.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc) to form a free-flowing slurry.
-
Swirl the slurry and quickly pour it into the column. Use a funnel to prevent spillage.
-
Continuously tap the side of the column gently to encourage even packing and dislodge any trapped air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Crucially, never let the top of the silica bed run dry.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.
Step 2: Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the crude weight) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully layer this powder onto the sand at the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial eluent. Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb into the silica bed without disturbing the surface.
Causality: Dry loading is often preferred because it results in a very narrow starting band, leading to better separation. Wet loading with a solvent that is too strong or too voluminous can cause the initial band to spread, compromising resolution.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution using the optimized solvent system. It is common to start with a slightly less polar mixture than the one determined by TLC (e.g., 90:10 Hexane:EtOAc) to ensure all non-polar impurities are eluted first.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase as prescribed by the gradient plan. This ensures that compounds of increasing polarity are eluted in a controlled manner.
Example Gradient Elution Plan
| Column Volumes (CVs) | Solvent Composition (Hexane:EtOAc) | Purpose |
| 1-3 | 90:10 | Elute very non-polar impurities. |
| 4-10 | 80:20 | Elute the target compound. |
| 11-15 | 70:30 | Elute more polar impurities. |
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate for direct comparison.
-
Combine all fractions that show a single spot corresponding to the Rƒ of the desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Characterize the pure product by NMR, MS, or other appropriate analytical techniques.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate solvent system.- Column was overloaded.- Sample band was too wide. | - Re-optimize the solvent system with TLC using different solvents.- Use a larger column or less crude material.- Use the dry loading method. |
| Cracked or Channeled Column | - Silica bed ran dry during packing or elution.- Packing was not uniform. | - Re-pack the column carefully.- Always maintain a level of solvent above the silica bed. |
| Product Won't Elute | - Eluent is not polar enough.- Compound may be interacting irreversibly with the acidic silica. | - Gradually increase the polarity of the eluent (e.g., add more ethyl acetate).- For strongly basic compounds (not the case here), consider deactivating silica with triethylamine or using alumina.[4] |
| Streaking on TLC Plate | - Sample is too concentrated.- Compound is acidic/basic and interacting with silica. | - Dilute the sample before spotting.- Add a trace amount of acid (acetic acid) or base (triethylamine) to the TLC developing solvent. |
References
-
El-Remaily, M. A. A. A., et al. (2021). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. Available from: [Link]
-
PubChem. tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
-
University of California, Davis. Thin Layer Chromatography. Available from: [Link]
-
University of Colorado Boulder. TLC Visualization Methods. Available from: [Link]
-
PubChem. tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. Available from: [Link]
-
Ali, M. A. E. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available from: [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available from: [Link]
-
ResearchGate. How can I select the solvent system for column chromatography?. Available from: [Link]
-
Sunway Pharm Ltd. This compound. Available from: [Link]
-
Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available from: [Link]
Sources
- 1. tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate | C9H13BrN2O2 | CID 138706596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1199773-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This is a nucleophilic substitution reaction where the deprotonated 4-bromopyrazole acts as the nucleophile, attacking the electrophilic methylene carbon of tert-butyl bromoacetate. A base is required to deprotonate the pyrazole, and the reaction is typically carried out in an aprotic polar solvent.
Q2: Why is regioselectivity a major concern in this synthesis?
The pyrazole ring has two nitrogen atoms, N1 and N2. Deprotonation can lead to an ambident nucleophile. Alkylation can therefore occur at either nitrogen, leading to a mixture of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated product.[1] Separating these isomers can be challenging due to their similar physical properties.[1]
Q3: What factors influence the N1 vs. N2 selectivity?
The regiochemical outcome is a delicate balance of steric and electronic effects, as well as reaction conditions.
-
Steric Hindrance: In the case of 4-bromopyrazole, the substituents at the 3 and 5 positions are hydrogens, minimizing steric differentiation. However, the bulky tert-butyl group of the alkylating agent can still play a role.
-
Reaction Conditions: The choice of base and solvent system is critical. Strong, non-coordinating bases in polar aprotic solvents often favor the thermodynamically more stable N1 isomer.
Q4: Is the bromo-substituent on the pyrazole ring reactive under these conditions?
The C-Br bond on the pyrazole ring is generally stable under standard N-alkylation conditions. However, with highly reactive nucleophiles or under forcing conditions (e.g., high temperatures, very strong bases), nucleophilic aromatic substitution could potentially occur, though it is not a commonly reported side reaction in this specific synthesis.
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Presence of an Isomeric Impurity in NMR and LC-MS
Probable Cause: Formation of the N2-Regioisomer
The most common side product is the N2-alkylated isomer, tert-butyl 2-(4-bromo-2H-pyrazol-2-yl)acetate. The similar electronic environment of the two nitrogen atoms in the pyrazole ring makes it difficult to achieve perfect regioselectivity.[1]
Solutions:
-
Optimize Reaction Conditions:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred over weaker bases like potassium carbonate (K₂CO₃). NaH irreversibly deprotonates the pyrazole, and the resulting sodium pyrazolate may favor N1 alkylation.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. DMF can facilitate the reaction but be aware of its potential for decomposition with NaH at elevated temperatures.[2][3]
-
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the N1 and N2 isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with an eluent like ethyl acetate, is recommended. The separation can be challenging, so a long column and slow elution may be necessary.
-
Issue 2: Low Yield and Presence of Low Molecular Weight Byproducts
Probable Cause: E2 Elimination of tert-Butyl Bromoacetate
Under strongly basic conditions, tert-butyl bromoacetate can undergo an E2 elimination reaction to form isobutylene gas and the bromoacetate anion.[4][5] This side reaction consumes the alkylating agent and reduces the overall yield of the desired product.
Solutions:
-
Control of Reaction Temperature: Add the base portion-wise to the solution of 4-bromopyrazole at a low temperature (e.g., 0 °C) before the addition of tert-butyl bromoacetate. This allows for the formation of the pyrazolate anion before introducing the alkylating agent. Maintain a low to moderate reaction temperature throughout the addition and reaction time.
-
Order of Addition: Add the tert-butyl bromoacetate slowly to the pre-formed pyrazolate solution. This ensures that the concentration of free base is minimized in the presence of the alkylating agent.
Issue 3: Formation of 4-Bromopyrazole-1-carboxylic Acid
Probable Cause: Hydrolysis of the tert-Butyl Ester
The tert-butyl ester is sensitive to acidic conditions and can also be cleaved under certain basic conditions, especially in the presence of water.[2] If the reaction is not worked up promptly or if there is significant water in the reaction mixture, hydrolysis can occur.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic bases like NaH and K₂CO₃ in an inert atmosphere (e.g., under nitrogen or argon).
-
Aqueous Work-up: During the work-up, avoid prolonged contact with strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and proceed with extraction promptly.
Issue 4: Complex Mixture of Products and Baseline Material on TLC
Probable Cause: Side Reactions of the Base with the Solvent or Alkylating Agent
Strong bases like sodium hydride can react with solvents like DMF, especially at elevated temperatures, leading to the formation of various reactive species that can complicate the reaction mixture.[6] Additionally, the base can react directly with the alkylating agent.
Solutions:
-
Solvent and Base Compatibility: If using NaH, THF is often a safer solvent choice than DMF, especially if heating is required. If DMF is necessary for solubility, maintain a strict temperature control and do not exceed room temperature if possible.[2][3]
-
Alternative Bases: Consider using a milder base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which are less prone to reacting with the solvent.[7] While potentially leading to lower regioselectivity, they can provide a cleaner reaction profile.
| Problem | Potential Side Product | Probable Cause | Suggested Solution |
| Isomeric Impurity | N2-alkylated pyrazole | Lack of regioselectivity | Optimize base/solvent; Purify via column chromatography |
| Low Yield | Isobutylene, Bromoacetic acid | E2 elimination of alkylating agent | Control temperature; Slow addition of reagents |
| Acidic Impurity | 4-Bromopyrazole-1-carboxylic acid | Hydrolysis of tert-butyl ester | Use anhydrous conditions; Careful work-up |
| Complex Mixture | Various decomposition products | Reaction of base with solvent/reagents | Use compatible base/solvent system (e.g., NaH/THF); Consider milder bases |
Reaction Pathways and Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the major competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol aims to maximize the formation of the desired N1-isomer.
Materials:
-
4-Bromopyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl bromoacetate
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyrazole (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the pyrazole (concentration approx. 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add tert-butyl bromoacetate (1.05 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-20% ethyl acetate in hexane) to separate the isomers.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 2%, 5%, 10%, 15%, 20% ethyl acetate in hexane).
-
Monitor the fractions by TLC to identify and combine those containing the pure desired N1-isomer.
References
-
Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
-
ResearchGate. A systematic study of the N-substitution reactions of 3-substituted pyrazoles under basic conditions. Available at: [Link]
-
Organic Syntheses. tert-butyl bromoacetate. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Chemistry LibreTexts. Elimination by the E2 mechanism. Available at: [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
-
ResearchGate. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Available at: [Link]
-
Master Organic Chemistry. Elimination Reactions (2): The Zaitsev Rule. Available at: [Link]
-
PubChem. tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. Available at: [Link]
-
Organic Chemistry Portal. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Available at: [Link]
-
University of Edinburgh Research Explorer. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Enhancing the Purity of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
This technical support center is meticulously curated for researchers, scientists, and professionals in drug development. It offers robust troubleshooting guidance and addresses frequently asked questions concerning the synthesis and purification of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a crucial building block in contemporary medicinal chemistry.
Troubleshooting Guide
This section is dedicated to resolving specific experimental challenges encountered during the synthesis and purification of this compound.
Q1: My TLC analysis of the crude product reveals two or more spots with similar Rf values. What are these, and how can I achieve separation?
A1: The observation of multiple spots with comparable polarity is a characteristic challenge in the N-alkylation of unsymmetrical pyrazoles. The primary impurities are typically regioisomers of the target compound.
-
Anticipated Impurities:
-
This compound (Target Compound): The desired N1-alkylated isomer.
-
tert-Butyl 2-(4-bromo-1H-pyrazol-2-yl)acetate (Regioisomeric Impurity): The N2-alkylated isomer. The formation of such regioisomers is a well-documented hurdle in pyrazole alkylation chemistry.[1][2]
-
Unreacted 4-bromopyrazole: Residual starting material, indicative of an incomplete reaction.
-
Unreacted tert-butyl bromoacetate: The second starting material which may also be present.
-
Hydrolyzed Product (4-bromo-1H-pyrazol-1-yl)acetic acid: The tert-butyl ester is susceptible to hydrolysis under acidic conditions.[3][4]
-
-
Recommended Separation Strategy: Flash Column Chromatography
For the effective separation of these structurally similar compounds, flash column chromatography is the method of choice.[5][6][7]
Comprehensive Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a column with appropriate dimensions for the quantity of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent and pack the column.
-
-
Sample Application:
-
Dissolve the crude material in a minimal volume of a suitable solvent, such as dichloromethane or the eluent mixture.
-
For compounds with limited solubility, adsorb the material onto a small quantity of silica gel, remove the solvent under reduced pressure, and apply the resulting dry powder to the top of the column.[8]
-
-
Elution Phase:
-
Employ a gradient elution strategy, beginning with a non-polar solvent system and progressively increasing its polarity. A hexane/ethyl acetate system is a standard choice.
-
Initiate the elution with a low concentration of the more polar solvent (e.g., 95:5 or 90:10 hexane/ethyl acetate), and incrementally increase the ethyl acetate concentration.
-
Systematically collect fractions and analyze them by TLC to isolate those containing the pure target compound.
-
Table 1: Suggested Solvent Systems for Flash Column Chromatography
-
| Eluent System | Recommended Gradient Profile | Typical Rf of Target Compound |
| Hexane/Ethyl Acetate | Initiate with 5% Ethyl Acetate, gradually increasing to 20-30% | Approximately 0.3 in an 80:20 Hexane/EtOAc mixture[6] |
| Dichloromethane/Methanol | Initiate with 0.5% Methanol, gradually increasing to 5% | Variable; effective for more polar impurities |
-
Rationale for Experimental Choices: The subtle difference in polarity between the N1 and N2 isomers is generally sufficient to allow for their separation on a silica gel stationary phase. The N1 isomer is typically observed to be slightly less polar. A gradual increase in eluent polarity is paramount for the successful resolution of compounds that exhibit close Rf values on a TLC plate.
Q2: My final product presents as a yellow oil or a discolored solid. What is the origin of this discoloration, and how can it be rectified?
A2: Discoloration can stem from various sources, including impurities inherent in the starting materials or byproducts formed during the reaction.
-
Probable Causes:
-
Impurities in tert-butyl bromoacetate: This reagent may degrade upon storage, leading to the formation of colored contaminants.[9]
-
Reaction Byproducts: Elevated reaction temperatures or extended reaction durations can promote the formation of colored polymeric side products.
-
On-Column Degradation: Certain nitrogenous compounds are known to be unstable on acidic silica gel.[5]
-
-
Decolorization Procedures:
-
Activated Charcoal Treatment during Recrystallization:
-
Dissolve the impure, colored product in a suitable hot recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Introduce a small quantity (1-2% w/w) of activated charcoal to the hot solution.
-
Maintain the solution at an elevated temperature and agitate for several minutes.
-
Perform a hot filtration through a celite plug to eliminate the charcoal.
-
Permit the filtrate to cool gradually to facilitate crystal formation.
-
-
Silica Gel Pre-treatment: In cases where degradation on the column is a concern, the silica gel can be neutralized by pre-washing with an eluent containing a small amount of a basic additive, such as triethylamine (0.1-1%).
-
Q3: My yield is disappointingly low after purification. What are the common culprits for product loss?
A3: A diminished yield can result from a combination of factors throughout the reaction and purification workflow.
-
Incomplete Conversion: Verify that the reaction has reached completion by TLC monitoring. If starting materials persist, consider extending the reaction time, increasing the temperature, or employing a more potent base.
-
Losses During Aqueous Workup:
-
Phase Partitioning: Adjust the pH of the aqueous phase to ensure the product remains in the organic layer. Performing multiple extractions with the organic solvent will enhance recovery.
-
Drying Agent Adsorption: Use the minimum necessary amount of drying agent (e.g., Na2SO4, MgSO4), as it can adsorb the product. Rinse the drying agent with fresh solvent to recover any adsorbed compound.
-
-
Chromatographic Losses:
-
Co-elution: Suboptimal separation of the target compound from impurities may necessitate discarding mixed fractions. Refining the solvent system can enhance resolution.
-
Irreversible Adsorption: Highly polar compounds may bind irreversibly to the silica gel.
-
-
Recrystallization Inefficiencies:
-
Solvent Selection: A solvent in which the product is excessively soluble will lead to poor recovery. An ideal recrystallization solvent should exhibit high solvating power at elevated temperatures and low solvating power at ambient or sub-ambient temperatures.
-
Premature Crystallization: To prevent the product from crystallizing during hot filtration, utilize a pre-heated funnel and receiving flask.
-
Excessive Solvent Volume: Employing an excessive volume of solvent for dissolution will diminish the yield of crystals upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is the anticipated appearance and physical state of high-purity this compound?
A1: In its pure form, this compound is typically a white to off-white solid or a colorless oil at ambient temperature. The presence of any significant coloration is often an indicator of impurities.
Q2: Which analytical techniques are recommended for the definitive purity assessment of the final product?
A2: A multi-technique approach is advised for a thorough evaluation of purity.
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method for a qualitative assessment of the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Delivers quantitative data on purity. A reverse-phase C18 column coupled with a water/acetonitrile or water/methanol gradient is a standard configuration for analyzing pyrazole derivatives.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can be used to identify and quantify impurities, provided their signals are well-resolved.[14]
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
Q3: What are the optimal storage conditions for this compound?
A3: To mitigate degradation, the compound should be stored in a well-sealed container in a cool, dry, and dark environment. For extended storage, refrigeration at 2-8 °C is advisable. It is essential to protect the compound from moisture and acidic environments to prevent the hydrolysis of the tert-butyl ester moiety.
Q4: Is recrystallization a viable standalone purification method for this compound?
A4: Recrystallization can be an effective purification strategy if the primary impurities possess significantly different solubility profiles compared to the target compound in a chosen solvent system. However, if regioisomers are the main contaminants, their structural and solubility similarities often render separation by recrystallization alone challenging. In such scenarios, column chromatography is generally the more effective technique. While fractional recrystallization can be attempted, it is often less efficient than chromatography for resolving this type of isomeric mixture.
Visualized Experimental Workflow
Decision Matrix for Purification Strategy
The following diagram provides a logical framework for selecting the most appropriate purification strategy based on an initial analysis of the crude reaction mixture.
Caption: A decision tree to guide the selection of a suitable purification method.
References
- Tuning, F. G., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(11), 3539.
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
- ACS Publications. (2018). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 37(15), 2552–2559.
- Beilstein Journals. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2354–2363.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
- SciELO México. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 218-222.
-
Supporting Information. (n.d.). Retrieved from [Link]
- SciELO México. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 218-222.
- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Aroon Chande. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Jasperse, Chem 355. (n.d.). Column, Combiflash, and TLC 52. Retrieved from [Link]
-
YouTube. (2013). A Brief Explanation of the Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. repository.up.ac.za [repository.up.ac.za]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Welcome to the technical support resource for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5). This guide is designed for researchers, medicinal chemists, and process development scientists to address common stability challenges and handling questions related to this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the successful application of this reagent in your research.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: I'm observing a new, more polar impurity in my sample during workup or after storage. What is it and how can I prevent its formation?
Answer:
This is the most frequently encountered issue and is almost certainly due to the hydrolysis of the tert-butyl ester functional group. The resulting impurity is 2-(4-bromo-1H-pyrazol-1-yl)acetic acid.
Causality: The tert-butyl ester is a well-known acid-labile protecting group.[1][2] It is highly susceptible to cleavage under acidic conditions, which can be inadvertently introduced during experimental procedures. The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene), yielding the carboxylic acid. This degradation pathway makes the compound incompatible with strong acids, aqueous acidic workups, and even prolonged exposure to mildly acidic environments like silica gel chromatography.
Diagram: Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed degradation of the title compound.
Preventative Protocol: Handling and Workup
To minimize hydrolysis, strictly avoid acidic conditions.
-
Reaction Quenching: If your reaction is performed under basic or neutral conditions, quench with a neutral salt solution (e.g., saturated aq. NaCl) or a mild basic solution (e.g., saturated aq. NaHCO₃).
-
Extraction: Use standard organic solvents like ethyl acetate or dichloromethane. Perform a precautionary wash with saturated aqueous NaHCO₃ solution followed by a brine wash to remove any residual acid.
-
Drying and Concentration: Dry the organic layer thoroughly with an anhydrous neutral salt like Na₂SO₄ or MgSO₄. Concentrate the solution in vacuo at moderate temperatures (≤40°C).
-
Purification:
-
Avoid Silica Gel Chromatography if Possible: Prolonged contact with standard silica gel can lead to significant hydrolysis.
-
If Chromatography is Necessary: Use a neutralized silica gel by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base (e.g., ~0.5-1% triethylamine or pyridine). Run the column quickly and do not let the compound sit on the column for extended periods.
-
Alternative: Consider purification by recrystallization if a suitable solvent system can be identified.
-
Question 2: My reaction failed or provided a low yield. How can I confirm the integrity of my starting material before starting my next experiment?
Answer:
Before assuming a reaction condition is suboptimal, it is crucial to validate the quality of your starting material, as any degradation will directly impact stoichiometry and reaction outcomes. A simple ¹H NMR spectrum is the most effective tool for this quality control check.
Causality: If the compound has degraded via hydrolysis, the molar equivalence of your starting material is lower than calculated, leading to poor yields. The carboxylic acid byproduct can also interfere with certain reactions, particularly those involving bases or metal catalysts.
Diagram: Quality Control Workflow
Caption: Workflow for verifying starting material integrity.
Protocol: How to Confirm Compound Integrity via ¹H NMR
-
Sample Preparation: Dissolve a small sample (~5-10 mg) of your this compound in a suitable deuterated solvent (CDCl₃ is standard).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for a sharp, large singlet integrating to 9 protons at approximately δ 1.4-1.5 ppm . This is the characteristic signal of the tert-butyl group. You should also observe a singlet for the CH₂ group and signals for the pyrazole ring protons.
-
Sign of Degradation: The primary indicator of hydrolysis is a significant decrease in the integration of the tert-butyl singlet relative to the other peaks. You may also see the appearance of a new, broad singlet far downfield (typically >10 ppm), which corresponds to the carboxylic acid proton of the degradation product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and shipping conditions?
Answer: Proper storage is critical to maintaining the compound's integrity. Based on supplier data and the molecule's chemical liabilities, the following conditions are recommended.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential hydrolysis and other degradation pathways.[3][4] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can facilitate hydrolysis. |
| Container | Tightly sealed, opaque glass vial | Prevents moisture ingress and protects from light, although the compound is not known to be particularly light-sensitive.[5][6] |
| Shipping | Room temperature for short durations is acceptable, but cold-chain transportation is preferred for long-distance shipping.[3] | Minimizes exposure to temperature fluctuations that could accelerate degradation. |
Q2: What are the primary chemical liabilities I should be aware of?
Answer: Understanding the molecule's reactive sites is key to designing successful experiments.
| Functional Group | Chemical Liability | Conditions to Avoid | Potential Outcome |
| tert-Butyl Ester | High: Acid-catalyzed hydrolysis | Strong and mild acids (e.g., TFA, HCl, H₂SO₄), prolonged exposure to protic solvents, acidic chromatography media (silica gel). | Cleavage to the corresponding carboxylic acid.[1][2] |
| Pyrazole Ring | Low: General stability | The pyrazole ring is aromatic and generally stable to oxidation and hydrolysis.[7] However, very harsh reducing conditions could potentially affect the N-N bond. | Ring opening or reduction (unlikely under standard conditions). |
| C-Br Bond | Reactive Handle: Not an instability | This bond is stable to most conditions but is a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Desired functionalization. |
Q3: How do I properly remove the tert-butyl ester protecting group when my synthesis is complete?
Answer: The acid-lability of the tert-butyl ester can be used to your advantage for intentional deprotection. The most common and reliable method is treatment with trifluoroacetic acid (TFA).
Causality: TFA is a strong acid that readily protonates the ester, facilitating the elimination of the stable tert-butyl cation and liberating the free carboxylic acid.[8] The reaction is typically fast and clean, and the byproducts (TFA and isobutylene) are volatile and easily removed.
Protocol: Standard tert-Butyl Ester Deprotection
-
Setup: Dissolve your tert-butyl ester substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.1-0.2 M). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv) to the stirred solution. Caution: TFA is corrosive.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LCMS until all starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. It is often helpful to co-evaporate with a solvent like toluene a few times to ensure all TFA is removed. The resulting crude carboxylic acid can then be purified as needed.
References
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]
-
ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4-bromo-1H-pyrazole. (2025-10-07). [Link]
-
PMC - PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Supporting Information. Synthesis route of the sulfone warhead 4. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. chemscene.com [chemscene.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.es [fishersci.es]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimization of Suzuki Reaction Conditions for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. The N-containing pyrazole ring presents unique challenges, including potential catalyst inhibition and competing side reactions. This document provides in-depth, experience-based troubleshooting advice and optimization strategies to help you achieve high yields and purity.
Section 1: Troubleshooting Common Issues (FAQ)
This section addresses the most frequent problems encountered during the Suzuki coupling of N-substituted bromo-pyrazoles.
Q1: My reaction shows no conversion or is extremely slow. What are the likely causes?
A1: Low or no reactivity is the most common issue and typically points to problems with the catalytic cycle. The pyrazole moiety itself can be a confounding factor.
Scientific Rationale: The Suzuki reaction's catalytic cycle relies on a Pd(0) species.[1] Failure can occur at several stages:
-
Catalyst Poisoning: The lone pair of electrons on the pyrazole ring's nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented issue with nitrogen-rich heterocycles.[2]
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be decomposing. Pd(II) precatalysts, for example, require reduction to Pd(0) to enter the catalytic cycle, a step that can sometimes be inefficient.[3]
-
Slow Oxidative Addition: While aryl bromides are generally reactive, sterically hindered or electron-rich pyrazoles can slow down the initial oxidative addition step.[3]
-
Ineffective Transmetalation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4][5] If the base is too weak or poorly soluble, this step can be the rate-limiting bottleneck.
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ can be inadequate. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to overcome these challenges.[6][7][8] These ligands accelerate reductive elimination and sterically shield the palladium center from inhibitory coordination by the pyrazole nitrogen.[9][10]
-
Use a Pre-formed Catalyst (Precatalyst): Buchwald precatalysts (G2, G3, G4) are often superior choices.[11] They are air- and moisture-stable and generate the active LPd(0) species rapidly and quantitatively in solution, bypassing problematic reduction steps.
-
Evaluate Your Base: A stronger, more soluble base may be required. If K₂CO₃ or Na₂CO₃ are failing, consider switching to K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[8]
-
Check Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation) during storage.
Q2: My main side product is the debrominated starting material (protodebromination). How can I prevent this?
A2: The formation of tert-Butyl 2-(1H-pyrazol-1-yl)acetate (the debrominated product) points to a specific side reaction pathway.
Scientific Rationale: Protodebromination (also referred to as hydrodehalogenation) occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, undergoes reaction with a proton source instead of transmetalation.[3] This can be exacerbated by:
-
Slow Transmetalation: If the boronic acid is not activated efficiently, the aryl-palladium intermediate has a longer lifetime, increasing the chance of reacting with trace water or other proton sources.
-
Sub-optimal Ligands: Some ligand/palladium systems are more prone to this side reaction.
-
Reaction Conditions: High temperatures and certain solvents (like alcohols) can sometimes increase the rate of protodebromination.[8]
Troubleshooting Steps:
-
Accelerate Transmetalation:
-
Increase Boronic Acid Equivalents: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid can push the equilibrium towards transmetalation.
-
Optimize the Base: Switch to a stronger base like K₃PO₄ to more effectively generate the boronate species.
-
-
Change the Ligand/Catalyst: Modern Buchwald ligands like SPhos and XPhos are often highly effective at promoting the desired coupling over protodebromination.[12] An XPhos Pd G2 or G3 precatalyst is an excellent starting point for difficult couplings.[13]
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, if protodebromination is severe, try using anhydrous solvents (e.g., dry dioxane or toluene) and a non-aqueous base. Note that some water is often necessary for the base (like K₃PO₄) to function effectively, so a careful balance is needed.
Q3: I'm observing significant homocoupling of my boronic acid. What can I do?
A3: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is another common side reaction.
Scientific Rationale: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium complex itself. It consumes your nucleophile, leading to lower yields of the desired product and complicating purification.[9]
Troubleshooting Steps:
-
Thoroughly Degas Your Reaction: This is the most critical step. Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the setup and reaction time.
-
Use High-Purity Reagents: Ensure your boronic acid and other reagents are not contaminated with oxidizing impurities.
Q4: My boronic acid is decomposing (protodeboronation). How do I minimize this?
A4: This is a distinct issue from protodebromination. Here, the boronic acid (R-B(OH)₂) is converted to the corresponding arene (R-H) before it can even participate in the coupling.
Scientific Rationale: Protodeboronation is the cleavage of the C–B bond, replacing the boron group with a hydrogen atom.[14] This side reaction is highly dependent on the substrate and conditions.[15]
-
Substrate Susceptibility: Heteroaromatic boronic acids are particularly prone to this decomposition pathway.[15][16]
-
Reaction Conditions: High temperatures, extended reaction times, and the presence of aqueous base can all accelerate protodeboronation.[14][15]
-
Catalyst-Mediated Decomposition: Recent studies have shown that some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[17][18]
Troubleshooting Steps:
-
Use a Boronic Ester: Pinacol (BPin) or MIDA boronates are often more stable than their corresponding boronic acids and less prone to premature decomposition.[5] MIDA boronates are particularly useful in a "slow release" strategy.[14]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This often requires a more active catalyst system.
-
Minimize Reaction Time: Use a highly active catalyst, such as a Buchwald G3 or G4 precatalyst, which can achieve full conversion in shorter times, minimizing the boronic acid's exposure to harsh conditions.
-
Optimize the Base/Solvent System: Sometimes switching to a non-aqueous system or a weaker base like K₂CO₃ can help if the boronic acid is extremely sensitive.
Section 2: Systematic Optimization Guide
For a challenging substrate like this compound, a systematic approach to optimization is recommended. The following table provides a starting point for screening conditions.
| Parameter | Condition 1 (Classic) | Condition 2 (Intermediate) | Condition 3 (High-Activity) | Rationale |
| Pd Source | Pd(PPh₃)₄ | PdCl₂(dppf) | XPhos Pd G3 | Buchwald precatalysts offer superior activity and stability for heteroaryl couplings. |
| Ligand | (none) | (none) | (none) | Ligand is part of the precatalyst. |
| Base | Na₂CO₃ (aq) | K₂CO₃ (aq) | K₃PO₄ (aq) | Stronger, moderately soluble bases like K₃PO₄ often accelerate transmetalation.[8] |
| Solvent | Toluene / H₂O | Dioxane / H₂O | Dioxane / H₂O | Dioxane is an excellent solvent for many Suzuki reactions, though THF can also be effective.[19] |
| Temperature | 100 °C | 90 °C | 60 - 80 °C | Higher activity catalysts allow for lower temperatures, reducing side reactions like protodeboronation. |
| Catalyst Load | 3-5 mol% | 2-3 mol% | 1-2 mol% | Efficient precatalysts allow for lower catalyst loadings. |
Section 3: Protocols & Workflows
General Experimental Protocol (Starting Point)
This protocol is a robust starting point for optimization using a modern catalyst system.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) under a positive pressure of inert gas.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Workflows
The following diagrams illustrate the Suzuki catalytic cycle and a logical troubleshooting workflow.
Caption: The Suzuki catalytic cycle with key intermediates and potential failure points for pyrazole substrates.
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Welcome to the technical support resource for the synthesis and purification of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 1199773-67-5). This guide provides troubleshooting solutions and in-depth answers to frequently encountered challenges during the purification of this key synthetic intermediate.
Introduction: Understanding the Chemistry of Purification
The synthesis of this compound typically involves the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. While seemingly straightforward, this reaction presents several purification challenges due to the formation of regioisomers, unreacted starting materials, and potential side products. The stability of the tert-butyl ester group under various conditions also requires careful consideration during workup and purification.[1][2] This guide is designed to help you navigate these issues, leading to a highly pure final product.
Below is a typical purification workflow designed to systematically remove the most common impurities.
Caption: General purification workflow for this compound.
Frequently Asked Questions & Troubleshooting
Q1: My crude product is contaminated with unreacted 4-bromopyrazole. How can I remove it?
Answer: Unreacted 4-bromopyrazole (CAS 2075-45-8) is a common impurity.[3][4] While its polarity is relatively close to the product, it can be effectively removed using two primary methods: an acidic wash or, more reliably, column chromatography.
-
Expertise & Rationale: 4-bromopyrazole possesses a weakly basic nitrogen atom in its ring structure. This allows for its protonation and extraction into an aqueous acidic layer. However, its pKa is low, so this is not always quantitative. Column chromatography provides a more robust separation based on the higher polarity of the N-H containing pyrazole compared to the N-alkylated product.
Protocol 1: Dilute Acid Wash (for significant contamination)
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). Perform this wash 2-3 times.
-
Combine the aqueous layers and back-extract with the organic solvent to recover any co-extracted product.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Assess the purity by TLC or ¹H NMR. If starting material persists, proceed to column chromatography.
Protocol 2: Silica Gel Column Chromatography
This is the most effective method for removing baseline impurities.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes.
-
Load the adsorbed crude product onto the column.
-
Elute the column. The desired product, being less polar, should elute before the more polar 4-bromopyrazole.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | 5% to 20% Ethyl Acetate in Hexanes (gradient) | Allows for good separation of the less polar product from the more polar N-H containing pyrazole. |
| Monitoring | TLC with UV visualization (254 nm) and/or KMnO₄ stain | The pyrazole ring is UV active. KMnO₄ can help visualize compounds that are faint under UV. |
Q2: I have isolated a mixture of two products with very similar TLC spots. How do I separate the N1 and N2 regioisomers?
Answer: The N-alkylation of asymmetric pyrazoles is rarely perfectly selective and often yields a mixture of N1 and N2-substituted regioisomers.[2] These isomers typically have very similar polarities, making their separation challenging but achievable with optimized column chromatography.
Caption: The target product and its most common process-related impurities.
-
Expertise & Rationale: The N1 (desired) and N2 isomers differ subtly in their dipole moment and how they interact with the silica surface. The N1 isomer is generally less polar. Achieving separation requires a solvent system with low polarity to maximize the differential interaction with the stationary phase. A long column and slow, careful elution are critical.
Protocol: Optimized Column Chromatography for Regioisomer Separation
-
Solvent System Selection: Use TLC to screen for the optimal mobile phase. Test very low polarity systems. Start with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., 2%, 4%, 6%, 8%). The goal is to find a system where the Rf values are low (e.g., 0.2-0.4) and the separation between the two spots (ΔRf) is maximized.
-
Column Preparation: Use a higher ratio of silica to crude product than normal (e.g., 100:1 instead of 50:1). Pack a long, thin column to increase the theoretical plates.
-
Elution: Run the column slowly using isocratic elution with the optimized solvent system. Applying air pressure should be done cautiously to avoid broadening the bands.
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC before combining. It is common for there to be mixed fractions between the two pure isomers.
-
Pro-Tip: If separation on silica is still poor, consider using a different stationary phase like neutral alumina or a C-18 reversed-phase column, although the latter requires developing a new solvent system (e.g., water/acetonitrile).[5][6]
Q3: My NMR analysis shows a singlet around 10-12 ppm and my product seems partially water-soluble. What is this impurity and how do I remove it?
Answer: This impurity is almost certainly 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, the product of tert-butyl ester hydrolysis. The tert-butyl group is highly susceptible to cleavage under acidic conditions.[1][7] This can occur if the reaction workup involved an acid wash that was not properly neutralized or if the crude product was stored for a prolonged period under acidic traces.
-
Expertise & Rationale: The carboxylic acid is significantly more acidic than the pyrazole starting material. This makes its removal straightforward via a basic aqueous wash. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase, while the desired ester remains in the organic layer.
Protocol: Basic Wash for Carboxylic Acid Removal
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic solution thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe bubbling (CO₂ evolution) if a significant amount of acid is present. Repeat the wash until no more gas evolves.
-
Wash again with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The carboxylic acid impurity should be completely removed. This can be confirmed by ¹H NMR (disappearance of the broad singlet and the carboxylic acid α-protons) or by LC-MS.
Q4: My final product is a persistent oil or has a yellow tint, but the NMR looks clean. How can I obtain a crystalline solid?
Answer: Even with high purity as determined by NMR, trace impurities or polymorphic inconsistencies can inhibit crystallization, resulting in an oil. A yellow tint often indicates residual, highly conjugated impurities that may be present in amounts too small to detect by NMR. Recrystallization is the ideal technique to address both issues.
-
Expertise & Rationale: Recrystallization purifies a compound based on differences in solubility between the desired product and impurities in a chosen solvent system at different temperatures. A good solvent system will dissolve the product completely when hot but poorly when cold, while impurities remain soluble (or insoluble) at both temperatures.
Protocol: Recrystallization from Ethyl Acetate/Hexanes
-
Place the oily product in a clean Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (ethyl acetate) and gently heat (e.g., in a 40-50 °C water bath) with swirling until the oil completely dissolves.
-
While the solution is still warm, slowly add the less polar anti-solvent (hexanes) dropwise until you see the first signs of persistent cloudiness (turbidity).
-
Add another drop or two of ethyl acetate to redissolve the precipitate, ensuring a saturated solution at that temperature.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under high vacuum.
This procedure should yield this compound as a white to off-white crystalline solid.[5]
References
-
ACS Green Chemistry Institute. Acids - Reagent Guide. Available from: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available from: [Link]
-
El-Awady, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Numerade. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Available from: [Link]
-
Deshayes, C., & Gelin, S. (1979). Synthesis of some Substituted 3-Alkenyl-1-phenylpyrazoles. Journal of Heterocyclic Chemistry. Available from: [Link]
-
ARKAT USA, Inc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available from: [Link]
-
ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Available from: [Link]
-
Sunway Pharm Ltd. This compound. Available from: [Link]
-
Supporting Information. Synthesis of sulfone warhead. Available from: [Link]
-
ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
-
Organic Syntheses. tert-butyl bromoacetate procedure. Available from: [Link]
-
Lange, M. et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]
-
PubChem. tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. Available from: [Link]
-
SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available from: [Link]
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
CAS Common Chemistry. 4-Bromopyrazole. Available from: [Link]
-
Publisso. (2025). The MAK Collection for Occupational Health and Safety: tert‐Butyl acetate. Available from: [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]
-
MDPI. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Welcome to the technical support guide for the synthesis of tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address common challenges encountered during lab-scale synthesis and, crucially, during scale-up. Our focus is on the underlying chemical principles to empower you to make informed decisions in your work.
Synthesis Overview and Mechanism
The most common and direct route to this compound is the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction falls under the category of nucleophilic substitution (SN2).
The core transformation involves two key steps:
-
Deprotonation: The acidic N-H proton of the pyrazole ring is removed by a base to generate a nucleophilic pyrazolide anion.
-
Alkylation: The pyrazolide anion attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide leaving group to form the desired C-N bond.
Due to tautomerism, the two nitrogen atoms in 4-bromopyrazole are chemically equivalent, preventing the formation of regioisomers, which is a common challenge with unsymmetrically substituted pyrazoles.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
Low yield is one of the most frequent issues. The root cause often lies in incomplete deprotonation, reagent quality, or side reactions.
Possible Cause 1: Incomplete Deprotonation
The pKa of the pyrazole N-H is approximately 14, requiring a sufficiently strong base for complete anion formation.
-
Solution:
-
Base Selection: For lab-scale, sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like DMF or THF is highly effective. However, NaH poses significant safety risks on a larger scale.[3] Safer, albeit sometimes slower, alternatives include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is particularly effective due to the "cesium effect," which promotes faster alkylation, but its high cost is a major drawback for scale-up.
-
Solvent Choice: Ensure your solvent is anhydrous, especially when using NaH. Water will quench the base and the pyrazolide anion. DMF and THF are excellent choices for solubilizing the pyrazolide salt.
-
Temperature: When using NaH, the deprotonation is often performed at 0 °C to control the initial exotherm and hydrogen evolution, followed by warming to room temperature for the alkylation step. Carbonate bases typically require elevated temperatures (e.g., 50-80 °C) to achieve a reasonable reaction rate.
-
Possible Cause 2: Reagent Instability or Poor Quality
-
Solution:
-
tert-Butyl bromoacetate: This reagent is a lachrymator and can hydrolyze if exposed to moisture.[4] Use it in a well-ventilated fume hood and ensure it is fresh and stored under anhydrous conditions.
-
4-Bromopyrazole: While generally stable, ensure its purity before starting the reaction. It can be prepared via various literature methods if not commercially available.[5][6][7]
-
Possible Cause 3: Inefficient Reaction Monitoring
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. A common issue is premature work-up. A typical TLC mobile phase would be a mixture of hexane and ethyl acetate. The product will be less polar than the starting 4-bromopyrazole.
-
Q2: I'm observing significant impurities in my crude product. How can I identify and prevent them?
Impurity 1: Unreacted 4-bromopyrazole
-
Cause: Insufficient alkylating agent or reaction time.
-
Prevention: Use a slight excess (1.1-1.2 equivalents) of tert-butyl bromoacetate. Ensure the reaction has gone to completion via TLC before work-up.
-
Removal: 4-bromopyrazole is more polar and has an acidic proton. It can be removed by column chromatography or by an aqueous wash with a dilute base (e.g., 1M Na₂CO₃), although this risks hydrolyzing the product ester.
Impurity 2: Hydrolysis of tert-butyl bromoacetate
-
Cause: Presence of water in the reaction mixture or during work-up. This forms bromoacetic acid and tert-butanol.
-
Prevention: Use anhydrous conditions.
-
Removal: Bromoacetic acid can be removed with a mild basic wash (e.g., saturated NaHCO₃ solution).
Impurity 3: Product Hydrolysis
-
Cause: The tert-butyl ester is sensitive to both strong acid and strong base, especially at elevated temperatures.
-
Prevention: Use neutral or mildly basic conditions during the aqueous work-up. Avoid strong acids (like HCl) or bases (like NaOH).
-
Removal: The resulting carboxylic acid is highly polar and can be separated from the desired ester product by column chromatography.
FAQs: Scale-Up Challenges
Transitioning from bench-scale to pilot-plant or manufacturing scale introduces a new set of challenges related to safety, efficiency, and cost.
Q1: What are the primary safety hazards during scale-up?
-
Sodium Hydride (NaH): This is the most significant hazard. NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, creating a severe fire and explosion risk.[3][8][9]
-
Mitigation: For scale-up, strongly consider replacing NaH with potassium carbonate (K₂CO₃) or potassium tert-butoxide. While potentially requiring longer reaction times or higher temperatures, these bases are far safer to handle. If NaH must be used, it requires specialized equipment for inert-atmosphere handling of solids, rigorous administrative controls, and a carefully designed, slow quenching protocol (e.g., inverse addition into a cooled protic solvent like isopropanol).
-
-
Exothermic Reaction: The N-alkylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much more difficult.
-
Mitigation: Employ jacketed reactors with efficient cooling. The alkylating agent must be added slowly and controllably, with constant monitoring of the internal temperature. Prepare an emergency cooling plan.
-
-
Reagent Handling: tert-Butyl bromoacetate is a lachrymator and irritant.[4] Large quantities must be handled in a closed system or with appropriate personal protective equipment (PPE), including respiratory protection.
Q2: How should I adapt my purification strategy for large batches?
Column chromatography, the workhorse of the research lab, is often impractical and expensive at scale.
-
Recrystallization: This is the preferred method for purifying solids at scale. A solvent screen should be performed to find a suitable system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. Isopropanol, heptane, or toluene/heptane mixtures are good starting points.
-
Distillation: Not suitable for this product due to its high boiling point and potential for thermal degradation.
-
Liquid-Liquid Extraction: The aqueous work-up must be optimized to minimize emulsion formation and ensure efficient phase separation. Use of anti-emulsion agents may be necessary.
Q3: Which base and solvent combination is best for a cost-effective and scalable process?
The ideal combination balances reactivity, safety, cost, and environmental impact.
| Parameter | NaH / DMF | K₂CO₃ / DMF | K₂CO₃ / Acetonitrile |
| Reactivity | High | Moderate | Moderate-Low |
| Safety | Very Poor (Flammable, H₂ evolution) | Good | Good |
| Cost | Moderate | Excellent (very cheap) | Excellent (very cheap) |
| Temperature | 0 °C to RT | 60-80 °C | Reflux (~82 °C) |
| Work-up | Difficult (quenching) | Simple (filtration) | Simple (filtration) |
| Recommendation | Lab-scale only | Good for scale-up | Good for scale-up; lower boiling point |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using Sodium Hydride
(Warning: Perform this procedure in a fume hood. NaH reacts violently with water.)
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromopyrazole (1.0 eq).
-
Add anhydrous DMF (approx. 5-10 mL per gram of pyrazole). Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C. Add tert-butyl bromoacetate (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexane).
-
Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel to yield the product as a colorless oil or white solid.
Protocol 2: Scalable Synthesis using Potassium Carbonate
-
To a jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 4-bromopyrazole (1.0 eq), potassium carbonate (powdered, 2.0-3.0 eq), and DMF or acetonitrile (5-10 volumes).
-
Begin vigorous stirring and heat the mixture to 70 °C (for DMF) or to reflux (for acetonitrile).
-
Slowly add tert-butyl bromoacetate (1.1-1.2 eq) over 1-2 hours, maintaining the internal temperature.
-
Hold the reaction at temperature for 8-24 hours, monitoring for completion by HPLC or GC.
-
Once complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., isopropanol/water or heptane).
References
- 1. mdpi.com [mdpi.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate reaction monitoring by TLC.
Interpretation: As the reaction proceeds, you should observe the spot corresponding to the 4-bromopyrazole in Lane 3 diminishing in intensity, while a new, higher-Rf spot corresponding to your product appears and grows stronger. The reaction is complete when the starting material spot is no longer visible in Lane 3. The co-spot lane helps you to be certain that the lower spot in your reaction lane is indeed unreacted starting material. [5]
Protocol: Standard TLC Procedure
-
Chamber Preparation: Pour your chosen mobile phase (e.g., 20% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside wall, cap the chamber, and let it sit for 5-10 minutes to become fully saturated.
-
Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three small ticks for your three lanes (SM, Co-spot, Rxn). [6]3. Sample Spotting: Prepare dilute solutions (~1%) of your 4-bromopyrazole and your reaction mixture in a volatile solvent like DCM. [3]Using separate glass capillary tubes, lightly touch the tip to the corresponding tick on the origin line. The spot should be small and concentrated, no more than 1-2 mm in diameter. For the co-spot lane, apply the SM first, then the reaction mixture on top.
-
Development: Carefully place the TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line to prevent your samples from dissolving into the solvent reservoir. [4][7]Close the chamber and allow the solvent to travel up the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the solvent to fully evaporate. View the plate under a UV lamp and circle any visible spots with a pencil. [8]Proceed to further staining (e.g., iodine chamber) if necessary.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and record the results.
References
- SiliCycle. (2021).
- Lab-Training. (2023).
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- Bitesize Bio. (2022).
- MilliporeSigma.
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]
- ChemBAM. TLC troubleshooting.
- Chemistry LibreTexts. (2021).
- Chemistry LibreTexts. (2022).
- Plant Extract. (2024).
- Chemistry LibreTexts. (2021). TLC - ANALYSIS.
Sources
- 1. chembam.com [chembam.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Alternative Purification Strategies for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and seeking effective purification methods beyond standard silica gel chromatography. We will explore strategies grounded in the physicochemical properties of the molecule to address common purification challenges.
Understanding the Molecule: Foundational Physicochemical Properties
Before selecting a purification strategy, it is crucial to understand the characteristics of the target molecule. This compound is a moderately polar compound whose behavior is dictated by its functional groups: the lipophilic tert-butyl ester, the polar bromo-pyrazole core, and two nitrogen atoms that can act as hydrogen bond acceptors.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₁₃BrN₂O₂[1][2] | - |
| Molecular Weight | 261.12 g/mol [1][2][3] | Influences diffusion rates and boiling point. |
| Calculated LogP | 1.9873[1] | Indicates moderate lipophilicity; soluble in common organic solvents (EtOAc, DCM, Ether) but not water. |
| Key Functional Groups | Tert-butyl ester, Bromo-pyrazole | The tert-butyl ester is sensitive to strong acids, which can cause hydrolysis. The pyrazole nitrogens are weakly basic. |
| Expected Physical State | Low-melting solid or oil | Determines whether recrystallization is a primary option. Storage is often recommended at 2-8°C. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My product co-elutes with a similarly polar impurity on my silica gel column. How can I resolve this without repeated chromatography?
A1: This is a common issue when an impurity has a polarity very close to that of your product. Instead of optimizing chromatographic conditions, leveraging a different physical property is often more efficient.
-
Causality: Silica gel chromatography separates based on polarity. If polarities are too similar, separation is poor.
-
Alternative Strategy 1: Recrystallization (If your product is a solid). This technique separates based on differential solubility and crystal lattice incorporation. An impurity with a similar polarity may have a very different solubility profile in a given solvent system. This is often the most powerful alternative for removing stubborn impurities from solid products.[4][5][6]
-
Alternative Strategy 2: Preparative HPLC. For high-value material or when very high purity is required, preparative HPLC, particularly with a reversed-phase column (C18), can provide excellent resolution where flash chromatography fails.[4]
Q2: I'm experiencing significant product loss during column chromatography. I suspect it's decomposing or irreversibly binding to the silica. What's happening and how can I prevent it?
A2: Your suspicion is likely correct. Standard silica gel is inherently acidic (pKa ≈ 4.5) and can cause two main problems:
-
Causality 1: Acid-Catalyzed Hydrolysis. The tert-butyl ester group on your molecule is highly susceptible to cleavage under acidic conditions. Prolonged exposure to the silica surface can hydrolyze it to the corresponding carboxylic acid, which will have a vastly different polarity and may not elute as expected.
-
Causality 2: Strong Adsorption. The nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and, in some cases, irreversible adsorption.
-
Solution 1: Liquid-Liquid Extraction (LLE). The most effective solution is to avoid chromatography altogether. A well-designed LLE workup can remove most ionic and highly polar impurities, potentially yielding a product pure enough for your needs. (See Protocol 2).
-
Solution 2: Deactivate the Silica. If chromatography is unavoidable, you can neutralize the silica's acidity. Add 0.5-1% triethylamine (Et₃N) to your eluent system. The amine will preferentially bind to the acidic sites, allowing your product to pass through without degradation or excessive binding.
-
Solution 3: Switch to a Different Stationary Phase. Alumina (Al₂O₃) is a viable alternative. Neutral or basic alumina can be used to avoid acid-catalyzed decomposition.
Q3: My crude product is contaminated with acidic starting materials (e.g., residual 4-bromopyrazole) and the hydrolyzed ester byproduct. What is the most direct way to remove these without a column?
A3: This is an ideal scenario for purification via a basic liquid-liquid extraction (LLE) wash.[7]
-
Causality: Acidic compounds can be deprotonated by a weak base to form water-soluble salts. Your ester product, being neutral, will remain in the organic phase.
-
Solution: Basic Wash. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[8] The basic wash will deprotonate the acidic contaminants, pulling their resulting salts into the aqueous layer, which can then be discarded. (See Protocol 2 for a detailed procedure).
FAQ on Alternative Purification Protocols
This section provides answers and protocols for the most effective alternative purification methods.
Q1: When is recrystallization the right choice for my this compound?
A1: Recrystallization is the preferred method when your crude product is a solid and you can identify a solvent system where the product's solubility is highly temperature-dependent (i.e., highly soluble when hot, poorly soluble when cold).[9] It is exceptionally effective at removing small amounts of impurities to achieve high purity.
-
Workflow for Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not at room temperature. A two-solvent system (one in which the compound is soluble, one in which it is not) can also be used.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under a vacuum to remove residual solvent.
-
Q2: Can I exploit the basicity of the pyrazole ring to perform an acid extraction?
A2: In theory, yes, but this approach carries significant risk. While some pyrazoles can be purified by forming an acid addition salt, crystallizing it, and then neutralizing, the tert-butyl ester in your molecule complicates this.[10]
-
Mechanism: Washing the organic solution with an aqueous acid (e.g., 1M HCl) could protonate one of the pyrazole nitrogens, forming a water-soluble pyrazolium salt. This would pull your product into the aqueous layer, leaving non-basic impurities behind.
-
The Risk: The tert-butyl ester is labile to acid. Even a brief wash with 1M HCl could cause significant hydrolysis, reducing your yield.
-
Recommendation: This method is not recommended as a first choice. A basic wash to remove acidic impurities is a much safer and more reliable LLE strategy for this specific molecule.
Purification Method Decision Workflow
The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes your crude product is a solid contaminated with minor impurities.
-
Solvent Selection: Place ~20 mg of crude material in a small test tube. Add a solvent (e.g., 2-propanol) dropwise. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the tube gently. If it dissolves when hot and crystals reappear upon cooling, you have found a suitable solvent.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a hot plate and stir bar) while slowly adding more solvent until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any adhering impurities.
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Liquid-Liquid Extraction (Acid/Base Wash)
This protocol is designed to remove acidic and water-soluble impurities from your crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 50 mL for every 1 g of crude material) in a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that evolves. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This wash helps to remove residual water and break up any emulsions. Shake and separate, discarding the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified product. Assess purity by TLC or ¹H NMR.
References
-
Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. Retrieved from [Link]
-
Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? Retrieved from [Link]
- Google Patents. (1978). US4082788A - Esterification and extraction process.
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (2016, January 20). Is there any method other than column chromatography for purification? Retrieved from [Link]
-
PubChem - NIH. (n.d.). tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
-
YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound - CAS:1199773-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate | C9H13BrN2O2 | CID 138706596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. coachbenner.weebly.com [coachbenner.weebly.com]
- 9. youtube.com [youtube.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate reaction not going to completion
Topic: Synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges with N-alkylation reactions. A common yet frustrating issue is the incomplete conversion of the starting material, particularly in the synthesis of intermediates like this compound. This guide is structured as a direct response to this problem, moving from the most common culprits to more nuanced optimization strategies. We will explore the causality behind each experimental choice to build a robust, self-validating protocol.
Central Issue: My this compound synthesis is not going to completion. What are the potential causes and how can I troubleshoot it?
Answer: An incomplete reaction in this specific N-alkylation is almost always traceable to one of four key areas: (1) Reagent Quality , (2) Base Selection and Handling , (3) Solvent and Reaction Conditions , or (4) Inefficient Reaction Kinetics .
Let's address this systematically. The reaction is a nucleophilic substitution where the deprotonated 4-bromo-1H-pyrazole attacks the electrophilic methylene carbon of tert-butyl bromoacetate. Success hinges on generating a sufficiently nucleophilic pyrazole anion and ensuring it can efficiently react with the alkylating agent.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: Recommended workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.2 equivalents) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet. Add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 4-bromo-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting pyrazole salt solution back to 0 °C. Add tert-butyl bromoacetate (1.1 equivalents) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The disappearance of the 4-bromo-1H-pyrazole spot indicates completion.
-
Workup: Once complete, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to yield the final product.
By systematically evaluating each component of the reaction and following this robust protocol, you can effectively troubleshoot and overcome the challenge of an incomplete reaction, leading to a high yield of your desired product.
References
-
Organic Syntheses. tert-butyl bromoacetate. Available from: [Link]
-
Supporting Information for a scientific publication. Synthesis route of the sulfone warhead 4. This document details multiple synthetic steps, including alkylations using tert-butyl bromoacetate with bases like t-BuOK and NaHMDS. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]
- Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
Reddit r/Chempros. Difficulties with N-Alkylations using alkyl bromides. A discussion forum where chemists troubleshoot N-alkylation reactions, suggesting higher temperatures in DMF and the use of catalytic potassium iodide. Available from: [Link]
-
Wu, Y. et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available from: [Link]
-
Chinese Chemical Society. n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Provides information on the protection and deprotection of tert-butyl esters. Available from: [Link]
-
Sunway Pharm Ltd. This compound. Product listing. Available from: [Link]
-
PubChem. tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate. Compound summary. Available from: [Link]
Validation & Comparative
A Researcher's Guide to the 13C NMR Spectral Assignments of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for mapping the carbon framework of a molecule. This guide offers an in-depth analysis and comparison to facilitate the accurate assignment of the 13C NMR spectrum for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative of interest in synthetic chemistry.
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Consequently, the precise characterization of these analogues is paramount. This guide will leverage a comparative approach, dissecting the contributions of the bromine substituent and the N-acetic acid tert-butyl ester moiety to the 13C chemical shifts of the pyrazole core.
Comparative Analysis of 13C NMR Chemical Shifts
To confidently assign the 13C NMR spectrum of this compound, a systematic comparison with structurally related, simpler molecules is the most rigorous approach. By examining the spectra of pyrazole, 1-methylpyrazole, 4-bromopyrazole, and tert-butyl acetate, we can deconstruct the electronic effects of each substituent on the chemical shifts of the carbon atoms.
The table below summarizes the reported 13C NMR chemical shifts for these reference compounds and provides the predicted assignments for the title compound. These predictions are derived from the additive effects of the substituents observed in the analogous molecules.
| Carbon Atom | Pyrazole[1] (in CDCl3) | 1-Methylpyrazole (in CDCl3) | 4-Bromopyrazole (in DMSO-d6) | tert-Butyl Acetate[2] (in CDCl3) | This compound (Predicted, in CDCl3) |
| C3 | 134.7 ppm | 138.7 ppm | 136.2 ppm | - | ~140 ppm |
| C4 | 105.9 ppm | 106.1 ppm | 91.8 ppm | - | ~93 ppm |
| C5 | 134.7 ppm | 129.5 ppm | 136.2 ppm | - | ~131 ppm |
| Methylene (-CH2-) | - | - | - | - | ~52 ppm |
| Carbonyl (-C=O) | - | - | - | 170.7 ppm | ~168 ppm |
| Quaternary (-C(CH3)3) | - | - | - | 80.6 ppm | ~82 ppm |
| Methyl (-CH3) | - | 39.2 ppm (N-CH3) | - | 28.1 ppm | ~28 ppm |
Analysis of Substituent Effects:
-
N1-Substitution: Comparing pyrazole to 1-methylpyrazole, the introduction of a methyl group at the N1 position deshields C5 (Δδ = -5.2 ppm) and to a lesser extent C3 (Δδ = +4.0 ppm), while C4 is minimally affected. This is attributed to the electron-donating nature of the methyl group and its influence on the electronic distribution within the pyrazole ring. A similar, though not identical, effect is anticipated for the N-CH2COOtBu group.
-
C4-Bromination: The substitution of a hydrogen atom with a bromine at the C4 position in 4-bromopyrazole induces a significant upfield shift (shielding) for C4 (Δδ = -14.1 ppm compared to pyrazole). This is a characteristic heavy-atom effect. Conversely, the adjacent C3 and C5 carbons are slightly deshielded.
-
N1-acetic acid tert-butyl ester Group: The methylene carbon directly attached to the nitrogen is expected to resonate in the range of 50-60 ppm. The carbonyl carbon of the ester will appear significantly downfield, typically around 165-175 ppm. The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts around 80-85 ppm and 25-30 ppm, respectively.
Based on this analysis, the predicted 13C NMR assignments for this compound are presented in the table above. The C4 carbon is expected to be the most upfield of the pyrazole ring carbons due to the bromine substitution. The C3 and C5 carbons will be downfield, with their precise shifts influenced by the N1-substituent.
Experimental Protocol for 13C NMR Spectrum Acquisition
For researchers seeking to validate these assignments or characterize similar compounds, the following is a standard operating procedure for acquiring a high-quality 13C NMR spectrum.
I. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.
-
Sample Weighing: Accurately weigh approximately 20-30 mg of the compound.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal transmission and detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).
Visualization of Molecular Structure and Carbon Numbering
To aid in the clear and unambiguous assignment of the 13C NMR signals, the following diagram illustrates the molecular structure of this compound with the conventional numbering system for the carbon atoms.
Caption: Molecular structure of this compound with carbon numbering.
Conclusion
This guide provides a comprehensive framework for the assignment of the 13C NMR spectrum of this compound. By systematically comparing the chemical shifts with those of simpler, analogous compounds, we can confidently predict the spectral features of this more complex molecule. The provided experimental protocol offers a standardized method for obtaining high-quality data for verification. This analytical approach is not only crucial for the characterization of this specific compound but also serves as a valuable methodology for the structural elucidation of other novel heterocyclic derivatives in drug discovery and development.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. [Link]
-
PubChem. (n.d.). 1-Methylpyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. Tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a heterocyclic compound incorporating a brominated pyrazole moiety, represents a class of molecules with significant potential in medicinal chemistry. Its characterization demands robust analytical techniques, with mass spectrometry (MS) standing as a cornerstone for providing detailed molecular weight and structural information.
This guide offers an in-depth comparison of mass spectrometric approaches for the analysis of this compound. We will explore expected fragmentation patterns, compare ionization techniques, and provide a detailed experimental protocol. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their analytical strategies.
Understanding the Molecule: Chemical Properties
Before delving into its mass spectrometric behavior, it is crucial to understand the chemical identity of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 261.12 g/mol | [1] |
| Synonyms | 2-Methyl-2-propanyl (4-bromo-1H-pyrazol-1-yl)acetate | [1] |
| SMILES | O=C(OC(C)(C)C)CN1N=CC(Br)=C1 | [1] |
The presence of a bromine atom is a key feature, as it imparts a characteristic isotopic signature in the mass spectrum due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.
Predicting the Mass Spectrum: Fragmentation Pathways
A key characteristic to anticipate is the isotopic pattern of bromine-containing fragments. Any fragment retaining the bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).
The fragmentation of pyrazole rings often involves two primary processes: the expulsion of a neutral hydrogen cyanide (HCN) molecule and the loss of dinitrogen (N₂). The tert-butyl ester group is also prone to characteristic fragmentation, primarily through the loss of isobutylene.
Below is a diagram illustrating the predicted fragmentation pathway of this compound under EI-MS.
Caption: Predicted EI fragmentation of this compound.
Comparison of Analytical Approaches
The choice of analytical technique is critical for obtaining high-quality data. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, along with a comparison of common ionization techniques.
GC-MS vs. LC-MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with a stationary phase. |
| Analyte Suitability | Suitable for volatile and thermally stable compounds. The target molecule may require derivatization to increase volatility. | Ideal for a wider range of compounds, including less volatile and thermally labile molecules.[2] |
| Ionization | Typically uses Electron Ionization (EI) for detailed fragmentation or Chemical Ionization (CI) for softer ionization. | Employs soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][4] |
| Fragmentation | EI provides extensive fragmentation, useful for structural elucidation. | ESI and APCI typically produce intact molecular ions with minimal fragmentation, ideal for molecular weight determination. Tandem MS (MS/MS) can be used to induce fragmentation.[5] |
| Sensitivity | Generally offers high sensitivity for amenable compounds. | Often provides higher sensitivity, especially for polar compounds with ESI. |
| Recommendation | GC-MS with EI can provide a detailed fragmentation pattern for structural confirmation, assuming the compound is sufficiently volatile and stable at GC temperatures. | LC-MS is the more versatile and generally recommended approach for this type of molecule, offering high sensitivity and the ability to analyze without derivatization. ESI or APCI would be suitable ionization sources. |
Comparison of Ionization Techniques
| Ionization Technique | Principle | Advantages for the Analyte | Disadvantages for the Analyte |
| Electron Ionization (EI) | A high-energy electron beam bombards the analyte, causing ionization and extensive fragmentation. | Provides a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in structural identification. | Can lead to the absence of a molecular ion peak, making molecular weight determination difficult. Requires the analyte to be volatile and thermally stable. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | A soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[4] High sensitivity for polar compounds. | Less effective for non-polar compounds. Can be susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules. | A soft ionization technique suitable for a wide range of polarities.[3][6] Generally less prone to matrix effects than ESI.[4] | Can cause thermal degradation for labile compounds. |
Experimental Protocol: LC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
Liquid Chromatography Parameters
-
LC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
-
Mass Spectrometer: Agilent 6400 series Triple Quadrupole or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V.
-
Data Acquisition:
-
Scan Mode: Full scan from m/z 50 to 400 to identify the molecular ion.
-
MS/MS Mode: For structural confirmation, select the isotopic cluster of the molecular ion (m/z 261 and 263) as the precursor ion and acquire product ion spectra at varying collision energies (e.g., 10, 20, 40 eV).
-
The workflow for this experimental protocol is illustrated below.
Caption: LC-MS experimental workflow for the analysis of the target compound.
Conclusion and Future Outlook
The mass spectrometric analysis of this compound is a critical step in its development as a potential pharmaceutical agent. This guide has provided a comprehensive overview of the expected mass spectrometric behavior, a comparison of suitable analytical techniques, and a detailed experimental protocol. While a predicted fragmentation pattern offers valuable insight, the acquisition of high-resolution mass spectrometry (HRMS) data would provide definitive elemental composition and further solidify structural assignments. As this and similar compounds progress through the drug development pipeline, the continued application of advanced mass spectrometry techniques will be indispensable for ensuring their quality, safety, and efficacy.
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A Strategic Guide to Selecting Carboxylic Acid Protecting Groups: Tert-Butyl vs. Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For professionals engaged in the intricate pathways of drug discovery and development, the selection of a protecting group is not merely a tactical choice but a strategic decision that can dictate the efficiency, elegance, and ultimate success of a synthetic campaign. The 2-(4-bromo-1H-pyrazol-1-yl)acetate scaffold is a privileged building block, offering a versatile handle for constructing complex molecular architectures. The choice between its tert-butyl and methyl ester variants, while seemingly minor, has profound implications for synthetic strategy. This guide provides an in-depth comparison of these two critical reagents, grounded in mechanistic principles and practical, field-proven insights to inform your selection process.
Physicochemical and Structural Overview
At first glance, the two molecules differ only by the alkyl group of the ester. However, this small change significantly alters their physical properties and, more importantly, their chemical reactivity. The tert-butyl group introduces significant steric bulk compared to the methyl group, influencing properties like lipophilicity and the molecule's solid-state packing.
Table 1: Comparative Physicochemical Properties
| Property | tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate |
| CAS Number | 1199773-67-5[1] | 1072944-71-8[2][3][4] |
| Molecular Formula | C₉H₁₃BrN₂O₂[1] | C₆H₇BrN₂O₂[3][4] |
| Molecular Weight | 261.12 g/mol [1] | 219.04 g/mol [3] |
| Appearance | Solid / Oil | Data not readily available |
| Calculated LogP | 1.99[1] | Lower than t-butyl ester (estimated) |
| Topological Polar Surface Area (TPSA) | 44.12 Ų[1] | 44.12 Ų |
| Storage | 2-8 °C, protect from moisture and acid | Sealed refrigeration, protect from moisture and base |
The higher molecular weight and LogP of the tert-butyl ester indicate greater lipophilicity, which can affect solubility in various reaction and purification solvents. The core reactive centers—the pyrazole ring and the bromine atom—remain the same, but the ester moiety dictates the deprotection strategy.
The Core Strategic Choice: Reactivity and Orthogonal Deprotection
The fundamental difference between these two reagents lies in the stability and cleavage mechanism of their respective ester groups. This distinction is the cornerstone of orthogonal protecting group strategy , which allows for the selective removal of one protecting group in the presence of others.[5][6]
Methyl Ester: Base-Labile Workhorse
The methyl ester is a classic protecting group, readily cleaved under basic conditions via saponification.[7][8]
-
Mechanism (Saponification): The reaction proceeds through a nucleophilic acyl substitution. A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide anion as the leaving group. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. This process requires stoichiometric amounts of base.[7]
tert-Butyl Ester: Acid-Labile Specialist
The tert-butyl ester is renowned for its stability to a wide range of nucleophilic and basic conditions, yet its elegant sensitivity to acid makes it a powerful tool for complex syntheses.[9]
-
Mechanism (Acidolysis): Under acidic conditions (e.g., trifluoroacetic acid, TFA), the carbonyl oxygen is protonated, activating the ester. The C-O single bond then cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is subsequently neutralized, typically by eliminating a proton to form gaseous isobutene.[10][11][12] This mechanism allows for deprotection under very mild, anhydrous acidic conditions, often at room temperature.[6][13]
The diagram below illustrates the divergent deprotection pathways, which are the key to their orthogonal nature.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and deprotection, the following self-validating protocols are provided. These represent standard, robust methods for cleaving each ester.
Protocol 1: Saponification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
This protocol describes a typical base-mediated hydrolysis.
Objective: To generate 2-(4-bromo-1H-pyrazol-1-yl)acetic acid from its methyl ester.
Materials:
-
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). Ensure complete dissolution.
-
Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). The causality for using LiOH is its excellent solubility in aqueous/organic mixtures and predictable reactivity.[14][15]
-
Work-up (Quench & Acidification): Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl at 0 °C. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified further if necessary.
Protocol 2: Acidolysis of this compound
This protocol uses standard acidic conditions for tert-butyl ester cleavage.
Objective: To generate 2-(4-bromo-1H-pyrazol-1-yl)acetic acid from its tert-butyl ester.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM at room temperature.
-
Addition of Acid: Add TFA (e.g., 20% of the total volume) to the solution. The reaction is often accompanied by the gentle bubbling of isobutene gas. Causality: TFA is chosen for its strength, volatility (allowing for easy removal), and ability to readily protonate the ester and stabilize the resulting carbocation intermediate.[10][11]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up (Solvent Removal): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TFA.
-
Isolation: The resulting crude carboxylic acid is often of high purity and can be used directly or purified by crystallization or chromatography.
The workflow for choosing the appropriate reagent based on the synthetic context is visualized below.
Case Studies in Drug Development
The strategic application of these reagents is best understood through real-world examples from medicinal chemistry programs.
-
Case Study 1: Synthesis of P2X3 Inhibitors (tert-Butyl Ester) In a patent describing novel pyrazolo-pyrimidine compounds as P2X3 inhibitors for neurogenic disorders, intermediates are constructed using a tert-butyl protected pyrazole acetic acid derivative.[16] In one key step, a pyrazole intermediate is alkylated with tert-butyl bromoacetate. This choice is strategically sound because subsequent planned reactions in the synthetic route could involve conditions, such as palladium-catalyzed cross-couplings or reactions with organometallics, where a methyl ester might be at risk of undesired side reactions or where basic conditions are incompatible with other functional groups. The tert-butyl ester provides robust protection until it is intentionally removed under specific acidic conditions late in the synthesis.
-
Case Study 2: Synthesis of Fused Pyrazole Fungicides (Methyl/Ethyl Esters) In the synthesis of pyrazole-based fungicides, which are valuable agrochemicals, synthetic routes often employ simple alkyl esters like methyl or ethyl esters.[17] For example, the synthesis of pyrazole-4-carboxylic acid esters often involves cyclization reactions followed by saponification. In many industrial-scale syntheses, the reagents for saponification (NaOH, KOH) are inexpensive and the reaction is robust and high-yielding. If the rest of the molecule is stable to strong base, the methyl ester provides a cost-effective and reliable protecting group strategy.
Conclusion and Recommendations
The choice between this compound and its methyl counterpart is a clear exercise in strategic synthesis design.
Choose this compound when:
-
Your synthetic route involves base-sensitive functional groups (e.g., other esters, amides, β-lactams).
-
You require deprotection under mild, anhydrous conditions to preserve sensitive stereocenters or functionalities.
-
You are performing a complex, multi-step synthesis where orthogonal protection is critical to avoid protecting group manipulations at every step.
Choose Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate when:
-
Your molecule is stable to strong aqueous base.
-
Your synthetic route requires acidic conditions where the tert-butyl ester would be prematurely cleaved.
-
Cost and atom economy are major drivers, as saponification uses inexpensive reagents and methanol is a less complex byproduct than isobutene.
By understanding the underlying mechanisms and carefully planning the synthetic sequence, researchers can leverage the distinct properties of these two reagents to build complex molecules with precision and efficiency.
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Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Available at: [Link]
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Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
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Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 4(7), 11466-11474. Available at: [Link]
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Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][5][10]triazolo[4,3-a][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:
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Google Patents. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][11]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Available at:
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A Comparative Guide to the Synthetic Routes of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Introduction
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic scaffolds. The presence of the bromo-substituted pyrazole ring and the tert-butyl acetate moiety offers versatile handles for further chemical modifications, making it a valuable intermediate for the development of novel therapeutic agents. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in the pharmaceutical industry.
This guide provides an in-depth comparison of three distinct synthetic routes for the preparation of this compound: conventional heating, phase-transfer catalysis, and microwave-assisted synthesis. Each method is evaluated based on performance, with supporting experimental data and a discussion of the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
The core transformation in the synthesis of the target molecule is the N-alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate. This reaction involves the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on the electrophilic carbon of the bromoacetate. The choice of base, solvent, and energy source significantly impacts the reaction's efficiency, yield, and environmental footprint.
Caption: General synthetic scheme for this compound.
Route 1: Conventional Heating
This classical approach is the most straightforward method for N-alkylation and is widely used in many laboratories due to its simplicity and reliance on standard laboratory equipment.
Experimental Protocol
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature. tert-Butyl bromoacetate (1.2 eq) is then added dropwise, and the reaction mixture is heated to 60-80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2][3]
Discussion
The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the pyrazole and the inorganic base, facilitating the deprotonation of the pyrazole nitrogen. Potassium carbonate is a sufficiently strong base to generate the pyrazolate anion, which then acts as the nucleophile. The elevated temperature is necessary to overcome the activation energy of the reaction. While reliable, this method often requires longer reaction times and can lead to the formation of byproducts due to the prolonged exposure to heat.
Caption: Workflow for the conventional heating synthesis method.
Route 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an elegant solution to the problem of reacting water-insoluble organic substrates with water-soluble inorganic reagents. This method often leads to faster reactions, milder conditions, and higher yields compared to conventional methods.
Experimental Protocol
In a round-bottom flask, 4-bromo-1H-pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) are mixed in a suitable organic solvent such as toluene or dichloromethane. tert-Butyl bromoacetate (1.1 eq) is then added, and the biphasic mixture is stirred vigorously at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.[4][5][6]
Discussion
The key to this method is the phase-transfer catalyst, TBAB. The lipophilic tetrabutylammonium cation pairs with the pyrazolate anion, transporting it from the solid or aqueous phase into the organic phase where it can react with the tert-butyl bromoacetate. This circumvents the need for a polar aprotic solvent to dissolve all reactants in one phase. The reaction often proceeds at room temperature, which minimizes the formation of degradation byproducts. The efficiency of the catalysis is dependent on the stirring rate and the choice of catalyst.
Caption: Workflow for the phase-transfer catalysis synthesis method.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.
Experimental Protocol
In a microwave reaction vessel, 4-bromo-1H-pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and tert-butyl bromoacetate (1.2 eq) are mixed in a minimal amount of a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO). The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). After the reaction, the vessel is cooled, and the mixture is worked up in a similar manner to the conventional heating method.[7][8][9][10][11]
Discussion
Microwave heating efficiently and uniformly heats the reaction mixture, leading to a significant rate enhancement. This is due to the direct interaction of the microwave radiation with the polar molecules in the reaction mixture. The rapid heating minimizes the formation of side products that can occur during prolonged heating in conventional methods. This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery settings.
Caption: Workflow for the microwave-assisted synthesis method.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of literature values for analogous reactions and expert estimation for the specific target molecule.
| Parameter | Conventional Heating | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 12 hours | 1 - 6 hours | 5 - 15 minutes |
| Typical Yield | 60 - 75% | 75 - 90% | 85 - 95% |
| Reaction Temperature | 60 - 80 °C | Room Temperature | 120 - 150 °C |
| Required Equipment | Standard laboratory glassware | Standard laboratory glassware | Microwave reactor |
| Scalability | Readily scalable | Scalable with efficient stirring | Limited by microwave cavity size |
| Environmental Impact | Moderate (solvent use, energy) | Lower (milder conditions) | Low (reduced time and solvent) |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher.
-
Conventional heating is a reliable and accessible method suitable for small to medium-scale synthesis where reaction time is not a critical factor.
-
Phase-transfer catalysis offers a significant improvement in terms of reaction time and yield under milder conditions, making it an excellent choice for routine synthesis and for substrates that are sensitive to high temperatures.
-
Microwave-assisted synthesis is the most rapid and often the highest-yielding method, ideal for high-throughput synthesis, rapid library generation, and process optimization studies.
For drug development professionals, the PTC and microwave-assisted routes offer significant advantages in terms of efficiency and speed, which are critical factors in the fast-paced environment of pharmaceutical research. While the initial investment in a microwave reactor may be higher, the long-term benefits in terms of time and resource savings can be substantial.
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Mojtahedi, M. M., et al. "High speed synthesis of pyrazolones using microwave-assisted neat reaction technology." Beilstein Journal of Organic Chemistry 4 (2008): 20. [Link]
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Ju, Y., et al. "A facile microwave-assisted synthesis of pyrazoles in aqueous media." Tetrahedron Letters 46.33 (2005): 5521-5524. [Link]
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Wan, Y., et al. "Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions." Molecules 16.11 (2011): 9553-9563. [Link]
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Bonacorso, H. G., et al. "Pyrazole synthesis under microwave irradiation and solvent-free conditions." Journal of the Brazilian Chemical Society 21 (2010): 1321-1328. [Link]
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Norman, N. J., et al. "Highly selective N-alkylation of pyrazoles: crystal structure evidence for attractive interactions." The Journal of organic chemistry 87.15 (2022): 10018-10025. [Link]
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Lynch, B. M., et al. "Acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates." Organics 3.2 (2022): 111-121. [Link]
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Wang, X. J., et al. "Bromo-directed N-2 alkylation of NH-1, 2, 3-triazoles: efficient synthesis of poly-substituted 1, 2, 3-triazoles." Organic letters 11.23 (2009): 5460-5463. [Link]
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Tumkevicius, S., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc 2014.6 (2014): 54-71. [Link]
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Matos, J., et al. "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves." Journal of Molecular Catalysis A: Chemical 351 (2011): 124-132. [Link]
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Wang, Z., et al. "Research on phase transfer catalytic reactions and their application in drug synthesis." Austin J Anal Pharm Chem 2.1 (2015): 1033. [Link]
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PubChem entry for tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. [Link]
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Haridas, K. R., et al. "Starburst quaternary ammonium salt: a new effective phase transfer catalyst." The Chemist 86.2 (2013). [Link]
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Van der Veken, P., et al. "Synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives." The Journal of organic chemistry 75.15 (2010): 5039-5047. [Link]
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Kumar, A., et al. "tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate." IUCrData 6.7 (2021): x210874. [Link]
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Rajendran, V., and P. Abimannan. "Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy) acetate under sonication-kinetic aspects." Iranian Journal of Chemical Engineering (IJChE) 13.2 (2016): 80-87. [Link]
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A Comprehensive Guide to the Characterization of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Versatile Building Block in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutic agents. Substituted pyrazoles are a cornerstone of many successful drugs, valued for their metabolic stability and diverse biological activities.[1][2] This guide provides an in-depth characterization of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate , a key intermediate for introducing the 4-bromopyrazole moiety into larger molecules. We will delve into its synthesis, detailed characterization data, and a comparative analysis with relevant alternatives, offering practical insights to inform your research and development endeavors.
Introduction: The Significance of this compound
This compound, with CAS Number 1199773-67-5, is a bifunctional molecule that combines the structural features of a protected carboxylic acid and a reactive heterocyclic core.[2][3][4] The 4-bromopyrazole unit is a particularly valuable pharmacophore, where the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, or it can be retained to modulate the electronic properties and binding interactions of the final compound. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively cleaved under specific conditions to reveal a reactive handle for amide bond formation or other derivatizations.
This guide will provide a comprehensive overview of this compound, from its synthesis and purification to its detailed spectroscopic characterization. Furthermore, we will objectively compare its properties and potential applications with those of other relevant building blocks, supported by experimental data and established chemical principles.
Synthesis and Purification: A Reliable and Reproducible Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with tert-butyl bromoacetate. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile. The choice of base and solvent is crucial for achieving high yields and regioselectivity.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl bromoacetate[7]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous acetonitrile (0.5 M), add anhydrous potassium carbonate (1.5 eq).
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) (eluent: 30% EtOAc in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a colorless oil or a white solid.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this alkylation, minimizing side reactions. Stronger bases could lead to deprotonation of other positions on the pyrazole ring or promote elimination reactions of the haloacetate.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating the reaction to 60 °C increases the reaction rate without causing significant decomposition of the reactants or product.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring high purity of the final product.
Comprehensive Characterization Data
Due to the absence of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of closely related structures and established spectroscopic principles. These predictions provide a reliable reference for researchers to confirm the identity and purity of their synthesized material.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1199773-67-5 | [3][4] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [3][4] |
| Molecular Weight | 261.12 g/mol | [3][4] |
| Appearance | Colorless oil or white solid | Predicted |
| Storage | Sealed in a dry place at room temperature | [4] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55 (s, 1H, pyrazole-H) : The proton at the 5-position of the pyrazole ring is expected to appear as a singlet in this region.
-
δ 7.50 (s, 1H, pyrazole-H) : The proton at the 3-position of the pyrazole ring will also be a singlet.
-
δ 4.85 (s, 2H, -CH₂-) : The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group will appear as a singlet.
-
δ 1.45 (s, 9H, -C(CH₃)₃) : The nine equivalent protons of the tert-butyl group will give a sharp singlet.
¹³C NMR (100 MHz, CDCl₃):
-
δ 166.5 (C=O) : The carbonyl carbon of the ester.
-
δ 140.0 (pyrazole-C) : The carbon at the 5-position of the pyrazole ring.
-
δ 129.0 (pyrazole-C) : The carbon at the 3-position of the pyrazole ring.
-
δ 92.0 (pyrazole-C-Br) : The carbon bearing the bromine atom.
-
δ 83.0 (-C(CH₃)₃) : The quaternary carbon of the tert-butyl group.
-
δ 53.0 (-CH₂-) : The methylene carbon.
-
δ 28.0 (-C(CH₃)₃) : The methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy (ATR):
-
~2980 cm⁻¹ : C-H stretching of the tert-butyl and methylene groups.
-
~1750 cm⁻¹ : Strong C=O stretching of the tert-butyl ester.
-
~1500 cm⁻¹ : C=C and C=N stretching of the pyrazole ring.
-
~1150 cm⁻¹ : C-O stretching of the ester.
-
~1050 cm⁻¹ : C-N stretching.
-
~650 cm⁻¹ : C-Br stretching.
Mass Spectrometry (ESI+):
-
m/z 261.0/263.0 [M+H]⁺ : The protonated molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound.
-
m/z 205.0/207.0 [M - C₄H₈ + H]⁺ : Loss of isobutylene from the tert-butyl group.
-
m/z 147.0/149.0 [Br-pyrazole-CH₂]⁺ : Fragment corresponding to the bromopyrazolyl-methyl cation.
Comparative Analysis with Alternative Reagents
The choice of a building block in drug discovery is often a balance of reactivity, stability, and the desired structural features. Here, we compare this compound with several classes of alternatives.
Halogen Substitution on the Pyrazole Ring
| Reagent | Key Features & Considerations |
| tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate | - The C-Cl bond is generally less reactive in cross-coupling reactions than the C-Br bond, requiring more forcing conditions. - May be preferred when the halogen is intended to remain in the final molecule as a hydrogen bond acceptor or for steric bulk. |
| tert-Butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate | - The C-I bond is the most reactive in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope. - The iodo-substituted precursor is often more expensive and potentially less stable than the bromo- or chloro-analogs. |
Ester Protecting Group
| Reagent | Key Features & Considerations |
| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | - The methyl ester is readily hydrolyzed under basic conditions (e.g., LiOH, NaOH). - May be less sterically hindering in some synthetic steps. |
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | - Similar reactivity to the methyl ester, with slightly increased lipophilicity. - Hydrolysis typically requires basic conditions. |
| Benzyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | - The benzyl ester can be cleaved under neutral conditions via hydrogenolysis (H₂, Pd/C), which is orthogonal to many other protecting groups. - Offers an alternative deprotection strategy when base- or acid-sensitive functional groups are present. |
The tert-butyl ester of the title compound offers the advantage of being stable to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid), providing a valuable orthogonal protecting group strategy.
Other N-Substituted 4-Bromopyrazoles
| Reagent | Key Features & Considerations |
| 4-Bromo-1-methyl-1H-pyrazole | - Introduces a simple methyl group, which can explore small hydrophobic pockets in a binding site. - Lacks a versatile handle for further elaboration. |
| 1-(4-Bromopyrazol-1-yl)ethanone | - The acetyl group can be a point of attachment or a metabolic liability. - Can be used to introduce the 4-bromopyrazole moiety via different chemical transformations. |
| tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate [8] | - Introduces a piperidine ring, a common scaffold in medicinal chemistry for improving pharmacokinetic properties. - Offers a more complex and rigid scaffold compared to the simple acetate linker. |
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Comparison of the title compound with various alternatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique combination of a reactive 4-bromopyrazole core and a robustly protected carboxylic acid function allows for a wide range of synthetic transformations. This guide has provided a detailed, practical protocol for its synthesis and purification, along with a comprehensive, albeit predicted, set of characterization data to aid in its identification and quality control. The comparative analysis with alternative reagents highlights the strategic advantages of this particular building block in the context of modern medicinal chemistry. By understanding the properties and potential applications of this compound, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new and effective therapeutic agents.
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Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. [Link]
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/3 Macmillan Group/files/nature19056-s.pdf]([Link] Macmillan Group/files/nature19056-s.pdf)
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SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
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National Center for Biotechnology Information. Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. [Link]
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National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
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PubChemLite. Ethyl 2-(4-bromo-1h-pyrazol-1-yl)acetate. [Link]
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The Unseen Potential: A Comparative Guide to the Biological Activity of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its inherent structural versatility allows for a diverse range of biological activities, from combating cancerous cells to quelling inflammation and inhibiting microbial growth.[1] This guide delves into the biological potential of a specific, yet under-explored, class of pyrazole derivatives: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and its analogs. While direct experimental data on this parent compound remains elusive in publicly accessible literature, a comprehensive comparative analysis of structurally related derivatives provides a predictive framework for its potential efficacy and highlights key structure-activity relationships (SAR).
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the anticancer, antimicrobial, and anti-inflammatory activities of analogous pyrazole compounds. By examining the experimental data of these relatives, we can extrapolate the likely biological profile of this compound and guide future research in this promising chemical space.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic accessibility. This has led to its incorporation into a wide array of FDA-approved drugs. The substituents on the pyrazole ring play a crucial role in defining the specific biological activity of the resulting molecule.
Our focus, this compound, possesses several key features that suggest significant biological potential:
-
The 4-Bromo Substituent: The presence of a halogen, particularly bromine, at the C4 position of the pyrazole ring is known to enhance the lipophilicity of the molecule, which can improve membrane permeability and overall biological activity.
-
The N1-Acetate Ester Group: The tert-butyl acetate group at the N1 position can act as a prodrug moiety. In vivo, esterases can cleave the tert-butyl group, releasing the corresponding carboxylic acid, which may be the active form of the molecule. This strategy can improve the pharmacokinetic profile of a drug candidate.
The following sections will explore the known biological activities of pyrazole derivatives with similar structural motifs, providing a comparative analysis to infer the potential of our target compound.
Anticancer Activity: A Battleground for Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.
Comparative Cytotoxicity of Structurally Related Pyrazole Derivatives
While specific IC50 values for this compound are not available, we can draw comparisons from related compounds to predict its potential efficacy. The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 6c ) | MCF-7 (Breast) | 3.9 | [2] |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 8 ) | MCF-7 (Breast) | 4.2 | [2] |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 10b ) | MCF-7 (Breast) | 5.1 | [2] |
| Pyrazolyl-chalcone derivative | HNO-97 (Oral) | >80% inhibition at 100 µg/ml | [3] |
| 1-Aryl-1H-pyrazole-fused curcumin analog (Compound 7d ) | MDA-MB-231 (Breast) | 2.43 | |
| 1-Aryl-1H-pyrazole-fused curcumin analog (Compound 7h ) | MDA-MB-231 (Breast) | 3.14 |
Analysis: The data clearly indicates that substituted pyrazoles can exhibit potent anticancer activity, with IC50 values in the low micromolar range. The presence of bulky aromatic groups and specific substitutions on the pyrazole ring, such as chloro and sulfonamide groups, appear to be crucial for high cytotoxicity.[2] The bromo-substituent in our target compound could potentially contribute to its anticancer profile.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., doxorubicin) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Broad Spectrum of Possibilities
The pyrazole nucleus is a common feature in many antimicrobial agents. Bromo-substituted pyrazoles, in particular, have shown promising activity against a variety of bacterial and fungal strains. The lipophilic nature of the bromine atom is thought to facilitate the compound's passage through the microbial cell membrane.
Comparative Antimicrobial Efficacy of Bromo-Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several bromo-substituted pyrazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazolylthiazole carboxylic acid (2h ) | Gram-positive bacteria | 6.25 | [4] |
| Pyrazole analogue (3 ) | E. coli (Gram-negative) | 0.25 | [1] |
| Pyrazole analogue (4 ) | S. epidermidis (Gram-positive) | 0.25 | [1] |
| Pyrazole analogue (2 ) | A. niger (Fungus) | 1.0 | [1] |
| Substituted Pyrazole (4a ) | S. aureus | 0.212 (mg/mL) | [5] |
Analysis: The data suggests that pyrazole derivatives can be highly effective antimicrobial agents, with some compounds exhibiting MIC values in the sub-microgram per milliliter range. The presence of a bromine atom, often in combination with other functional groups, appears to be a favorable feature for potent antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazole derivatives, most notably celecoxib (Celebrex®), are well-established as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Comparative Anti-inflammatory Potential of Pyrazole Derivatives
The following table showcases the in vitro anti-inflammatory activity of various pyrazole derivatives, highlighting their potential to inhibit key inflammatory enzymes.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline (13i ) | NF-κB inhibition | < 50 | |
| Pyrazolo[1,5-a]quinazoline (16 ) | NF-κB inhibition | < 50 | |
| Pyrazole derivative (6g ) | IL-6 expression | 9.562 | |
| Pyrazolylpyrazoline (5g ) | Carrageenan-induced paw edema | Comparable to nimesulide | |
| Pyrazolylpyrazoline (5j ) | Carrageenan-induced paw edema | Comparable to nimesulide |
Analysis: The data indicates that pyrazole derivatives are a rich source of potent anti-inflammatory agents. Their mechanisms of action are diverse, ranging from the inhibition of pro-inflammatory cytokines like IL-6 to the modulation of key signaling pathways such as NF-κB. The structural features of our target compound, including the pyrazole core and the acetate ester moiety, are consistent with those of other known anti-inflammatory pyrazoles.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The inhibition of this reaction in the presence of a test compound is a measure of its COX inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.
-
Plate Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound at various concentrations).
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a colorimetric substrate and arachidonic acid to all wells to start the reaction.
-
Absorbance Reading: After a precise incubation time (e.g., 2 minutes), read the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generalized workflow for screening biological activity and a simplified representation of the cyclooxygenase pathway.
Caption: Generalized workflow for the synthesis, screening, and evaluation of novel pyrazole derivatives.
Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of pyrazole derivatives.
Conclusion and Future Directions
While the biological activity of this compound remains to be explicitly determined, this comparative guide strongly suggests its potential as a versatile therapeutic scaffold. The collective evidence from structurally similar pyrazole derivatives points towards promising anticancer, antimicrobial, and anti-inflammatory properties. The 4-bromo substitution is a recurring motif in bioactive pyrazoles, and the N1-acetate ester provides a viable prodrug strategy.
Future research should focus on the synthesis and in vitro evaluation of this compound and a library of its derivatives. By systematically modifying the substituents on the pyrazole ring and varying the ester group, a comprehensive structure-activity relationship can be established. This will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of pyrazole-based drug design. The experimental protocols detailed in this guide provide a robust framework for such investigations. The journey from a promising scaffold to a clinically effective drug is long, but the exploration of novel pyrazole derivatives like the one discussed herein is a critical step in that direction.
References
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(PDF) Evaluation of New Tetra Substituted Pyrazolines for Their Antimicrobial and Antioxidant Activity; Structure-Activity Relationship - ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents - PubMed. Available at: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]
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tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate - PubChem - NIH. Available at: [Link]
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Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing. Available at: [Link]
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Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed. Available at: [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available at: [Link]
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Benzenesulfonamide bearing pyrazolylpyrazolines: Synthesis and evaluation as anti-inflammatory-antimicrobial agents - ResearchGate. Available at: [Link]
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(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives - ResearchGate. Available at: [Link]
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(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. Available at: [Link]
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(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
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tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate - PubChem. Available at: [Link]
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Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. Available at: [Link]
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X-ray crystal structure of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
An In-Depth Guide to the Structural Elucidation of Substituted Pyrazoles for Drug Discovery: A Comparative Analysis Centered on tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Abstract
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is non-negotiable. It dictates function, interaction, and therapeutic potential. This guide centers on this compound, a representative of the pharmacologically significant pyrazole class of heterocyclic compounds. While a public crystal structure for this specific molecule is not available, this document provides a comprehensive framework for its structural elucidation. We will delve into the gold standard, single-crystal X-ray crystallography, offering a detailed protocol and expert rationale. Furthermore, we will objectively compare this technique with essential alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed to equip researchers with the strategic insights needed to select the most appropriate analytical methodologies for characterizing novel chemical entities, ensuring the scientific integrity of their findings.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3] The functionalization of the pyrazole ring, as seen in this compound, creates versatile building blocks for drug discovery.[4] The bromo-substituent provides a handle for further synthetic transformations (e.g., cross-coupling reactions), while the tert-butyl acetate group can influence solubility or act as a protecting group.[5] Understanding the precise geometry of such building blocks is paramount for structure-activity relationship (SAR) studies and rational drug design.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure of a molecule.[6][7] It provides unambiguous, high-resolution data on bond lengths, bond angles, torsion angles, and stereochemistry.[7][8]
Hypothesized Structural Features of this compound
Based on known structures of related 4-halogenated-1H-pyrazoles, we can anticipate key structural features.[9] The pyrazole ring itself would be planar. The C-Br bond will be a dominant feature, and its length can be compared to other brominated aromatic systems. The orientation of the tert-butyl acetate group relative to the pyrazole ring will be of significant interest, as this conformation can influence how the molecule packs in a solid state and interacts with biological targets. In the solid state, intermolecular interactions such as hydrogen bonds (if co-crystallized with a hydrogen bond donor) or halogen bonds involving the bromine atom are likely to dictate the crystal packing.[9]
Experimental Protocol: From Powder to Structure
The following protocol outlines the necessary steps to obtain a single-crystal X-ray structure. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystal Growth (The Art of Crystallization)
-
Rationale: The fundamental prerequisite for this technique is a single, well-ordered crystal of sufficient size and quality. This is often the most challenging step.
-
Protocol:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial with a loose-fitting cap or a cap pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks. The slow reduction in solubility encourages the ordered arrangement of molecules into a crystal lattice.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Temperature Gradient: Slowly cool a saturated solution of the compound. The decrease in temperature reduces solubility, which can lead to crystal formation.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: The crystal must be mounted and kept at a cryogenic temperature to minimize thermal vibrations of the atoms, which sharpens the diffraction data.
-
Protocol:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a cryo-loop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Mount the crystal on the goniometer head of the X-ray diffractometer.
-
Collect diffraction data by exposing the crystal to a monochromatic X-ray beam while rotating the crystal.[9]
-
Step 3: Structure Solution and Refinement
-
Rationale: The diffraction pattern is mathematically converted into an electron density map, from which the atomic positions are determined and refined.
-
Protocol:
-
Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.[10]
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares on F².[10] This iterative process minimizes the difference between the observed and calculated structure factors.
-
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow from pure compound to final 3D structure.
A Comparative Guide to Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible or may not provide all the necessary information, such as behavior in solution. Here, we compare it with other powerful analytical techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. |
| Sample Type | Single, well-ordered crystal. | Soluble compound in a suitable deuterated solvent. | Ionizable compound. |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[7][8] | Atomic connectivity (1D/2D NMR), relative stereochemistry, solution-state conformation, and dynamics.[11] | Molecular weight, elemental composition, fragmentation patterns. |
| Advantages | Unambiguous structure determination ("gold standard"). | Provides data on the molecule's structure and dynamics in a biologically relevant solution state; no need for crystals.[11] | High sensitivity; requires a very small amount of sample. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture in the solid state.[8] | Does not provide absolute stereochemistry or precise bond lengths/angles; structure determination can be complex for large molecules. | Provides no information on 3D structure or stereochemistry. |
Decision Workflow for Structural Analysis
Caption: Decision tree for selecting a structural analysis method.
Alternative Building Blocks in Medicinal Chemistry
The selection of a building block is a critical decision in a drug discovery campaign. While this compound is a valuable synthon, several alternatives can be considered depending on the desired properties of the final molecule.
| Building Block Type | Example | Key Features & Rationale for Use |
| Positional Isomers | tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate[12] | The position of the bromine atom can significantly alter the electronic properties of the ring and the vector trajectory for further substitutions, impacting biological activity. |
| Alternative Heterocycles | Tetrazole Aldehydes[13][14] | Tetrazoles are often used as bioisosteres for carboxylic acids, improving metabolic stability and lipophilicity. Using them as building blocks allows for their early incorporation into a synthetic route.[13][14] |
| Saturated Heterocycles | tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate[15] | Incorporating saturated rings increases the three-dimensionality (sp³ character) of a molecule, which is often associated with improved physicochemical properties and clinical success rates.[16] |
| Unsubstituted Core | tert-butyl 2-(1H-pyrazol-1-yl)acetate | This allows for late-stage functionalization of the pyrazole ring, offering flexibility in exploring different substituents at the 3, 4, and 5 positions. |
Conclusion
The structural characterization of novel chemical entities like this compound is a cornerstone of modern drug discovery. While single-crystal X-ray crystallography provides the ultimate proof of structure, a comprehensive understanding requires a multi-faceted analytical approach. The integration of data from X-ray crystallography, NMR spectroscopy, and mass spectrometry provides a holistic view of a molecule, from its precise atomic coordinates in the solid state to its dynamic behavior in solution. By understanding the strengths and limitations of each technique, researchers can make informed decisions, ensuring the scientific rigor required to advance the next generation of therapeutics.
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- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Peak Proteins.
- Why is crystallography still used in some cases for small molecule structure determin
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
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- tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)
- Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Altern
- TERT-BUTYL 3-(4-BROMO-1H-PYRAZOL-1-YL)
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024).
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. (2021).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (2021).
- (PDF) Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024).
- tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)
- Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (2019). ACS Medicinal Chemistry Letters.
- tert-butyl 2-(4-amino-1H-pyrazol-1-yl)
- tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)
- tert-butyl2-(3-bromo-1H-pyrazol-1-yl)
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. (2014).
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Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][17]triazines. (2022). National Center for Biotechnology Information.
- tert-butyl 2-(1H-pyrazol-5-yl)
- Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
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Reactivity Showdown: A Comparative Guide to 4-Bromopyrazole Acetates vs. 4-Iodopyrazole Acetates in Cross-Coupling Reactions
For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of building blocks is paramount. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics.[1] The functionalization of this core, particularly at the C4 position, through palladium-catalyzed cross-coupling reactions is a critical strategy for generating molecular diversity and fine-tuning pharmacological activity.
This in-depth technical guide presents an objective, data-supported comparison of two key intermediates: 4-bromopyrazole acetates and 4-iodopyrazole acetates. We will delve into their relative performance in cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—to provide actionable insights for synthetic planning and methodology development. While direct comparative data for N-acetylated pyrazoles is sparse, this guide will draw upon extensive experimental evidence from closely related N-substituted and unprotected 4-halopyrazoles to establish a robust predictive framework for their reactivity.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 4-bromo- and 4-iodopyrazole acetates lies in the inherent properties of the carbon-halogen (C-X) bond. The reactivity trend in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the bond dissociation energy of the C-X bond, which follows the order: C-I < C-Br < C-Cl.[1]
-
4-Iodopyrazole Acetates : The weaker, more polarizable carbon-iodine bond (bond energy ≈ 240 kJ/mol) facilitates the rate-determining step in most cross-coupling catalytic cycles: the oxidative addition to the Pd(0) catalyst. This translates to faster reaction rates, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and shorter reaction times.
-
4-Bromopyrazole Acetates : The stronger carbon-bromine bond (bond energy ≈ 276 kJ/mol) makes oxidative addition more challenging. Consequently, these substrates typically require more forcing conditions—higher temperatures, more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands), and longer reaction times to achieve comparable yields to their iodo counterparts.
However, this is not the complete picture. The higher reactivity of the iodo-derivatives can sometimes be a double-edged sword, leading to a greater propensity for side reactions such as dehalogenation, particularly in Suzuki-Miyaura couplings.[2]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of 4-bromo- and 4-iodopyrazole acetates in Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by experimental data from analogous systems.
Suzuki-Miyaura Coupling: The Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. When comparing 4-halo-pyrazoles, a nuanced picture emerges.
| Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations & (Reference) |
| Iodo | Arylboronic acids | Pd(OAc)₂, SPhos | KF | Toluene/H₂O | 80 | 75-98 | High reactivity, but can be prone to dehalogenation side reactions.[3] |
| Bromo | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good-Better | Generally stable and provides good to excellent yields, though may require slightly more forcing conditions than the iodo analog.[4] | |
| Iodo | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | Effective coupling, though higher temperatures may be required depending on the substrate.[5] |
Expertise & Experience: While 4-iodopyrazoles are generally more reactive, the choice of substrate is often dictated by the specific coupling partners and the desired reaction conditions. For complex syntheses where substrate stability is critical, the 4-bromo derivative may be preferred to minimize side reactions. The use of highly active ligands like SPhos can often enable the efficient coupling of the less reactive bromides under milder conditions.[3]
Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core
The Heck reaction offers a powerful method for the C-4 alkenylation of pyrazoles. The available data strongly suggests that 4-iodopyrazoles are the substrates of choice for this transformation.
| Halogen | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations & (Reference) |
| Iodo | Methyl acrylate | Pd(OAc)₂, P(OEt)₃ | Et₃N | CH₃CN | RT | 95 | Excellent yield under mild conditions with the appropriate ligand.[6] |
| Iodo | tert-Butyl acrylate | Pd(OAc)₂, P(OEt)₃ | Et₃N | CH₃CN | RT | 90 | Demonstrates good compatibility with various activated alkenes.[6] |
| Bromo | tert-Butyl acrylate | IMes-Pd(dmba)Cl | - | - | - | 32 | Significantly lower yield compared to the iodo-pyrazole under the reported conditions, highlighting the reactivity difference.[6] |
Expertise & Experience: The significant difference in yield between the iodo- and bromo-pyrazoles in the Heck reaction underscores the importance of the C-X bond strength in this catalytic cycle. For efficient C-4 vinylation, 4-iodopyrazole acetates are the recommended starting material.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is indispensable for installing alkynyl groups. In this reaction, the difference in reactivity between bromo and iodo derivatives is often most pronounced.
| Halogen | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations & (Reference) |
| Iodo | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Et₃N | RT | High | Generally proceeds smoothly under standard conditions to give high yields of the coupled product.[3][7] |
| Bromo | Phenylacetylene | Various Pd/Cu systems | - | - | - | No reaction | Analogous bromopyrazoles were found to be unreactive under various Sonogashira conditions where the iodo-derivatives coupled successfully. |
Expertise & Experience: For Sonogashira couplings, 4-iodopyrazole acetates are almost always the required substrate. The C-Br bond is typically not reactive enough to undergo oxidative addition to the palladium catalyst under standard Sonogashira conditions. This high degree of chemoselectivity can be exploited in molecules bearing both bromine and iodine atoms.[8]
Visualizing the Catalytic Cycles and Experimental Workflow
Caption: Generalized catalytic cycles for key cross-coupling reactions.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
The following are detailed, self-validating protocols for each of the discussed cross-coupling reactions. These serve as a robust starting point for comparing the reactivity of 4-bromo- and 4-iodopyrazole acetates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To compare the yield and reaction rate of a 4-halopyrazole acetate with an arylboronic acid.
Materials:
-
4-Iodo/Bromo-pyrazole acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried sealed tube, add the 4-halopyrazole acetate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a final concentration of ~0.1 M of the halo-pyrazole.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) to compare the rate of consumption of the starting materials.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Heck-Mizoroki Reaction
Objective: To compare the efficiency of C-4 alkenylation for 4-iodo- and 4-bromo-pyrazole acetates.
Materials:
-
4-Iodo/Bromo-pyrazole acetate (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.04 equiv)
-
Tri(o-tolyl)phosphine or Triethyl phosphite (P(OEt)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Acetonitrile (CH₃CN, anhydrous)
-
Ethyl acetate, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube under an inert atmosphere, dissolve the 4-halopyrazole acetate (1.0 equiv), Pd(OAc)₂ (0.04 equiv), and the phosphine ligand (0.04 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add triethylamine (2.0 equiv) followed by the alkene (1.2 equiv) via syringe.
-
Heating: Seal the tube and heat in an oil bath at 80-120 °C. The higher temperature is often necessary for the bromo-derivative.
-
Monitoring: Track the reaction's progress using TLC or GC to observe the formation of the product and consumption of the starting material.
-
Workup: After cooling, pour the mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
Objective: To assess the feasibility of coupling a terminal alkyne with 4-iodo- and 4-bromo-pyrazole acetates.
Materials:
-
4-Iodo/Bromo-pyrazole acetate (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, anhydrous, used as both base and solvent)
-
Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 4-halopyrazole acetate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent/Base Addition: Add anhydrous triethylamine via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature. For the bromo-derivative, heating to 60-80 °C may be attempted, though success is unlikely based on literature precedents.
-
Monitoring: Follow the reaction by TLC. The formation of a precipitate (triethylammonium halide) is a visual indicator of reaction progress.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Conclusion and Recommendations
The choice between 4-bromopyrazole acetate and 4-iodopyrazole acetate is a strategic decision that hinges on the specific cross-coupling reaction being employed and the overall synthetic plan.
-
For Suzuki-Miyaura couplings, both substrates are viable. The 4-iodo derivative offers higher reactivity and milder conditions, but the 4-bromo analog may provide better overall yields in complex syntheses where stability and the avoidance of dehalogenation are paramount.
-
For Heck reactions, the 4-iodo derivative is demonstrably superior, offering significantly higher yields under milder conditions.
-
For Sonogashira couplings, the 4-iodo derivative is essentially required, as the 4-bromo analog is typically unreactive under standard conditions.
By understanding the fundamental principles of C-X bond reactivity and leveraging the experimental protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, accelerate discovery, and efficiently generate novel pyrazole-based compounds for a wide range of applications.
References
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Heck-Mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020 Oct; 25(20): 4634. Available at: [Link]
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Heck Reaction. University of Regensburg. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Heck reaction. Wikipedia. Available at: [Link]
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Suzuki Coupling - Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2022 Jan; 27(2): 487. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. 2020 Oct; 25(20): 4799. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, Vol. 68, No. 11, 2006. Available at: [Link]
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Introduction: The Central Role of Functionalized Pyrazoles in Modern Chemistry
An In-Depth Guide to Synthetic Alternatives for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs, including kinase inhibitors like ibrutinib and ruxolitinib, and other therapeutics such as sildenafil.[1][2][3] Its metabolic stability and versatile geometry make it a cornerstone for drug design.[2][4] The building block, this compound, is a highly valuable intermediate for constructing complex molecular architectures. Its design is strategic: the N-acetic ester provides a masked carboxylic acid handle for amide coupling or further derivatization, while the 4-bromo position serves as a versatile anchor for cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents.
However, reliance on a single building block can be synthetically limiting. The tert-butyl ester, while common, requires acidic conditions for deprotection that may not be compatible with sensitive functional groups elsewhere in the molecule.[5] Furthermore, the reactivity of the 4-bromo substituent, while generally reliable, may not be optimal for all transformations. This guide provides a comprehensive comparison of viable synthetic alternatives to this key intermediate, empowering researchers to make informed decisions based on reaction compatibility, desired reactivity, and overall synthetic strategy. We will deconstruct the molecule into its core components—the N-alkyl acetate group and the C4-halogen—to explore a landscape of strategic alternatives supported by experimental data and detailed protocols.
Deconstructing the Intermediate: A Framework for Comparison
The utility of this compound stems from three key features: the N-substituent, the C4-substituent, and the ester protecting group. By varying each of these elements, a chemist can tailor the building block to the specific demands of a synthetic route.
-
The N-Substituent: Beyond the Acetate Linker The N-acetic acid moiety is a classic choice for introducing a carboxylic acid. However, alternative N-functionalization strategies can offer different synthetic possibilities, such as introducing protecting groups for late-stage functionalization or using alternative linkers.
-
The C4-Handle: Modulating Reactivity for Cross-Coupling While the 4-bromo position is standard for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, other halogens or functional groups can offer enhanced reactivity or different coupling capabilities.
-
The Protecting Group: Ensuring Orthogonality and Mild Deprotection The tert-butyl ester is cleaved under acidic conditions (e.g., TFA).[5] For molecules containing other acid-labile groups (like a Boc group), this can lead to undesired side reactions.[6][7] Selecting an orthogonal protecting group—one that can be removed under conditions that do not affect other parts of the molecule—is critical for complex syntheses.
Comparative Analysis of Synthetic Alternatives
The following tables provide a head-to-head comparison of alternatives, focusing on the practical considerations of yield, reaction conditions, and compatibility.
Table 1: Comparison of N-Alkylation and N-Protection Strategies for 4-Bromopyrazole
| Strategy | Reagent Example | Typical Conditions | Advantages | Disadvantages | Deprotection/Cleavage |
| Standard (tert-Butyl Ester) | tert-Butyl bromoacetate[8][9] | K₂CO₃ or Cs₂CO₃, DMF/Acetonitrile, RT to 60 °C | Commercially available, stable, good yields. | Requires strong acid for cleavage, potential for side reactions.[5] | TFA/DCM; or milder Lewis acids like ZnBr₂.[6][7] |
| Ethyl/Methyl Ester | Ethyl chloroacetate | K₂CO₃, DMF, RT to 80 °C | Milder cleavage conditions (saponification). | Base-labile, may not be suitable for substrates with other ester groups. | LiOH or NaOH in THF/H₂O. |
| Benzyl Ester | Benzyl bromide | NaH, THF, 0 °C to RT | Cleaved under neutral hydrogenolysis conditions. | Pd catalyst can sometimes be problematic for downstream steps. | H₂, Pd/C. |
| Boc Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) | DMAP, Et₃N, DCM | Protects the N-H, allowing for C-H functionalization or lithiation. | Same acid lability as t-butyl ester. | TFA/DCM.[10] |
| THP Protecting Group | 3,4-Dihydro-2H-pyran (DHP) | p-TsOH (cat.), DCM | Green (solvent-free) protection possible, stable to bases and organometallics.[11][12] | Introduces a chiral center (diastereomers). | Mild acid (e.g., aq. HCl in THF).[11] |
| N-Arylation | Aryl iodide/bromide | CuI, diamine ligand, K₃PO₄, Dioxane | Directly installs the desired aryl group, shortening the synthetic route.[13][14] | Requires specific catalytic conditions, may have regioselectivity issues with unsymmetrical pyrazoles.[15] | Not applicable (final group). |
Table 2: Comparison of C4-Functionalization Alternatives
| Functional Group | Synthetic Method | Key Features | Advantages | Disadvantages |
| 4-Bromo (Standard) | Direct bromination of pyrazole | Good balance of stability and reactivity. | Widely used, extensive literature for cross-coupling. | Less reactive than iodo-derivatives in some couplings. |
| 4-Iodo | Iodination with NIS or I₂/HIO₃ | More reactive in cross-coupling reactions. | Faster reaction kinetics, often higher yields in Suzuki and Sonogashira reactions. | Less stable, more expensive starting materials. |
| C-H Functionalization | Directed C-H arylation with a directing group | Atom-economical, avoids pre-functionalization. | "Green" approach, reduces synthetic steps. | Requires specific directing groups and transition metal catalysts (e.g., Co, Ru).[16] Often requires optimization. |
Table 3: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Introduction Reagent | Stability Profile | Cleavage Conditions | Orthogonality Notes |
| tert-Butyl (tBu) | tert-Butyl bromoacetate | Stable to base, hydrogenolysis. Labile to strong acid. | TFA, HCl, or Lewis Acids (ZnBr₂).[5][6] | Not orthogonal to Boc, Trityl groups.[7] |
| Ethyl (Et) / Methyl (Me) | Ethyl/Methyl (halo)acetate | Stable to acid, hydrogenolysis. Labile to base. | Saponification (NaOH, LiOH). | Orthogonal to acid-labile groups (Boc, tBu ethers). |
| Benzyl (Bn) | Benzyl bromide | Stable to acid and base. Labile to hydrogenolysis. | H₂, Pd/C. | Orthogonal to most acid/base labile groups. Avoid if other reducible groups (alkenes, alkynes) are present. |
Visualization of Synthetic Pathways
The choice of synthetic route depends heavily on the desired final structure and the compatibility of intermediate functional groups.
Caption: Synthetic workflow illustrating alternative pathways from 4-bromopyrazole.
Decision-Making Framework for Method Selection
Choosing the right alternative requires careful consideration of the overall synthetic plan.
Caption: Decision tree for selecting an appropriate N-substituent strategy.
Experimental Protocols
The following protocols are representative examples for key transformations discussed in this guide. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Alkylation of 4-Bromopyrazole with Ethyl Chloroacetate (Alternative to tert-Butyl)
Objective: To synthesize Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate as an alternative with a base-labile ester.
Materials:
-
4-Bromopyrazole (1.47 g, 10 mmol)
-
Ethyl chloroacetate (1.35 g, 1.2 mL, 11 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Ethyl acetate and Hexanes for chromatography
-
Brine
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromopyrazole and anhydrous potassium carbonate.
-
Add DMF and stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Saponification of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Objective: To demonstrate the base-mediated deprotection of the ethyl ester to yield the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (2.33 g, 10 mmol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20 mmol)
-
Tetrahydrofuran (THF) (30 mL)
-
Water (10 mL)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester in THF in a 100 mL round-bottom flask.
-
Add the LiOH dissolved in water to the flask.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid product, which can be further purified by recrystallization if necessary.
Protocol 3: Deprotection of tert-Butyl Ester using ZnBr₂ (Milder Acidic Method)
Objective: To cleave a tert-butyl ester under milder Lewis acidic conditions, useful for substrates sensitive to strong Brønsted acids like TFA.[6][7]
Materials:
-
This compound (2.61 g, 10 mmol)
-
Zinc bromide (ZnBr₂) (11.27 g, 50 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Suspend the tert-butyl ester substrate in DCM in a 250 mL round-bottom flask.
-
Add ZnBr₂ to the suspension. Note: The mixture will be a suspension.[6]
-
Stir the reaction vigorously at room temperature. The reaction time can be long (12-24 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Dilute with water and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid. Purify as needed.
Conclusion and Future Outlook
While this compound remains a workhorse intermediate, a nuanced understanding of its alternatives is essential for the modern synthetic chemist. The choice of an N-alkyl ester with an orthogonal protecting group, such as an ethyl or benzyl ester, can be pivotal for the successful synthesis of complex molecules with acid-sensitive functionalities. Similarly, considering N-protecting groups like THP or Boc allows for different synthetic disconnections, while exploring more reactive 4-iodo-pyrazoles or direct C-H functionalization can streamline synthetic routes.
Emerging technologies continue to broaden the toolkit for pyrazole synthesis. Biocatalytic approaches using engineered enzymes are achieving unprecedented regioselectivity in N-alkylation with simple haloalkanes, offering a green and highly precise alternative to traditional methods.[17] As the demand for novel, intricately functionalized pyrazole derivatives grows, the strategic selection of building blocks and synthetic methodologies will be more critical than ever. This guide serves as a foundational resource for navigating these choices, enabling the development of more efficient, robust, and versatile synthetic pathways.
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Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. Organic Letters. Available at: [Link]
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]
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Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. Available at: [Link]
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The Role of Tert-Butyl Bromoacetate in Advanced Organic Synthesis. Medium. Available at: [Link]
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Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. Synfacts. Available at: [Link]
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Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. Available at: [Link]
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Tert-Butyl Bromoacetate: A Versatile Alkylating Agent for Organic Synthesis. LinkedIn. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]
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Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. Available at: [Link]
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. SlidePlayer. Available at: [Link]
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Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For researchers and scientists in the dynamic field of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5), ensuring the safety of laboratory personnel and the protection of our environment.[1][2][3] Our focus is not just on procedure, but on the scientific rationale that underpins these critical safety measures.
Understanding the Compound: Hazard Profile and Reactivity
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 1199773-67-5 | [1] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 261.12 g/mol | [7] |
The presence of the brominated pyrazole ring and the tert-butyl ester functional group are key determinants of its reactivity and hazardous potential. Upon thermal decomposition, brominated organic compounds can release toxic and corrosive fumes, including hydrogen bromide.[8]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to provide a clear, logical path for the safe disposal of this compound, from the laboratory bench to final waste processing.
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, it is imperative to wear appropriate PPE. This is a non-negotiable standard to prevent skin and eye contact, and inhalation of any potential vapors or dust.
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. This compound waste should be collected in a dedicated, properly labeled container.
-
Waste Stream: Halogenated Organic Waste.
-
Incompatible Materials: Do not mix with strong oxidizing agents, strong acids, or strong bases, as this can lead to vigorous and potentially hazardous reactions.[9][10]
Step 3: Neutralization of Residual Reactivity (If Applicable)
For disposal of reaction residues containing this compound, ensure that any reactive reagents used in the experimental procedure have been quenched. Follow established laboratory protocols for quenching specific reagents before adding the waste to the designated container.
Step 4: Secure Containment and Labeling - Clarity is Safety
-
Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Solvents"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date of accumulation.
-
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Step 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Dispose: Place the absorbed material or swept solids into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Final Disposal: Environmental Responsibility
The recommended final disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[11] This method offers several advantages:
-
Complete Destruction: High temperatures ensure the complete breakdown of the organic molecule, preventing its persistence in the environment.
-
Energy Recovery: Modern incineration facilities can recover energy from the combustion process, contributing to a more sustainable waste management solution.[12]
-
Bromine Recovery Potential: Advanced facilities may have the capability to scrub and recycle bromine from the flue gases, turning a waste product into a valuable resource.[12]
It is crucial to adhere to all local, state, and federal regulations regarding the transportation and disposal of hazardous waste.
Conclusion: A Culture of Safety
The proper disposal of chemical compounds like this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards and adhering to these detailed procedures, you contribute to a safer research environment and a healthier planet.
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-
tert-BUTYL ACETATE HAZARD SUMMARY. New Jersey Department of Health. [Link]
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tert-Butyl bromoacetate, 99% Material Safety Data Sheet. Cole-Parmer. [Link]
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Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]
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Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. Bromine Science and Environmental Forum. [Link]
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Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. [Link]
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Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
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A Senior Application Scientist's Guide to Handling tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
This guide provides essential safety and handling protocols for tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1199773-67-5). As a brominated heterocyclic compound, it serves as a crucial intermediate in pharmaceutical and agrochemical synthesis.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural similarity to other brominated and acetate-containing molecules necessitates a stringent approach to personal protection and laboratory practice.[3][4][5] This document synthesizes established safety principles for related chemical classes to ensure the well-being of laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
The primary hazards associated with this compound are inferred from analogous compounds. These potential risks include:
-
Skin and Eye Irritation: Many brominated organic compounds and acetate esters are known to cause skin and serious eye irritation.[3][6][7]
-
Respiratory Tract Irritation: Inhalation of aerosols or dust particles may lead to respiratory irritation.[3][6]
-
Lachrymator: Some related bromoacetate compounds are lachrymators, meaning they can cause tearing.[4][5][8]
-
Toxicity: While acute toxicity data for this specific molecule is unavailable, it is prudent to treat it as potentially harmful if swallowed, inhaled, or absorbed through the skin.[6][9]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is imperative.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Expert Insight |
| Hand Protection | Double gloving with nitrile gloves (inner) and a thicker, chemical-resistant glove (outer, e.g., butyl rubber or laminate).[10][11] | The inner nitrile glove provides a base layer of protection. The outer glove should be selected for its high resistance to halogenated organic compounds and esters. Always inspect gloves for any signs of degradation or perforation before use.[11] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required when there is a significant risk of splashes or spills. | Protects the eyes from direct contact with the chemical, which is presumed to be a serious eye irritant.[3][6] The face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. The use of a flame-resistant coat is a precautionary measure, as some related compounds are flammable.[4][5][9] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended if handling outside of a certified chemical fume hood or if aerosol generation is possible. | This is to prevent the inhalation of any vapors or aerosols, which may cause respiratory irritation.[3] All work should ideally be conducted within a fume hood to minimize this risk. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. Standard laboratory practice dictates that open-toed shoes are never permissible. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Donning PPE: The First Line of Defense
Properly putting on PPE is as important as its selection. Follow this sequence to ensure complete protection:
-
Lab Coat and Shoes: Don your laboratory coat, ensuring it is fully buttoned, and verify that you are wearing appropriate closed-toe shoes.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Eye and Face Protection: Put on your chemical splash goggles. If a splash risk exists, add a face shield over the goggles.
-
Outer Gloves: Don the second, more robust pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Chemical Handling: Engineering Controls and Best Practices
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to mitigate inhalation risks.[12]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Avoid Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces, as related compounds have shown flammability.[4][5][9]
Doffing PPE: Preventing Cross-Contamination
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated halogenated waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the sides.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: This compound falls under the category of halogenated organic waste . It is critical to keep this waste stream separate from non-halogenated organic waste to ensure proper disposal and to manage costs.[12][13][14][15][16]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14] Do not use abbreviations.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other items that have come into contact with the chemical must be placed in the designated solid halogenated waste container.
-
Institutional Protocols: Always follow your institution's specific chemical waste management guidelines.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.[14]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical workflow for safely managing this compound from receipt to disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
